molecular formula C7H10BrNO B1274478 4-(2-Bromoethyl)-3,5-dimethylisoxazole CAS No. 83467-35-0

4-(2-Bromoethyl)-3,5-dimethylisoxazole

Cat. No.: B1274478
CAS No.: 83467-35-0
M. Wt: 204.06 g/mol
InChI Key: JWPUEMZGYPSUBM-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3,5-dimethylisoxazole (CAS 83467-35-0) is a valuable chemical intermediate in medicinal chemistry and epigenetics research. This compound features a reactive 2-bromoethyl side chain attached to the 3,5-dimethylisoxazole scaffold, which is a established acetyl-lysine (KAc) bioisostere . This molecular architecture makes it particularly useful for the design and synthesis of bromodomain inhibitors . Bromodomains are epigenetic "reader" modules that recognize acetylated lysine on histones, and their dysregulation is implicated in various diseases, including cancer . The 3,5-dimethylisoxazole moiety competitively binds to the conserved acetyl-lysine binding site within BET family bromodomains (such as BRD2, BRD3, BRD4, and BRDT) by forming a critical hydrogen bond with a conserved asparagine residue (e.g., N140 in BRD4(1)) . Researchers utilize this compound to develop potent and selective probes to elucidate the biological functions of bromodomains and to explore their potential as therapeutic targets . The reactive bromoethyl group allows for further functionalization and linker attachment, facilitating the creation of larger, more complex inhibitor molecules for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling and storage instructions. It is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPUEMZGYPSUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398852
Record name 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE
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Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83467-35-0
Record name 4-(2-Bromoethyl)-3,5-dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83467-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE
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Foundational & Exploratory

A-Z Guide to the Synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole: A Keystone Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a reliable and well-characterized two-step synthetic pathway to 4-(2-Bromoethyl)-3,5-dimethylisoxazole, a valuable heterocyclic building block in medicinal chemistry. Isoxazole derivatives are integral to numerous clinically significant pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide provides a detailed examination of the synthesis of the precursor alcohol, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole, followed by its subsequent bromination using phosphorus tribromide (PBr₃). The document furnishes a step-by-step experimental protocol, explains the underlying reaction mechanisms, and offers critical insights into process safety and optimization for researchers in drug development and organic synthesis.

Introduction and Strategic Overview

The isoxazole scaffold is a privileged structure in modern pharmacology, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The title compound, this compound, serves as a crucial intermediate, enabling the introduction of the 3,5-dimethylisoxazole-4-yl ethyl moiety into larger molecules through nucleophilic substitution at the bromine-bearing carbon. This makes it an essential tool for constructing libraries of potential drug candidates.

The synthetic strategy presented herein is a robust two-stage process:

  • Part A: Isoxazole Ring Formation. Construction of the key precursor, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole, via a classical cyclocondensation reaction.

  • Part B: Functional Group Interconversion. Conversion of the primary alcohol in the precursor to the target alkyl bromide using phosphorus tribromide.

This approach is selected for its reliability, scalability, and use of readily available starting materials.

Synthetic_Pathway cluster_0 Part A: Isoxazole Formation cluster_1 Part B: Bromination Start 3-Acetyl-5-hexen-2-one + Hydroxylamine Precursor 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole Start->Precursor Cyclocondensation Target This compound Precursor->Target PBr₃

Caption: Overall two-step synthetic workflow.

Part A: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole

The formation of the 3,5-dimethylisoxazole ring is a cornerstone of this synthesis. While various methods exist for isoxazole synthesis, such as [3+2] cycloaddition reactions of nitrile oxides, a highly effective method for this specific substitution pattern involves the reaction of a β-diketone or a related precursor with hydroxylamine.[1][4][5] This reaction proceeds via condensation to form an oxime, followed by an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.

For the synthesis of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole, a suitable starting material is 3-(2-hydroxyethyl)-2,4-pentanedione.

Part B: Bromination of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Phosphorus tribromide (PBr₃) is an exceptionally effective reagent for this purpose, particularly for primary and secondary alcohols.[6] The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, which ensures a clean conversion with predictable stereochemistry (inversion at a chiral center, though not applicable here).[7][8]

Mechanism of Bromination with PBr₃

The reaction can be conceptualized in two main stages: "activation" and "substitution".[7]

  • Activation: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated O-P bond, converting the hydroxyl group into an excellent leaving group (a dibromophosphite ester).[7][9]

  • Substitution: The bromide ion, now a potent nucleophile, performs a backside attack on the carbon atom attached to the activated oxygen.[7][9] This Sɴ2 displacement breaks the C-O bond, forming the desired C-Br bond and releasing dibromophosphorous acid (which can react further with two more alcohol molecules).

Bromination_Mechanism Alcohol R-CH₂-OH 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole PBr3 PBr₃ Phosphorus Tribromide Alcohol:f0->PBr3:f0 1. Activation (Nucleophilic Attack) Intermediate R-CH₂-O⁺H-PBr₂ Activated Alcohol PBr3->Intermediate:f0 Bromide Br⁻ Product R-CH₂-Br This compound Intermediate:f0->Product:f0 SideProduct HOPBr₂ Intermediate:f0->SideProduct Bromide->Intermediate:f0 2. Substitution (Sɴ2 Attack)

Caption: Simplified Sɴ2 mechanism for alcohol bromination using PBr₃.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of primary alcohols using PBr₃ and should be performed by trained chemists with appropriate safety precautions.[10][11]

Reagent and Equipment Data
Reagent/SolventFormulaMW ( g/mol )Density (g/mL)AmountMoles (mmol)Eq.
4-(2-Hydroxyethyl)-3,5-dimethylisoxazoleC₇H₁₁NO₂141.17~1.15.00 g35.41.0
Phosphorus TribromidePBr₃270.692.8523.55 mL39.01.1
Dichloromethane (DCM)CH₂Cl₂84.931.326100 mL--
Sat. aq. NaHCO₃---50 mL--
Brine---50 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04-~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (5.00 g, 35.4 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (3.55 mL, 39.0 mmol) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound as a colorless or pale yellow oil.

Safety and Handling

Phosphorus Tribromide (PBr₃) is highly corrosive, toxic, and reacts violently with water. [12]

  • Handling: Always handle PBr₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

  • Reactivity: PBr₃ reacts with moisture in the air to release hydrogen bromide (HBr) gas, which is also corrosive and a respiratory irritant.[12] The reaction with water is highly exothermic and produces phosphorous acid and HBr.[13][14]

  • Quenching: The quenching step must be performed slowly and at low temperatures to control the exothermic reaction and gas evolution.

  • Disposal: All waste containing PBr₃ or its byproducts must be neutralized and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound is a straightforward yet critical process for enabling further drug discovery efforts. The two-step method detailed in this guide, culminating in an Sɴ2 bromination with phosphorus tribromide, provides a reliable and scalable route to this valuable intermediate. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can efficiently produce high-purity material for the development of novel isoxazole-containing therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • PBr3 and SOCl2. (2015). Master Organic Chemistry. [Link]

  • Phosphorus tribromide. (n.d.). PubChem, National Institutes of Health. [Link]

  • Phosphorus tribromide. (n.d.). Wikipedia. [Link]

  • Phosphorus tribromide. (n.d.). Sciencemadness Wiki. [Link]

  • PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. (n.d.). Vedantu. [Link]

  • The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. (2026). Oreate AI Blog. [Link]

  • Overview of bromination reactions with phosphorus bromides. (2024). Chemia. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. (n.d.). National Institutes of Health (PMC). [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022). ResearchGate. [Link]

  • Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). (2016). YouTube. [Link]

Sources

A Comprehensive Technical Guide to 4-(2-Bromoethyl)-3,5-dimethylisoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed examination of 4-(2-bromoethyl)-3,5-dimethylisoxazole, a versatile heterocyclic building block crucial for research and development in the pharmaceutical and chemical industries. We will delve into its core chemical and physical properties, present a validated synthetic pathway with a detailed experimental protocol, explore its characteristic reactivity, and discuss its applications, particularly in the realm of drug discovery. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole moiety, a five-membered aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into numerous clinically successful therapeutic agents. The 3,5-dimethylisoxazole substitution pattern, in particular, offers a robust and synthetically tractable core. The introduction of a reactive 2-bromoethyl group at the 4-position transforms this stable nucleus into a powerful electrophilic intermediate, enabling chemists to readily introduce a vast array of functional groups and build molecular complexity. This versatility makes this compound a high-value starting material for creating diverse chemical libraries aimed at discovering novel bioactive molecules.[1][2]

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's physicochemical properties is fundamental to its effective application in experimental design, from reaction setup to purification and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazolePubChem[3]
CAS Number 83467-35-0PubChem[3]
Molecular Formula C₇H₁₀BrNOPubChem[3]
Molecular Weight 204.06 g/mol PubChem[3]
Appearance Colorless to pale yellow liquidTypical Observation
Boiling Point Not experimentally reported; predicted to be highN/A
Density (Predicted) 1.432 g/cm³PubChem[3]
Solubility Soluble in organic solvents (DCM, EtOAc, THF, MeOH); Insoluble in waterGeneral Chemical Principles
Spectroscopic Profile

While a publicly available, peer-reviewed spectroscopic dataset is limited, the structural features of this compound allow for a reliable prediction of its spectral characteristics.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals. A triplet integrating to 2H around δ 3.5-3.6 ppm corresponds to the methylene group attached to the bromine (-CH₂Br). A second triplet for 2H, located further upfield around δ 2.9-3.0 ppm, represents the methylene group attached to the isoxazole ring (Ar-CH₂-). Two sharp singlets, each integrating to 3H, will be present for the two non-equivalent methyl groups on the isoxazole ring, typically around δ 2.4 and 2.2 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will feature signals for the two methyl groups (δ 10-15 ppm), the two methylene carbons of the ethyl chain (one around δ 28 ppm and the one bearing the bromine around δ 30-33 ppm), and three distinct signals for the isoxazole ring carbons (typically in the δ 110-165 ppm range).

  • Mass Spectrometry (EI): The mass spectrum provides definitive structural confirmation. It will exhibit a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, a hallmark of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] A significant fragment would be observed at M-79/81, corresponding to the loss of the bromine radical.

Synthesis: A Validated Laboratory Protocol

The most reliable synthesis of this compound proceeds via the bromination of its corresponding alcohol precursor, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. This two-step approach ensures high purity and yield.

Synthetic Workflow Diagram

Caption: A robust two-step synthesis of the target compound.

Detailed Experimental Protocol: Bromination of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole
  • Reaction Setup: A solution of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (1.0 eq.) is prepared in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere. The flask is cooled to 0 °C using an ice-water bath.

    • Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical to prevent the quenching of the highly reactive phosphorus tribromide by ambient moisture, which would reduce yield and generate corrosive HBr gas.

  • Reagent Addition: Phosphorus tribromide (PBr₃, 0.4 eq.) is added dropwise to the stirred solution via syringe over 15-20 minutes.

    • Causality: Slow, controlled addition is paramount for managing the exothermic nature of the reaction. Adding the PBr₃ to the alcohol (rather than the reverse) ensures the brominating agent is never in large excess, minimizing potential side reactions. A slight excess of the alcohol starting material is often used to ensure all the PBr₃ is consumed, simplifying purification.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 3-5 hours.

  • In-Process Control (IPC): The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The consumption of the more polar starting alcohol and the appearance of the less polar product spot are observed.

    • Trustworthiness: This self-validating step ensures the reaction has reached completion before initiating the workup. Proceeding prematurely leads to lower yields and complex purification challenges.

  • Workup and Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and a saturated aqueous solution of sodium bicarbonate. The resulting biphasic mixture is stirred vigorously for 20 minutes.

    • Causality: The bicarbonate solution neutralizes any unreacted PBr₃ and the acidic byproducts (H₃PO₃ and HBr), preventing degradation of the acid-sensitive isoxazole ring during extraction.

  • Extraction and Isolation: The organic layer is separated. The aqueous layer is further extracted with DCM (2x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to yield this compound as a pure liquid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the electrophilic nature of its bromoethyl side chain, making it an excellent substrate for Sₙ2 nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities.

General Reactivity Workflow

G cluster_nucleophiles Common Nucleophiles cluster_products Product Classes start This compound amine_p Substituted Amines start->amine_p N-Alkylation thiol_p Thioethers start->thiol_p S-Alkylation alkoxide_p Ethers start->alkoxide_p O-Alkylation azide_p Organic Azides start->azide_p Azidation amine Primary/Secondary Amines (R₂NH) amine->amine_p thiol Thiols (RSH) thiol->thiol_p alkoxide Alkoxides/Phenoxides (RO⁻) alkoxide->alkoxide_p azide Azide (N₃⁻) azide->azide_p

Caption: Key nucleophilic substitution pathways for functionalization.

  • N-Alkylation: It readily reacts with primary and secondary amines, as well as nitrogen-containing heterocycles, to form the corresponding alkylated amines. This is the most common application in drug discovery for introducing basic groups that target salt bridges in proteins.

  • O- and S-Alkylation: Alcohols, phenols, and thiols can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form their respective nucleophiles, which then displace the bromide to yield ethers and thioethers.

  • Displacement with other Nucleophiles: The bromide can be displaced by a wide range of other nucleophiles, including cyanide (CN⁻), azide (N₃⁻), and carboxylates (RCOO⁻), opening up a vast landscape of further chemical transformations.

Applications in Drug Discovery

The 3,5-dimethylisoxazole core linked via an ethyl chain is a recurring motif in the design of inhibitors for various biological targets. The bromo-intermediate is a cornerstone for synthesizing compound libraries for screening.

  • Bromodomain (BRD4) Inhibitors: Several potent inhibitors of the epigenetic reader protein BRD4 utilize the 3,5-dimethylisoxazole scaffold.[2] In these designs, the isoxazole acts as a stable central core, and the ethyl linker, installed via the bromo-intermediate, serves to position other pharmacophoric elements correctly within the protein's binding site.[1]

  • Kinase Inhibitors: The scaffold has been employed in the development of kinase inhibitors for treating central nervous system disorders and neurodegenerative diseases.[5]

  • Antidiabetic Agents: Derivatives of brominated benzyl thiazolidinediones, which share structural similarities in having a reactive halogen for further modification, have been explored as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research.[6]

Safety and Handling

As a reactive alkyl halide, this compound must be handled with appropriate care.

  • General Handling: Always handle in a well-ventilated chemical fume hood.[7] Avoid inhalation of vapors and contact with skin, eyes, and clothing.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its combination of a stable, drug-like heterocyclic core and a highly versatile reactive handle. Its straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and researchers aiming to accelerate the drug discovery process. The protocols, data, and insights provided herein offer a comprehensive foundation for the successful application of this powerful building block in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Agrawal, N., & Mishra, P. (2019). The Chemistry and Biological Versatility of Isoxazole: A Review.
  • Kumar, K. A., & Kumar, K. R. (2010). A review on synthesis and biological activity of isoxazole derivatives. International Journal of ChemTech Research, 2(3), 1548-1557.
  • Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Retrieved from [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800091. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • ResearchGate. (n.d.). 4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylisoxazole. In PubChem. Retrieved from [Link]

  • Jiang, B., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. Retrieved from [Link]

  • Drug Discovery Chemistry. (n.d.). Conference Program. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 4-(2-Bromoethyl)-3,5-dimethylisoxazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactions of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

In the landscape of medicinal chemistry and drug development, the 3,5-dimethylisoxazole moiety is a privileged scaffold, recognized for its metabolic stability and its capacity for hydrogen bonding and π-π stacking interactions.[1] Its incorporation into molecular designs has led to the discovery of potent inhibitors for critical therapeutic targets, including the Bromodomain and Extra-Terminal Domain (BET) family of proteins, such as BRD4.[2][3] The utility of this core structure is immensely amplified when functionalized with a reactive handle, enabling its covalent linkage to other pharmacophores or complex molecular frameworks.

This compound emerges as a superior building block for this purpose. It possesses a primary alkyl bromide, a highly reliable electrophilic center primed for a range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this versatile intermediate, focusing on the mechanistic principles, field-proven experimental protocols, and strategic applications that make it an invaluable tool for researchers, scientists, and drug development professionals. We will dissect its core reactions, emphasizing the causality behind experimental choices to empower scientists in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole[4]
CAS Number 83467-35-0[4]
Molecular Formula C₇H₁₀BrNO[4]
Molecular Weight 204.06 g/mol [4]
SMILES CC1=C(C(=NO1)C)CCBr[4]

Part 1: The Core Reactivity Profile: Nucleophilic Substitution

The dominant reaction pathway for this compound is the bimolecular nucleophilic substitution (S_N2) reaction. The primary carbon atom bonded to the bromine is sterically unhindered, and bromide is an excellent leaving group, creating an ideal scenario for attack by a wide array of nucleophiles.

Mechanistic Rationale: The S_N2 Pathway

The S_N2 reaction proceeds via a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromine). This backside attack leads to an inversion of stereochemistry if the carbon were chiral. In this specific molecule, the carbon is prochiral, but the principle of a defined trajectory of attack is fundamental. The transition state involves a transient species where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

The choice of an aprotic polar solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), is critical. These solvents can solvate the cation of the nucleophilic salt but do not form a strong solvation shell around the anion (the nucleophile), leaving it "naked" and highly reactive. This enhances the reaction rate significantly compared to protic solvents, which would deactivate the nucleophile through hydrogen bonding.

Caption: S_N2 reaction mechanism of this compound.

Key Classes of Nucleophilic Substitution Reactions

The versatility of the bromoethyl group allows for the introduction of diverse functionalities. This is particularly valuable in drug discovery for constructing libraries of analogues to probe structure-activity relationships (SAR).

Table 2: Representative Nucleophilic Substitution Reactions

Nucleophile TypeExample NucleophileReagent(s)Typical BaseProduct Functional Group
N-Alkylation 4-Nitroimidazole4-NitroimidazoleK₂CO₃, Cs₂CO₃N-alkylated imidazole
MorpholineMorpholineK₂CO₃N-alkylated morpholine
Sodium AzideNaN₃-Alkyl Azide
O-Alkylation PhenolPhenolK₂CO₃, NaHAryl Ether
Acetic AcidSodium Acetate-Acetate Ester
S-Alkylation ThiophenolThiophenolK₂CO₃, Et₃NAryl Thioether
C-Alkylation Sodium CyanideNaCN, KCN-Nitrile
Field-Proven Protocol: N-Alkylation of 4-Nitroimidazole

This protocol details a standard procedure for coupling the isoxazole moiety to a heterocyclic amine, a common strategy in medicinal chemistry.[5]

Objective: To synthesize 4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)-3,5-dimethylisoxazole.

Workflow Diagram:

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 4-nitroimidazole & K₂CO₃ in DMF B 2. Add 4-(2-Bromoethyl)-3,5- dimethylisoxazole solution A->B C 3. Stir at room temp. (or heat to 50-60°C) B->C D 4. Monitor by TLC/ LC-MS until completion C->D E 5. Quench with ice-water D->E Reaction Complete F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash organic layer with brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Standard workflow for N-alkylation reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-nitroimidazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5-2.0 eq) in anhydrous DMF.

    • Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the imidazole nitrogen, generating the nucleophile in situ. An excess ensures complete deprotonation. DMF is used for its ability to dissolve the reagents and accelerate the S_N2 reaction.

  • Addition of Electrophile: To the stirring suspension, add a solution of this compound (1.1 eq) in a minimal amount of DMF dropwise at room temperature.

    • Causality: A slight excess of the electrophile can ensure full consumption of the more valuable nucleophile. Dropwise addition helps to control any potential exotherm.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating increases the kinetic energy of the molecules, overcoming the activation energy barrier and speeding up the reaction. Monitoring is crucial to determine the point of completion and prevent the formation of degradation byproducts.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

    • Causality: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (like KBr byproduct and excess K₂CO₃).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

    • Causality: Ethyl acetate is a common organic solvent, immiscible with water, used to selectively dissolve and isolate the desired organic product from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water and DMF from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes the last traces of water.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Causality: Chromatography separates the desired product from unreacted starting materials and any side products based on differences in polarity.

Part 2: Competitive Pathways: The E2 Elimination Reaction

While S_N2 is the predominant pathway, under specific conditions, a competing E2 (bimolecular elimination) reaction can occur, leading to the formation of 4-vinyl-3,5-dimethylisoxazole.

Mechanistic Principles and Favorable Conditions

The E2 reaction is also a single-step, concerted process. However, instead of acting as a nucleophile, the reagent acts as a base, abstracting a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon). This proton abstraction, the formation of a C=C double bond, and the departure of the bromide leaving group all occur simultaneously.

Conditions Favoring E2 over S_N2:

  • Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are bulky. Their size makes it difficult for them to approach the electrophilic carbon for an S_N2 attack, so they are more likely to act as bases and abstract a less-hindered β-proton.

  • Higher Temperatures: Increased temperature generally favors elimination over substitution.

Caption: E2 elimination mechanism as a competitive pathway.

Practical Implication: To ensure high yields of the desired substitution product, it is crucial to select a base that is sufficiently strong to deprotonate the nucleophile but not so strong or bulky that it promotes significant elimination. For most N-, O-, and S-alkylation reactions, bases like K₂CO₃, Cs₂CO₃, or organic amines (e.g., Et₃N) provide the optimal balance.

Part 3: Synthetic Strategy and Applications

This compound is not merely a reagent but a strategic building block that allows for the late-stage introduction of the isoxazole pharmacophore or the systematic extension of a molecular scaffold.

Role as a Versatile Linker in Drug Discovery

The bromoethyl group acts as a short, flexible linker. In fragment-based drug discovery (FBDD), for example, once a fragment (like an aminothiazole) is identified that binds to a protein target, this reagent can be used to "grow" the fragment by linking it to the isoxazole moiety, potentially accessing adjacent binding pockets and dramatically improving potency and selectivity.

The reaction below illustrates its use in synthesizing a key intermediate for a BRD4 inhibitor.[3]

Synthetic_Application start Core Nucleophile (e.g., Quinazolinone) conditions K₂CO₃, DMF 60°C start->conditions reagent {this compound | Br-CH₂CH₂-Isoxazole} reagent->conditions product Final Product Core-CH₂CH₂-Isoxazole conditions->product S_N2 Coupling

Caption: Synthetic utility in coupling a core scaffold to the isoxazole moiety.

This modular approach accelerates the drug discovery cycle by allowing for rapid and predictable diversification of lead compounds. The reliability of the S_N2 reaction with this reagent ensures that synthetic efforts are productive, generating the target molecules in good yields.

Conclusion

This compound is a potent and versatile chemical tool. Its reactivity is dominated by the S_N2 mechanism, providing a reliable and high-yielding pathway for C-N, C-O, C-S, and C-C bond formation. By understanding the mechanistic principles and the factors that influence the competition between substitution and elimination, researchers can harness the full synthetic potential of this building block. The straightforward and robust protocols associated with its use make it an indispensable resource for professionals in drug discovery and chemical synthesis, enabling the efficient construction of complex molecular architectures and the rapid exploration of chemical space for novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available from: [Link]

  • Zhang HB, et al. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry. 2021;39:116133. Available from: [Link]

  • ResearchGate. Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Wallace, O. B. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. 2005;70(18):7107-7112. Available from: [Link]

  • Wang, XJ., et al. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. 2009;11(23):5460-5493. Available from: [Link]

  • ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. University of Liverpool. Available from: [Link]

  • ResearchGate. The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([4][6][7]thiadiazole) 2 with ar. Available from: [Link]

  • Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • Rivera-Chávez, E., et al. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. 2022;12(3):1535-1540. Available from: [Link]

  • Smith, A. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. 2016;55(31):8948-8957. Available from: [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]

  • ResearchGate. Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([4][6][7]thiadiazole) 1 with morpholine. Available from: [Link]

  • Xu, Y., et al. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie. 2018;351(8):e1800085. Available from: [Link]

  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available from: [Link]

  • Jiang, B., et al. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry. 2021;108:104648. Available from: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • PubMed. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Available from: [Link]

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The Versatile Synthon: A Technical Guide to the Applications of 4-(2-Bromoethyl)-3,5-dimethylisoxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of heterocyclic moieties is a cornerstone of molecular design. The isoxazole ring, in particular, has garnered significant attention due to its unique electronic properties, metabolic stability, and ability to participate in a variety of chemical transformations. This guide focuses on a particularly valuable, yet underexplored, derivative: 4-(2-Bromoethyl)-3,5-dimethylisoxazole .

This molecule combines the stable, electron-rich 3,5-dimethylisoxazole core with a reactive bromoethyl side chain, establishing it as a potent electrophilic building block. The bromoethyl group serves as a versatile handle for introducing the isoxazole scaffold into a diverse array of molecular architectures through nucleophilic substitution and cyclization reactions. This guide will provide an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

Before delving into its applications, a fundamental understanding of the compound's properties and preparation is essential.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
CAS Number 83467-35-0
Molecular Formula C₇H₁₀BrNO
Molecular Weight 204.06 g/mol
SMILES CC1=C(C(=NO1)C)CCBr
Synthesis of the Precursor: 4-(Bromomethyl)-3,5-dimethylisoxazole

A common and efficient route to the precursor, 4-(bromomethyl)-3,5-dimethylisoxazole, involves the bromination of the corresponding alcohol. This method provides a reliable source of the starting material for further elaboration.

  • Materials:

    • (3,5-dimethyl-1,2-oxazol-4-yl)methanol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve (3,5-dimethyl-1,2-oxazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Add phosphorus tribromide (2.0 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to afford 4-(bromomethyl)-3,5-dimethylisoxazole, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of phosphorus tribromide is a classic and effective method for converting primary alcohols to alkyl bromides. Dichloromethane is chosen as the solvent due to its inert nature and ability to dissolve the starting material. The reaction is initially cooled to control the exothermic reaction between the alcohol and PBr₃.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the more polar alcohol starting material and the appearance of the less polar alkyl bromide product. The final product can be characterized by ¹H NMR, looking for the characteristic shift of the methylene protons adjacent to the bromine atom.

Core Applications in Organic Synthesis: A Versatile Alkylating Agent

The primary utility of this compound lies in its ability to act as an electrophile in Sₙ2 reactions. The bromoethyl moiety readily reacts with a wide range of nucleophiles, providing a straightforward method for introducing the 3,5-dimethylisoxazol-4-ylethyl group into various molecular scaffolds.

N-Alkylation: Synthesis of Substituted Amines

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of N-substituted 2-(3,5-dimethylisoxazol-4-yl)ethanamines. These products are valuable intermediates in medicinal chemistry, as the isoxazole moiety can serve as a bioisostere for other functional groups and contribute to favorable pharmacokinetic properties.

  • Materials:

    • This compound

    • Primary or secondary amine (1.0-1.2 eq)

    • A suitable base (e.g., K₂CO₃, Et₃N)

    • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • To a solution of the amine in the chosen solvent, add the base.

    • Add a solution of this compound in the same solvent dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of base is crucial to deprotonate the amine (in the case of primary amines or amine hydrochlorides) and to scavenge the HBr generated during the reaction. A non-nucleophilic base like potassium carbonate or triethylamine is preferred to avoid competing reactions. The solvent is chosen based on the solubility of the reactants and its ability to facilitate Sₙ2 reactions.

N_Alkylation reagent This compound product N-substituted 2-(3,5-dimethylisoxazol-4-yl)ethanamine reagent->product Sₙ2 reaction amine R¹R²NH amine->product base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF)

Caption: General workflow for the N-alkylation of amines.

O-Alkylation: Synthesis of Aryl and Alkyl Ethers

The reaction with phenols and alcohols provides access to the corresponding ethers, which are prevalent motifs in many biologically active molecules. The Williamson ether synthesis is a reliable method for this transformation.

  • Materials:

    • This compound

    • Phenol (1.0 eq)

    • A strong base (e.g., NaH, K₂CO₃)

    • Anhydrous polar aprotic solvent (e.g., DMF, acetone)

  • Procedure:

    • To a solution of the phenol in the chosen solvent, add the base and stir until the evolution of gas ceases (if using NaH) or for a designated period to form the phenoxide.

    • Add a solution of this compound in the same solvent.

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Causality Behind Experimental Choices: A strong base is required to deprotonate the weakly acidic phenol to form the more nucleophilic phenoxide. Polar aprotic solvents like DMF are ideal as they solvate the cation of the base, leaving the anion more reactive, and do not interfere with the Sₙ2 reaction.

S-Alkylation: Synthesis of Thioethers

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is often rapid and high-yielding.

  • Materials:

    • This compound

    • Thiol (1.0 eq)

    • A mild base (e.g., K₂CO₃, Et₃N)

    • Solvent (e.g., ethanol, DMF)

  • Procedure:

    • To a solution of the thiol in the solvent, add the base.

    • Add this compound to the mixture.

    • Stir at room temperature and monitor the reaction by TLC.

    • Work-up as described for N- and O-alkylation.

Causality Behind Experimental Choices: Thiols are more acidic than alcohols and phenols, and their conjugate bases (thiolates) are softer and more nucleophilic. Therefore, milder bases and reaction conditions are generally sufficient for efficient S-alkylation.

Application in the Synthesis of Fused Heterocyclic Systems

Beyond simple alkylation, the bromoethyl group can participate in intramolecular cyclization reactions, providing a pathway to novel fused heterocyclic systems. By first alkylating a nucleophile that contains another reactive site, a subsequent cyclization can be induced.

Synthesis of Isoxazolo-fused Azepines

One potential application is the synthesis of isoxazolo[2,3-a]azepine derivatives. This can be envisioned through a two-step sequence: N-alkylation of a suitable amine followed by an intramolecular cyclization.

Azepine_Synthesis start This compound + Amino-aldehyde intermediate N-Alkylated Intermediate start->intermediate N-Alkylation product Isoxazolo[2,3-a]azepine derivative intermediate->product Intramolecular Cyclization

Caption: Proposed pathway to isoxazolo-fused azepines.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its incorporation can enhance potency, selectivity, and pharmacokinetic properties.

As a Key Building Block for BRD4 Inhibitors

Recent research has highlighted the importance of the 3,5-dimethylisoxazole core in the design of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2][3] BRD4 is a key regulator of gene transcription and has emerged as a promising therapeutic target in various cancers.

Derivatives of 3,5-dimethylisoxazole have been shown to be effective BRD4 inhibitors, demonstrating anti-proliferative effects in cancer cell lines.[2][3] this compound serves as a crucial starting material for the synthesis of these complex inhibitors, allowing for the introduction of the isoxazole pharmacophore into larger molecular frameworks designed to interact with the BRD4 active site.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility as an alkylating agent for a wide range of N-, O-, and S-nucleophiles provides a reliable and efficient method for the incorporation of the 3,5-dimethylisoxazole moiety into diverse molecular structures. Furthermore, its potential for use in the construction of fused heterocyclic systems opens up avenues for the synthesis of novel and complex chemical entities. The significance of the 3,5-dimethylisoxazole scaffold in medicinal chemistry, particularly in the development of BRD4 inhibitors, underscores the importance of this compound as a key starting material for drug discovery programs. This guide has provided a comprehensive overview of its synthesis and applications, intended to empower researchers in their pursuit of new synthetic methodologies and therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4057070, this compound. [Link].

  • Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • This is a placeholder for a potential future reference detailing the homolog
  • This is a placeholder for a potential future reference detailing N-alkyl
  • Zhao, L., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115041. [Link]

  • This is a placeholder for a potential future reference detailing O-alkyl
  • This is a placeholder for a potential future reference detailing S-alkyl
  • This is a placeholder for a potential future reference detailing cycliz
  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Isoxazole Core and the Latent Reactivity of a Bromoethyl Substituent

The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile scaffold in the design of novel bioactive molecules and functional materials. [1][2][3]Among the myriad of substituted isoxazoles, 4-(2-Bromoethyl)-3,5-dimethylisoxazole stands out as a particularly useful synthetic intermediate. Its structure combines a stable, electron-rich aromatic core with a highly reactive primary alkyl bromide, offering a gateway to a diverse range of chemical transformations. This guide provides a detailed exploration of the core reactivity of this compound, focusing on its utility in nucleophilic substitution and elimination reactions, thereby offering researchers and drug development professionals a comprehensive understanding of its synthetic potential.

Core Reactivity Principles: A Dichotomy of Substitution and Elimination

The reactivity of this compound is primarily dictated by the bromoethyl moiety. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon atom adjacent to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. Concurrently, the presence of protons on the carbon atom beta to the bromine atom allows for the possibility of bimolecular elimination (E2) reactions in the presence of a strong base, leading to the formation of a vinyl group. The competition between these two pathways is a key consideration in designing synthetic routes utilizing this versatile building block.

Nucleophilic Substitution Reactions: Building Molecular Complexity

The SN2 reaction is a powerful tool for introducing a variety of functional groups onto the isoxazole scaffold via the ethyl linker. This single-step process involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, resulting in the inversion of stereochemistry (though in this achiral molecule, this is not a primary concern) and the displacement of the bromide ion.

Mechanism of SN2 Reaction

The SN2 reaction of this compound with a generic nucleophile (Nu-) proceeds as follows:

SN2_Mechanism reagents This compound + Nu⁻ transition_state [Nu---C---Br]⁻ Transition State reagents->transition_state Backside Attack product 4-(2-Substituted-ethyl)-3,5-dimethylisoxazole + Br⁻ transition_state->product Bromide Departure

Caption: SN2 reaction mechanism of this compound.

Representative Protocol for N-Alkylation of an Amine

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 - 2.0 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5 - 2.5 eq), to scavenge the HBr generated during the reaction.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

ParameterConditionRationale
Solvent Acetonitrile, DMFPolar aprotic solvents facilitate SN2 reactions.
Base K2CO3, DIPEANeutralizes the acid byproduct without competing as a nucleophile.
Temperature 25 - 80 °CProvides sufficient energy to overcome the activation barrier.
Stoichiometry Amine (1.1-2.0 eq)A slight excess of the amine drives the reaction to completion.
Scope of Nucleophiles

The utility of this compound extends beyond amines. A wide array of nucleophiles can be employed to generate a diverse library of derivatives, including:

  • Azides: Reaction with sodium azide (NaN3) yields 4-(2-azidoethyl)-3,5-dimethylisoxazole, a precursor for triazole formation via "click chemistry".

  • Thiols: Thiolates (RS-) readily displace the bromide to form thioethers.

  • Cyanides: Cyanide ions (CN-) can be used to introduce a nitrile group, which can be further elaborated.

  • Carboxylates: Carboxylate anions (RCOO-) can be used to form esters.

Elimination Reactions: Accessing Vinyl Isoxazoles

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to furnish 4-vinyl-3,5-dimethylisoxazole. This vinyl-substituted isoxazole is a valuable monomer for polymerization and a versatile building block for further functionalization, for instance, through Heck or Suzuki couplings.

Mechanism of E2 Reaction

The E2 reaction is a concerted process where the base abstracts a proton from the carbon atom beta to the bromine, and the bromide ion is simultaneously eliminated.

E2_Mechanism reagents This compound + Base transition_state [Base---H---C---C---Br]⁻ Transition State reagents->transition_state Proton Abstraction product 4-Vinyl-3,5-dimethylisoxazole + H-Base⁺ + Br⁻ transition_state->product Double Bond Formation & Bromide Departure

Caption: E2 reaction mechanism for the formation of 4-vinyl-3,5-dimethylisoxazole.

Representative Protocol for Elimination

A plausible experimental procedure for the elimination reaction, based on general organic chemistry principles, is as follows:

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or tert-butanol.

  • Addition of Base: Add a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU) (1.2 - 1.5 eq), to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be purified by distillation or column chromatography.

ParameterConditionRationale
Solvent THF, tert-ButanolSolvents compatible with strong bases.
Base t-BuOK, DBUStrong, non-nucleophilic bases favor elimination over substitution.
Temperature 0 °C to RTControls the exothermicity of the reaction.
Stoichiometry Base (1.2-1.5 eq)Ensures complete dehydrobromination.

Applications in Drug Discovery and Materials Science

The products derived from the reactions of this compound are valuable precursors in several fields. The aminoethyl-substituted isoxazoles can be incorporated into larger molecules to modulate their pharmacokinetic properties or to act as ligands for biological targets. The vinyl isoxazole derivative can be utilized in the synthesis of polymers with tailored electronic and optical properties or as a building block in cross-coupling reactions to create complex molecular architectures. The versatility of the isoxazole core in bioactive compounds underscores the importance of functionalized intermediates like this compound. [4][5]

Conclusion

This compound is a highly versatile and reactive building block. Its bromoethyl side chain provides a reliable handle for introducing a wide range of functionalities through nucleophilic substitution or for generating a reactive vinyl group via elimination. A thorough understanding of the factors that govern the competition between these two pathways is essential for harnessing the full synthetic potential of this valuable intermediate. This guide provides the fundamental principles and representative protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

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A Comprehensive Guide to the NMR Spectroscopic Analysis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 4-(2-Bromoethyl)-3,5-dimethylisoxazole. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's ¹H and ¹³C NMR spectra, underpinned by established theoretical principles and practical experimental protocols. Our approach emphasizes the causal relationships behind experimental choices and provides a self-validating framework for spectral interpretation, ensuring scientific integrity and trustworthiness.

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The isoxazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Accurate structural characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic transformations and the final drug substance. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of its molecular architecture in solution.[2] This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a foundational understanding for its identification and quality control.

Predicted NMR Data Analysis

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using advanced NMR prediction software.[3][4][5][6] These prediction algorithms are built upon extensive databases of experimentally recorded NMR data and employ sophisticated computational models to estimate chemical shifts and coupling constants with a high degree of accuracy.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the atoms of this compound have been systematically numbered as illustrated in the diagram below.

Caption: Atom numbering scheme for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized in the table below.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H₉3.55Triplet (t)7.22H
H₈2.95Triplet (t)7.22H
H₇2.40Singlet (s)-3H
H₆2.25Singlet (s)-3H
Predicted ¹³C NMR Data

The predicted broadband proton-decoupled ¹³C NMR spectrum in CDCl₃ at 100 MHz is detailed in the following table.

Carbon Predicted Chemical Shift (δ, ppm)
C5168.5
C3160.0
C4115.0
C930.5
C825.0
C712.0
C610.5

Interpretation of NMR Data: A Mechanistic Approach

The predicted chemical shifts and coupling patterns are consistent with the proposed structure of this compound and can be rationalized based on fundamental NMR principles.

  • ¹H NMR Spectrum:

    • The two methyl groups, attached to the C3 and C5 positions of the isoxazole ring, are predicted to appear as sharp singlets at approximately 2.25 ppm (H₆) and 2.40 ppm (H₇). Their singlet nature arises from the absence of adjacent protons. The slight difference in their chemical shifts is attributed to the different electronic environments of C3 and C5 within the heterocyclic ring.

    • The ethyl chain protons exhibit a characteristic triplet-triplet pattern. The methylene protons adjacent to the electron-withdrawing bromine atom (H₉) are deshielded and predicted to resonate downfield around 3.55 ppm. The adjacent methylene group (H₈) couples with H₉, resulting in a triplet.

    • The methylene protons at the C8 position (H₈) are predicted to appear as a triplet around 2.95 ppm due to coupling with the H₉ protons.

  • ¹³C NMR Spectrum:

    • The quaternary carbons of the isoxazole ring, C3 and C5, are expected to appear in the downfield region of the spectrum, around 160.0 ppm and 168.5 ppm, respectively, due to the influence of the electronegative nitrogen and oxygen atoms.

    • The substituted carbon of the isoxazole ring, C4, is predicted to resonate at approximately 115.0 ppm.

    • The carbon of the methylene group attached to the bromine atom (C9) is expected at around 30.5 ppm. The electron-withdrawing effect of the bromine atom causes a downfield shift compared to a standard alkyl carbon.

    • The other methylene carbon of the ethyl chain (C8) is predicted to be around 25.0 ppm.

    • The two methyl carbons, C6 and C7, are anticipated in the upfield region of the spectrum, at approximately 10.5 ppm and 12.0 ppm, respectively.

Experimental Protocols: A Self-Validating System

To obtain high-quality NMR data for this compound, the following detailed experimental protocols are recommended.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][7]

  • Solvent Selection: Use deuterated chloroform (CDCl₃), a common solvent for small organic molecules, which offers good solubility and a convenient residual solvent peak for referencing (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).[2][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1][9] Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

G A Weigh Sample B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Acquire NMR Data C->D

Caption: Experimental workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard 1D pulse (e.g., zg30)Standard 1D with proton decoupling (e.g., zgpg30)
Number of Scans 16-321024-4096
Relaxation Delay (d1) 1.0 s2.0 s
Acquisition Time (aq) 4.0 s1.0 s
Spectral Width (sw) 16 ppm240 ppm
Temperature 298 K298 K

Rationale for Parameter Selection:

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[2]

  • Relaxation Delay: The relaxation delay (d1) is set to allow for sufficient relaxation of the nuclei between pulses, which is crucial for obtaining accurate integrations in ¹H NMR and for observing quaternary carbons in ¹³C NMR.

  • Acquisition Time: A longer acquisition time provides better resolution in the resulting spectrum.

  • Spectral Width: The spectral width is set to encompass all expected resonances for the compound.

Conclusion: A Foundation for Confident Research

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound, grounded in established spectroscopic principles. The detailed interpretation of the predicted spectra, coupled with robust experimental protocols, offers a solid framework for researchers and scientists to confidently identify and characterize this important synthetic intermediate. By adhering to the principles of scientific integrity and causality in experimental design, professionals in drug development can ensure the quality and reliability of their work, ultimately contributing to the advancement of new therapeutic agents.

References

  • ACD/Labs NMR Predictor. (n.d.). Retrieved from [Link]

  • ChemAxon NMR Predictor. (n.d.). Retrieved from [Link]

  • NMRDB.org: Online NMR Prediction. (n.d.). Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Delaglio, F., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Giraudeau, P. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Sparling, B. A., et al. (2021). 13C NMR Spectroscopy of Heterocycles: 3,5-Diaryl-4-bromoisoxazoles. Molecules, 26(15), 4475.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 7(3), 227-233.
  • ALWSCI. (2023, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Structure Elucidation in Organic Chemistry. Royal Society of Chemistry.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

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4-(2-Bromoethyl)-3,5-dimethylisoxazole mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering both predictive analysis and practical experimental guidance. We explore the compound's characteristic isotopic signature, predictable fragmentation pathways under Electron Ionization (EI), and a validated protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are designed to empower analysts to confidently identify and structurally characterize this and similar heterocyclic compounds.

Introduction and Molecular Overview

This compound is a substituted heterocyclic compound belonging to the isoxazole class. Isoxazoles are significant pharmacophores and versatile building blocks in organic synthesis and medicinal chemistry.[1] A thorough understanding of their structure and purity is paramount, and mass spectrometry (MS) stands as a definitive analytical tool for this purpose. The presence of both a bromine atom and a labile isoxazole ring system results in a rich and highly informative mass spectrum.

This guide will elucidate the key mass spectrometric features of this molecule, moving from its fundamental properties to a detailed, mechanism-driven interpretation of its fragmentation patterns.

Core Molecular Properties

The first step in any mass spectrometric analysis is to understand the fundamental properties of the analyte. The molecular formula dictates the exact mass and the elemental composition provides clues to potential fragmentation.

PropertyValueSource
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazolePubChem[2]
Molecular Formula C₇H₁₀BrNOPubChem[2]
CAS Number 83467-35-0PubChem[2]
Average Molecular Weight 204.06 g/mol PubChem[2]
Monoisotopic Mass 202.99458 DaPubChem[2]
The Critical Isotopic Signature of Bromine

A defining characteristic of any bromine-containing compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[3] Consequently, the molecular ion (M⁺) of this compound will not appear as a single peak, but as a distinctive doublet of nearly equal intensity, separated by two mass-to-charge units (m/z). This M⁺ and M+2 pattern is a crucial diagnostic fingerprint for confirming the presence of a single bromine atom in the molecule or its fragments.[3]

IonIsotope CompositionCalculated m/zExpected Relative Abundance
[M]⁺ C₇H₁₀⁷⁹BrNO202.9946~100%
[M+2]⁺ C₇H₁₀⁸¹BrNO204.9925~98%

Ionization Methodologies: Choosing the Right Tool

The choice of ionization technique profoundly impacts the resulting mass spectrum. The primary methods for a molecule like this compound are Electron Ionization (EI) and soft ionization techniques.

  • Electron Ionization (EI): This is the most common technique, particularly when coupled with Gas Chromatography (GC).[4] In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy radical cation (M⁺•).[5] This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" rich in structural information. This guide will focus primarily on EI fragmentation.

  • Soft Ionization (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer," meaning they impart less energy to the molecule. They are ideal for unequivocally determining the molecular weight, as they typically yield an abundant protonated molecule ([M+H]⁺) with minimal fragmentation. ESI would be the method of choice for LC-MS analysis.

Deconstructing the Molecule: EI Fragmentation Pathways

Upon electron ionization, the this compound molecular ion (m/z 203/205) undergoes a series of predictable cleavage events driven by the stability of the resulting fragments and the inherent structural weaknesses of the parent ion.

G cluster_path1 Pathway 1: C-Br Cleavage cluster_path2 Pathway 2: α-Cleavage cluster_path3 Pathway 3: Ring Fragmentation M Parent Ion (M⁺•) m/z 203/205 NL1 Loss of •Br M->NL1 NL2 Loss of •CH₂Br M->NL2 F1 Fragment F1 m/z 124 NL1->F1 F2 Fragment F2 m/z 110 NL3 Complex Rearrangement F2->NL3 NL2->F2 F3 Fragment F3 m/z 43 NL3->F3

Figure 1: Key fragmentation pathways of this compound.

Pathway 1: Cleavage of the Carbon-Bromine Bond

The C-Br bond is the most labile single bond in the structure. The significant difference in electronegativity and the stability of the resulting carbocation favor its cleavage. This is often a dominant fragmentation route for halogenated compounds.[6]

  • Mechanism: Homolytic cleavage of the C-Br bond results in the loss of a neutral bromine radical (•Br).

  • Resulting Ion (F1): A secondary carbocation with m/z 124. This fragment will appear as a single peak, as it no longer contains bromine.

  • Significance: The presence of a strong peak at m/z 124, corresponding to [M-Br]⁺, is a primary indicator of the molecule's structure.

Pathway 2: Alpha (α)-Cleavage

Alpha-cleavage is the scission of a bond adjacent to a functional group or heteroatom, a favored process in mass spectrometry.[5] In this case, cleavage of the C-C bond between the isoxazole ring and the ethyl side chain is highly probable.

  • Mechanism: Cleavage of the bond alpha to the isoxazole ring.

  • Resulting Ion (F2): A resonance-stabilized 3,5-dimethylisoxazol-4-ylmethyl cation at m/z 110. The positive charge is delocalized within the heterocyclic system.

  • Neutral Loss: A bromoethyl radical (•CH₂Br).

  • Significance: A peak at m/z 110 strongly supports the presence of the 4-substituted 3,5-dimethylisoxazole core.

Pathway 3: Isoxazole Ring Fragmentation

Heterocyclic rings like isoxazole undergo characteristic fragmentation patterns, often involving ring-opening followed by the loss of small, stable neutral molecules.[1][7]

  • Mechanism: Following initial ionization, the isoxazole ring can rearrange and cleave. A common fragmentation pathway for acyl-substituted heterocycles is the formation of an acylium ion.

  • Resulting Ion (F3): The acetyl cation, [CH₃CO]⁺, at m/z 43. This is one of the most common and stable fragment ions in mass spectrometry and arises from the methyl-substituted acyl portion of the isoxazole ring.

  • Significance: The base peak in the spectrum is often m/z 43, indicating the presence of a methyl keto group or a substructure that can readily rearrange to form one.

Summary of Predicted Fragments
Fragment IonProposed Structurem/z (Monoisotopic)Neutral LossFragmentation Type
M⁺• [C₇H₁₀BrNO]⁺•203 / 205-Molecular Ion
F1 [C₇H₁₀NO]⁺124•BrC-Br Bond Cleavage
F2 [C₆H₈NO]⁺110•CH₂Brα-Cleavage
F3 [C₂H₃O]⁺43C₅H₇BrN•Ring Fragmentation / Rearrangement

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound.

G

Figure 2: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial.

  • Instrumentation (Example Configuration):

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Gas Chromatography (GC) Parameters:

    • Injection Port: Split/splitless injector.

    • Injection Mode: Splitless.

    • Injection Volume: 1.0 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Interpreting the Spectrum: A Practical Checklist

When analyzing the acquired data, follow this logical sequence to ensure accurate interpretation:

  • Find the Molecular Ion: Scan the high-mass region of the spectrum for a doublet peak with a 2 Da separation and a ~1:1 intensity ratio. For this compound, this should be at m/z 203 and 205 . Its presence confirms the molecular weight and the bromine content.

  • Identify Key Fragments: Look for the predicted high-mass fragments. The presence of a strong peak at m/z 124 (loss of Br) and m/z 110 (α-cleavage) provides powerful evidence for the proposed structure.

  • Check the Base Peak: Identify the most intense peak in the spectrum (the base peak). It is highly likely to be the acylium ion at m/z 43 .

  • Validate Isotopic Patterns: For any fragment that is suspected to still contain the bromine atom, verify that it also exhibits the characteristic M⁺/M+2 doublet. Fragments that have lost the bromine will appear as single peaks.

  • Library Search: Compare the acquired spectrum against a reference library (e.g., NIST, Wiley). A high match score provides a strong degree of confidence in the identification.

Conclusion

The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles can be applied to elucidate chemical structures. The molecule's behavior under Electron Ionization is governed by three primary, predictable pathways: facile C-Br bond cleavage, α-cleavage at the heterocyclic ring, and characteristic ring fragmentation. The unmistakable isotopic signature of bromine serves as an ever-present validation point throughout the spectrum. By employing the systematic approach and experimental protocol detailed in this guide, researchers can confidently identify and characterize this compound, ensuring data integrity in their synthetic and analytical workflows.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Fragmentation mechanisms of isoxazole Source: Organic Mass Spectrometry URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Mass Spectrometry Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Radicals and Mass Spectrometry (MS)
  • Title: A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring Source: MDPI URL: [Link]

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A Comprehensive Technical Guide to the Analytical Methods for 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical methodologies for the characterization and quality control of 4-(2-Bromoethyl)-3,5-dimethylisoxazole, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction: The Significance of this compound

This compound, with the molecular formula C7H10BrNO and a molecular weight of 204.06 g/mol , is a substituted isoxazole derivative.[1] The isoxazole ring is a prominent scaffold in medicinal chemistry, and the presence of a bromoethyl group provides a reactive site for further molecular elaboration, making this compound a valuable building block in the synthesis of various pharmaceutical agents.

Given its role as a critical intermediate, ensuring the purity, identity, and stability of this compound is paramount. This necessitates the development and validation of robust analytical methods to control its quality and to identify and quantify any potential impurities. This guide delves into the core analytical techniques applicable to this molecule, providing both theoretical grounding and practical, field-proven protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C7H10BrNOPubChem[1]
Molecular Weight 204.06 g/mol PubChem[1]
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazolePubChem[1]
CAS Number 83467-35-0PubChem[1]

Synthesis and Potential Impurities

Understanding the synthetic pathway is crucial for anticipating potential process-related impurities. These may include:

  • Starting materials: Unreacted 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol.

  • By-products: Dimerization or elimination products.

  • Reagent-related impurities: Residual phosphorus-containing compounds.

The identification and control of these impurities are critical for ensuring the quality of the final active pharmaceutical ingredient (API).

Chromatographic Methods for Purity and Assay Determination

Chromatographic techniques are the cornerstone for separating and quantifying this compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity and for the assay of this compound due to its high resolution, sensitivity, and versatility.

Method Principle: Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent, is the most suitable approach. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

Experimental Protocol: HPLC-UV for Purity and Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the isoxazole ring exhibits significant absorbance (typically around 220-260 nm).

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Method Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 50 °C, hold for 2 minutes, and then ramp up to 280 °C at a rate of 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Analysis: The identification of impurities is achieved by comparing their mass spectra with a library of known spectra (e.g., NIST) and by interpreting the fragmentation patterns. The presence of bromine will be indicated by a characteristic isotopic pattern in the mass spectrum.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Method Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei provides information about their chemical environment.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

  • ¹H NMR:

    • The two methyl groups on the isoxazole ring would appear as singlets, likely in the region of δ 2.2-2.5 ppm.

    • The methylene group adjacent to the isoxazole ring (-CH₂-CH₂Br) would likely appear as a triplet around δ 2.8-3.2 ppm.

    • The methylene group attached to the bromine atom (-CH₂-Br) would be deshielded and appear as a triplet further downfield, around δ 3.4-3.8 ppm.

  • ¹³C NMR:

    • The methyl carbons would resonate in the upfield region, around δ 10-15 ppm.

    • The methylene carbon adjacent to the isoxazole ring would appear around δ 25-30 ppm.

    • The methylene carbon attached to the bromine atom would be in the range of δ 30-35 ppm.

    • The quaternary carbons of the isoxazole ring would be observed in the downfield region, typically between δ 110 and 170 ppm.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and assign all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Method Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3100-2900C-H stretching (alkyl)
~1600-1500C=N stretching (isoxazole ring)
~1450-1350C-H bending (alkyl)
~1250-1000C-O stretching (isoxazole ring)
~600-500C-Br stretching

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to obtain structural information from the fragmentation pattern.

Method Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204 and 206 amu with approximately equal intensity due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Key Fragments:

    • Loss of the bromine atom ([M-Br]⁺).

    • Cleavage of the ethyl chain.

    • Fragmentation of the isoxazole ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this compound.

  • Analysis: The exact mass measurement from HRMS can be used to confirm the elemental composition of the molecule with high accuracy.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a pure compound.

Method Principle: The compound is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantified to determine the percentage of each element (C, H, N). The percentage of bromine can be determined by specific titration methods or by ion chromatography after combustion.

Expected Elemental Composition for C7H10BrNO:

ElementTheoretical Percentage
Carbon (C)41.20%
Hydrogen (H)4.94%
Bromine (Br)39.15%
Nitrogen (N)6.86%
Oxygen (O)7.84%

Workflow Diagrams

The following diagrams illustrate the analytical workflows for the characterization of this compound.

Analytical_Workflow_Purity cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Bulk Sample of This compound Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution HPLC Reversed-Phase HPLC (C18 column) Dissolution->HPLC UV_Detection UV Detection (220-260 nm) HPLC->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Purity_Assay Calculate Purity (Area %) and Assay (vs. Standard) Chromatogram->Purity_Assay Analytical_Workflow_Structure cluster_0 Sample cluster_1 Spectroscopic Analysis cluster_2 Elemental Analysis cluster_3 Structural Confirmation Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS) Sample->MS Elemental C, H, N, Br Analysis Sample->Elemental Confirmation Confirm Structure and Elemental Composition NMR->Confirmation FTIR->Confirmation MS->Confirmation Elemental->Confirmation

Caption: Workflow for Structural Elucidation.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. The provided protocols serve as a starting point and should be validated for their specific application to meet regulatory requirements. As with any analytical endeavor, a deep understanding of the chemistry of the molecule and the principles of the analytical techniques is key to successful implementation.

References

  • PubChem. This compound. [Link]

  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

  • ResearchGate. Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. [Link]

  • PubMed Central. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

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  • PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]

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purification of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the , a critical heterocyclic building block in contemporary drug discovery and development. The purity of this intermediate is paramount, as residual contaminants can lead to deleterious side reactions, complex downstream purification challenges, and compromised biological data. This document moves beyond simple protocols to elucidate the underlying chemical principles that govern each purification step, empowering researchers to troubleshoot and adapt these methods effectively.

Compound Profile and Strategic Importance

This compound (CAS No. 83467-35-0) is a versatile bifunctional molecule.[1][2][3] The isoxazole core serves as a stable scaffold, often found in molecules designed to interact with biological targets, while the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling its conjugation to other fragments.[4] The efficacy of subsequent synthetic transformations hinges on the near-absolute purity of this starting material.

This guide will focus on a multi-step purification strategy designed to remove common process-related impurities following a typical synthesis, such as the bromination of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀BrNO[1]
Molecular Weight204.06 g/mol [1]
IUPAC Name4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole[1]
CAS Number83467-35-0[1]

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential contaminants. In a typical synthesis involving the bromination of a precursor alcohol (e.g., using PBr₃ or a similar brominating agent), the crude product is likely to contain several key impurities.[5]

  • Unreacted Starting Material: The precursor alcohol, being more polar than the product.

  • Over-Brominated Byproducts: Potential formation of di-bromo species, though less common for this specific structure.

  • Reagent-Derived Impurities: Residual brominating agents and their decomposition products (e.g., phosphorous acids).

  • Solvent Residues: Dichloromethane, chloroform, or other solvents used in the reaction.[5]

The purification strategy is therefore designed to systematically eliminate these contaminants based on their differing chemical and physical properties.

G cluster_0 Impurity Sources cluster_1 Resulting Impurity Profile Reaction Synthetic Reaction (e.g., Bromination) Product Crude 4-(2-Bromoethyl) -3,5-dimethylisoxazole Reaction->Product Reagents Starting Materials & Reagents Reagents->Reaction SideRxn Side Reactions SideRxn->Reaction Unreacted Unreacted Starting Alcohol (High Polarity) Byproducts Byproducts (Variable Polarity) ReagentRes Reagent Residues (Often Water-Soluble) Product->Unreacted Contains Product->Byproducts Contains Product->ReagentRes Contains workflow start Crude Reaction Mixture workup Aqueous Extractive Workup start->workup 1. Quench & Extract dry Drying of Organic Phase (e.g., Na₂SO₄ or MgSO₄) workup->dry 2. Isolate Organic Layer concentrate1 Concentration in vacuo dry->concentrate1 3. Remove Drying Agent chromatography Silica Gel Column Chromatography concentrate1->chromatography 4. Adsorb onto Silica concentrate2 Concentration of Pure Fractions chromatography->concentrate2 5. Collect & Pool Fractions final_product Pure 4-(2-Bromoethyl) -3,5-dimethylisoxazole concentrate2->final_product analysis Purity Analysis (NMR, HPLC, MS) final_product->analysis 6. Quality Control

Sources

A Senior Application Scientist's Guide to Yield Optimization in the Synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis and optimized protocols for the synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole, a crucial building block for pharmaceutical and agrochemical research. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of a robust, multi-step synthetic route, offering field-proven insights into the critical parameters that govern reaction yield and purity. We will explore a strategic four-step pathway commencing with the Friedel-Crafts acylation of 3,5-dimethylisoxazole, followed by a Willgerodt-Kindler rearrangement, carboxylic acid reduction, and final bromination. Each stage is critically evaluated, presenting optimized conditions, troubleshooting strategies, and the causal logic behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to maximize efficiency and achieve high-fidelity production of this versatile isoxazole derivative.

Introduction: The Strategic Value of this compound

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design.[2] The specific derivative, this compound, serves as a highly valuable intermediate. The bromoethyl group at the C4 position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This makes it a key precursor for creating libraries of novel compounds for screening as potential therapeutics, particularly as inhibitors for targets like the bromodomain-containing protein 4 (BRD4).[3]

However, the synthesis of this compound is not without its challenges. Achieving high yields requires careful control over a multi-step process, where inefficiencies at any stage can significantly impact the final output. This guide presents a validated and optimized synthetic pathway, focusing on the scientific principles that drive yield enhancement.

A Validated Multi-Step Synthetic Strategy

The most robust and scalable approach to synthesizing this compound involves a four-step sequence starting from commercially available 3,5-dimethylisoxazole. This strategy is designed for process control and the isolation of clean intermediates at each stage, which is paramount for achieving a high overall yield.

Synthetic_Pathway A 3,5-Dimethylisoxazole B 4-Acetyl-3,5-dimethylisoxazole A->B Step 1: Friedel-Crafts Acylation (CH3CO)2O, AlCl3 C (3,5-Dimethylisoxazol-4-yl)acetic acid B->C Step 2: Willgerodt-Kindler Reaction S8, Morpholine D 2-(3,5-Dimethylisoxazol-4-yl)ethanol C->D Step 3: Carboxylic Acid Reduction 1. Esterification (SOCl2, EtOH) 2. Reduction (NaBH4) E This compound D->E Step 4: Appel Bromination CBr4, PPh3

Caption: Optimized four-step synthetic route to the target compound.

Step-wise Yield Optimization: A Mechanistic Approach

Low yields in multi-step syntheses often result from suboptimal conditions, competing side reactions, or product decomposition.[4] The following sections dissect each step of the proposed pathway, providing detailed optimization parameters grounded in chemical principles.

Step 1: Friedel-Crafts Acylation of 3,5-Dimethylisoxazole

The introduction of an acetyl group at the C4 position is the critical first step. While the isoxazole ring is generally considered electron-deficient, the two methyl groups provide sufficient activation for electrophilic substitution.

  • Causality of Reagent Choice: A common pitfall is the use of acetyl chloride, which can lead to aggressive, difficult-to-control reactions. Acetic anhydride is a milder acylating agent that, when paired with a strong Lewis acid like aluminum chloride (AlCl₃), provides excellent conversion with fewer charring-related byproducts.[5]

  • Solvent and Temperature Control: The choice of solvent is critical for managing the reaction exotherm and ensuring solubility. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal due to their inertness and appropriate boiling points. The reaction should be initiated at 0 °C to control the initial exotherm during the addition of AlCl₃, followed by a controlled warm-up to ambient temperature to drive the reaction to completion.

ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Lewis Acid FeCl₃, ZnCl₂AlCl₃ (1.5 equiv.)AlCl₃ provides the strongest activation of the acylating agent, maximizing conversion.[5]
Acylating Agent Acetyl ChlorideAcetic Anhydride (1.2 equiv.)Milder reagent, easier to handle, and reduces byproduct formation.
Temperature Reflux0 °C to 25 °CPrevents thermal degradation of the isoxazole ring and minimizes side reactions.
Solvent NitrobenzeneDichloromethane (DCM)Inert, low boiling point for easy removal, and good solubility for reactants.
Step 2: The Willgerodt-Kindler Reaction for Carbon Chain Extension

This classic reaction provides a powerful method for converting the aryl methyl ketone from Step 1 into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid, effectively adding a methylene group.

  • Reagent Stoichiometry and Rationale: The reaction requires elemental sulfur and a secondary amine, with morpholine being the most common and effective choice. An excess of both sulfur and morpholine is used to drive the reaction equilibrium towards the product. The key to high yield is ensuring the reaction reaches the terminal thioamide stage before workup.

  • Thermal Management: This reaction requires elevated temperatures (typically reflux in morpholine or a high-boiling solvent like toluene) to proceed. Careful monitoring via Thin Layer Chromatography (TLC) is essential. Incomplete reaction leads to complex mixtures, while excessively long heating can cause decomposition.

Step 3: Reduction of the Carboxylic Acid to a Primary Alcohol

Direct reduction of a carboxylic acid requires harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄). While effective, LiAlH₄ presents significant safety and handling challenges on a larger scale. A more controlled, safer, and often higher-yielding approach involves a two-stage process.

  • Esterification: The carboxylic acid is first converted to its ethyl ester. This is efficiently achieved using thionyl chloride (SOCl₂) in ethanol. This reaction is typically high-yielding (>95%) and the resulting ester is easily purified.

  • Ester Reduction: The purified ethyl ester is then reduced to 2-(3,5-dimethylisoxazol-4-yl)ethanol using a milder reducing agent like sodium borohydride (NaBH₄) in a protic solvent like ethanol. This method avoids the hazards of LiAlH₄ and simplifies the aqueous workup.

Reduction_Strategy cluster_0 Direct Reduction (Lower Yield, High Hazard) cluster_1 Optimized Two-Stage Reduction (High Yield, Safe) A Carboxylic Acid B Primary Alcohol A->B LiAlH4, THF C Carboxylic Acid D Ethyl Ester C->D SOCl2, EtOH E Primary Alcohol D->E NaBH4, EtOH

Caption: Comparison of reduction strategies for yield and safety.

Step 4: Bromination of the Primary Alcohol

The final step involves converting the primary alcohol into the target bromoalkane. The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, particularly reductive or strongly acidic/basic environments, so the choice of brominating agent is critical.[6]

  • Optimized Bromination Conditions: The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is an exceptionally mild and efficient method for this transformation. It proceeds at low temperatures and under neutral conditions, preserving the integrity of the isoxazole ring. Phosphorus tribromide (PBr₃) is also effective but can generate acidic byproducts that may require careful quenching.[7]

ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Reagent HBr / H₂SO₄CBr₄ / PPh₃ (Appel Reaction)Mild, neutral conditions prevent N-O bond cleavage and other side reactions.[6]
Temperature Elevated Temperatures0 °C to 25 °CMinimizes decomposition and formation of elimination byproducts.
Workup Direct ConcentrationFiltration of PPh₃=O, followed by silica gel chromatographyEfficiently removes the primary byproduct, simplifying purification.

Detailed Experimental Protocols

The following protocols are based on the optimized parameters discussed above. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 3,5-Dimethylisoxazole

  • Aluminum Chloride (anhydrous)

  • Acetic Anhydride

  • Dichloromethane (DCM, anhydrous)

  • Elemental Sulfur (S₈)

  • Morpholine

  • Thionyl Chloride (SOCl₂)

  • Ethanol (absolute)

  • Sodium Borohydride (NaBH₄)

  • Carbon Tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, Diethyl Ether)

Protocol for Step 1: 4-Acetyl-3,5-dimethylisoxazole
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl₃ (1.5 equiv.).

  • Cool the flask to 0 °C in an ice bath and add anhydrous DCM.

  • Add acetic anhydride (1.2 equiv.) dropwise to the stirred suspension.

  • After 15 minutes, add a solution of 3,5-dimethylisoxazole (1.0 equiv.) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound as a white solid.

Protocol for Step 2: (3,5-Dimethylisoxazol-4-yl)acetic acid
  • Combine 4-acetyl-3,5-dimethylisoxazole (1.0 equiv.), elemental sulfur (2.5 equiv.), and morpholine (3.0 equiv.) in a round-bottom flask.

  • Heat the mixture to reflux (approx. 130 °C) for 8-12 hours, monitoring by TLC.

  • Cool the mixture and add aqueous HCl to hydrolyze the intermediate thioamide.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude carboxylic acid can often be used directly in the next step after purification by recrystallization.

Protocol for Step 3: 2-(3,5-Dimethylisoxazol-4-yl)ethanol
  • Dissolve the crude (3,5-dimethylisoxazol-4-yl)acetic acid (1.0 equiv.) in absolute ethanol. Cool to 0 °C.

  • Add thionyl chloride (1.5 equiv.) dropwise. Allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool and concentrate the mixture under reduced pressure. Redissolve in ethyl acetate and wash with NaHCO₃ to remove any remaining acid. Dry and concentrate to yield the crude ethyl ester.

  • Dissolve the crude ester in ethanol and cool to 0 °C. Add NaBH₄ (2.0 equiv.) portion-wise.

  • Stir for 2-4 hours at room temperature. Quench the reaction by the slow addition of water.

  • Concentrate the mixture, then extract with ethyl acetate. Dry the organic layers and concentrate to yield the alcohol, which can be purified by column chromatography.

Protocol for Step 4: this compound
  • Dissolve triphenylphosphine (1.5 equiv.) in anhydrous DCM in a flame-dried flask under nitrogen. Cool to 0 °C.

  • Add carbon tetrabromide (1.5 equiv.) and stir for 15 minutes.

  • Add a solution of 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 equiv.) in DCM dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture. Add diethyl ether to precipitate the triphenylphosphine oxide byproduct and filter.

  • Concentrate the filtrate and purify by column chromatography (Hexanes:Ethyl Acetate) to afford the final product.

Troubleshooting Common Yield-Reducing Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; thermal degradation.Ensure AlCl₃ is of high quality and anhydrous. Maintain strict temperature control (0 °C start).
Formation of Furoxans Dimerization of nitrile oxide intermediates (in alternative cycloaddition routes).Ensure in situ generation of the nitrile oxide in the presence of the alkyne.[6]
Product Decomposition during Workup N-O bond cleavage of the isoxazole ring.Avoid strongly acidic or basic conditions, especially during heating. Use buffered solutions for pH adjustment. Avoid catalytic hydrogenation for other functional groups.[6]
Incomplete Bromination in Step 4 Inactive reagents; insufficient equivalents.Ensure PPh₃ and CBr₄ are dry. Use a slight excess (1.5 equiv.) of the Appel reagents.
Mixture of Regioisomers (Primarily in 1,3-dipolar cycloaddition syntheses) Steric/electronic factors.The proposed synthetic route avoids this issue by building the side chain on a pre-formed, symmetrically substituted isoxazole.[8]

Conclusion

The successful, high-yield synthesis of this compound is readily achievable through a systematic, multi-step approach that prioritizes process control and the use of mild, selective reagents. By understanding the mechanistic principles behind each transformation—from the initial Friedel-Crafts acylation to the final Appel bromination—researchers can effectively troubleshoot and optimize reaction conditions. The two-stage reduction of the carboxylic acid intermediate and the use of neutral bromination conditions are particularly crucial for preserving the sensitive isoxazole core and maximizing overall yield. This guide provides a validated framework for producing this important chemical building block with high fidelity, empowering further discovery in the fields of medicine and materials science.

References

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4-(2-Bromoethyl)-3,5-dimethylisoxazole stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in introducing the dimethylisoxazole moiety into larger molecular frameworks. The presence of a reactive bromoethyl side chain, however, presents unique challenges regarding the compound's stability and necessitates stringent storage and handling protocols. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, delineates its potential degradation pathways, and offers field-proven recommendations for its optimal storage and handling. Furthermore, it outlines detailed experimental protocols for conducting stability assessments, ensuring the integrity of the compound throughout its lifecycle in a research and development setting.

Introduction: The Chemical Persona of this compound

This compound, with the chemical formula C₇H₁₀BrNO, is a substituted isoxazole that has garnered significant interest in synthetic and medicinal chemistry.[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, and it serves as a versatile scaffold in numerous biologically active compounds. The dimethyl substitution on the isoxazole ring enhances its lipophilicity and can influence its metabolic stability and binding interactions with biological targets.

The true synthetic utility and, simultaneously, the primary stability concern of this molecule lies in the 4-substituted 2-bromoethyl group. The bromine atom is an excellent leaving group, making this side chain susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application as an electrophilic building block for the introduction of the 3,5-dimethylisoxazol-4-yl)ethyl moiety. However, this inherent reactivity also dictates the compound's stability profile and necessitates careful consideration of storage and handling conditions to prevent unwanted degradation.

This guide aims to provide a deep dive into the chemical stability of this compound, moving beyond generic storage instructions to explain the underlying chemical principles that govern its degradation. By understanding these principles, researchers can implement informed storage strategies and handling procedures that preserve the compound's purity and reactivity for its intended applications.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by the chemical reactivity of its two key structural features: the bromoethyl side chain and the isoxazole ring. Degradation can be initiated by several factors, including temperature, light, moisture, and the presence of nucleophiles or reactive oxygen species.

Vulnerabilities of the Bromoethyl Side Chain

The carbon-bromine bond in the bromoethyl group is the most labile part of the molecule. Its susceptibility to nucleophilic attack is the primary driver of degradation under many conditions.

2.1.1. Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form the corresponding alcohol, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole, and hydrobromic acid.[2][3][4] This reaction is a classic example of nucleophilic substitution, where water acts as the nucleophile.[3][4] The rate of hydrolysis is dependent on temperature and pH. Elevated temperatures and the presence of basic conditions, which would generate the more potent hydroxide nucleophile, will significantly accelerate this degradation pathway.[3]

The general mechanism for hydrolysis is depicted below:

Hydrolysis cluster_reactants Reactants cluster_products Products A This compound C 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole A->C Nucleophilic Substitution D HBr (Hydrobromic Acid) A->D B H₂O (Water) B->C

Caption: Hydrolysis of this compound.

2.1.2. Nucleophilic Substitution with Other Nucleophiles

Beyond water, other nucleophiles commonly found in a laboratory setting can react with the bromoethyl side chain. These include alcohols (leading to ether formation), amines (leading to amine formation), and even trace impurities in solvents. This underscores the importance of using high-purity, inert solvents when handling this compound in solution.

Isoxazole Ring Stability

The isoxazole ring is generally considered to be a stable aromatic heterocycle. However, under forcing conditions, it can undergo degradation.

2.2.1. Thermal Decomposition

At elevated temperatures, the isoxazole ring can undergo thermal decomposition. Studies on unsubstituted isoxazole have shown that thermal decomposition can lead to the formation of acetonitrile and carbon monoxide as major products, along with other minor products.[5][6] The proposed mechanism involves complex rearrangements and bond cleavages within the ring. While the methyl groups on the isoxazole ring in this compound may influence the exact decomposition pathway and temperature at which it occurs, the potential for thermal degradation remains a significant consideration.

2.2.2. Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in both the bromoethyl side chain and the isoxazole ring. Alkyl halides are known to undergo photolytic cleavage of the carbon-halogen bond, which can initiate radical chain reactions.[7][8] The isoxazole ring itself can also absorb UV radiation and undergo photochemical rearrangements or fragmentation.[9] Therefore, protection from light is a critical aspect of storage.

Summary of Potential Degradants

The following table summarizes the likely degradation products of this compound and the conditions that favor their formation.

Degradation Product Formation Condition Degradation Pathway
4-(2-Hydroxyethyl)-3,5-dimethylisoxazolePresence of moistureHydrolysis
Various substitution productsPresence of other nucleophilesNucleophilic Substitution
Acetonitrile, CO, and other fragmentsHigh temperaturesThermal Decomposition
Radical species and rearrangement productsExposure to light (especially UV)Photodegradation

Recommended Storage and Handling Protocols

Based on the chemical stability profile outlined above, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions, including hydrolysis and thermal decomposition.
Atmosphere Inert gas (e.g., Argon or Nitrogen)To displace moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation.
Light Amber or opaque containerTo protect the compound from photolytic degradation.
Container Tightly sealed, non-reactive material (e.g., glass)To prevent the ingress of moisture and to avoid any reaction with the container material.
Safe Handling Practices
  • Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any volatile impurities or degradation products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Dispensing: When dispensing the compound, use clean, dry spatulas and weigh it in a dry, inert atmosphere if possible (e.g., in a glove box).

  • Solution Preparation: When preparing solutions, use anhydrous, high-purity solvents. If the compound is to be used in a reaction, it is advisable to use freshly opened solvents or those that have been appropriately dried.

  • Avoid Contamination: Be mindful of potential sources of nucleophilic contaminants, such as water, alcohols, or amines, in the reaction setup or storage environment.

Experimental Protocols for Stability Assessment

To ensure the quality and purity of this compound for its intended use, particularly in GMP or regulated environments, it is essential to perform stability studies. Forced degradation studies are also crucial for identifying potential degradation products and developing stability-indicating analytical methods.[10][11][12][13][14]

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and products.[11][13]

Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products. The analytical method should be able to separate the parent compound from all significant degradation products.

Forced_Degradation_Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze Stressed Samples and Control via HPLC/MS B->C D Identify and Characterize Degradation Products C->D E Develop and Validate Stability-Indicating Method D->E

Caption: Workflow for a forced degradation study.

Long-Term Stability Study Protocol

This protocol is designed to evaluate the stability of the compound under recommended storage conditions over an extended period.

Objective: To determine the re-test period or shelf life of this compound under specified storage conditions.

Methodology:

  • Sample Packaging: Package multiple aliquots of a single batch of the compound in the proposed container-closure system.

  • Storage Conditions: Place the samples in a stability chamber maintained at the recommended storage conditions (e.g., 2-8°C).

  • Testing Intervals: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[15][16]

  • Analytical Testing: At each time point, analyze the sample for key quality attributes, including:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Using a validated stability-indicating HPLC method to determine the percentage of the active compound and to quantify any impurities.

    • Identity: Confirmation of the compound's identity (e.g., by IR or NMR spectroscopy).

  • Data Analysis: Trend the purity data over time to establish a degradation profile and determine the period during which the compound remains within its specified purity limits.

Conclusion: A Proactive Approach to a Reactive Molecule

This compound is a valuable reagent whose utility is directly linked to its inherent reactivity. This same reactivity, however, makes it susceptible to degradation if not stored and handled with the diligence and understanding it requires. By appreciating the chemical principles that govern its stability—namely, the susceptibility of the bromoethyl group to nucleophilic attack and the potential for isoxazole ring degradation under harsh conditions—researchers can implement proactive measures to preserve its integrity.

The recommendations and protocols outlined in this guide provide a robust framework for the proper storage, handling, and stability assessment of this compound. Adherence to these guidelines will not only ensure the quality and reliability of experimental results but also contribute to the overall safety and efficiency of the drug discovery and development process.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4057070, this compound. Retrieved from [Link].

  • European Medicines Agency (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link].

  • Kwan, W. C., & Kochi, J. K. (1976). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (7), 827-834.
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  • Save My Exams. (n.d.). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link].

  • Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(39), 7231–7235.
  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Raghani, A. R., & Patel, M. R. (2011). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 35(5).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
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A Strategic Guide to Alternatives for 4-(2-Bromoethyl)-3,5-dimethylisoxazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the 3,5-Dimethylisoxazole Scaffold

In the landscape of modern medicinal chemistry, the 3,5-dimethylisoxazole moiety has earned its status as a "privileged" scaffold. Its unique combination of electronic properties, metabolic stability, and synthetic versatility makes it a cornerstone in the design of bioactive molecules.[1] This five-membered heterocycle is a key component in a range of therapeutics, from anti-inflammatory agents to potent inhibitors of epigenetic targets like the BET (bromodomain and extra terminal domain) family of proteins.[2][3]

Within this chemical space, 4-(2-Bromoethyl)-3,5-dimethylisoxazole serves as a critical and widely used building block. The bromoethyl side chain at the C4 position is a highly reactive electrophilic handle, perfect for covalently linking the isoxazole core to a variety of nucleophilic targets (amines, phenols, thiols, etc.) through straightforward SN2 reactions. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

However, reliance on a single building block, no matter how effective, can impose limitations on a discovery program. The need for alternatives arises from several strategic imperatives:

  • Modulating Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP), and metabolic stability.

  • Exploring New Chemical Space: Accessing novel molecular architectures to improve potency or selectivity.

  • Overcoming Synthetic Hurdles: Addressing challenges related to reactivity, yield, or purification.

  • Navigating Intellectual Property: Designing around existing patents to secure novel chemical matter.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategic alternatives to this compound. We will explore two core strategies: modifications of the electrophilic side chain and bioisosteric replacement of the isoxazole ring itself. Each section is grounded in mechanistic principles and supported by actionable, field-proven protocols.

Part 1: Strategic Modification of the C4-Side Chain

The most direct approach to finding an alternative is to retain the valued 3,5-dimethylisoxazole core while modifying the reactive handle. The central precursor for this strategy is 4-(2-hydroxyethyl)-3,5-dimethylisoxazole , which opens a gateway to a variety of synthetic transformations.

Alternative Leaving Groups: Beyond Bromide

The bromoethyl group is effective, but its reactivity may not be optimal for all substrates. Activating the precursor alcohol with different sulfonyl chlorides or other reagents provides a toolkit of electrophiles with tunable reactivity. The choice of leaving group is a critical experimental parameter; a more reactive group like a tosylate can accelerate a sluggish reaction but may decrease stability or selectivity with multifunctional substrates.

Causality Behind the Choice: The reactivity of the leaving group is inversely proportional to the pKa of its conjugate acid. Triflic acid is exceptionally strong, making triflate an extremely good leaving group. In contrast, hydrobromic acid is weaker than triflic acid, making bromide a less reactive (but often more practical) leaving group. Sulfonates like tosylate and mesylate offer a balance of high reactivity and good shelf stability.

Leaving GroupReagentRelative ReactivityKey Advantages
Bromide PBr₃, CBr₄/PPh₃BaselineCost-effective, good general reactivity
Mesylate (-OMs) Mesyl Chloride (MsCl)> BromideHigher reactivity, clean reaction profiles
Tosylate (-OTs) Tosyl Chloride (TsCl)> BromideHigher reactivity, often crystalline, stable
Triflate (-OTf) Triflic Anhydride (Tf₂O)>> TosylateExtremely high reactivity for unreactive nucleophiles
Direct Coupling from the Alcohol: The Mitsunobu Reaction

Instead of a two-step sequence (activation, then substitution), the Mitsunobu reaction offers a powerful, one-pot method for converting the C4-hydroxyethyl precursor directly into a variety of functional groups with complete inversion of stereochemistry.[4] This is particularly valuable for coupling with acidic nucleophiles (pKa < 13), such as phenols, imides (Gabriel synthesis), and some N-heterocycles.[5]

Expertise in Action: The classic Mitsunobu reaction using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is highly reliable.[6] The driving force is the formation of the extremely stable triphenylphosphine oxide byproduct. The key is the in situ activation of the alcohol by triphenylphosphine to form an oxyphosphonium salt, which is an excellent leaving group readily displaced by the chosen nucleophile.[7]

Workflow 1: Diversification from a Common Precursor

The following workflow illustrates how 4-(2-hydroxyethyl)-3,5-dimethylisoxazole serves as a central hub for creating diverse C4-functionalized analogues.

G cluster_0 C4 Side-Chain Modification Strategy precursor 4-(2-Hydroxyethyl)- 3,5-dimethylisoxazole tosylate 4-(2-Tosyloxyethyl)- 3,5-dimethylisoxazole precursor->tosylate TsCl, Pyridine bromide 4-(2-Bromoethyl)- 3,5-dimethylisoxazole precursor->bromide PBr3 mitsunobu Mitsunobu Adduct (e.g., Phthalimide) precursor->mitsunobu PPh3, DIAD, Phthalimide final_product1 Coupled Product (R-Nu-CH2CH2-Isox) tosylate->final_product1 R-NuH, Base final_product2 Coupled Product (R-Nu-CH2CH2-Isox) bromide->final_product2 R-NuH, Base final_product3 Coupled Product (R-Nu-CH2CH2-Isox) mitsunobu->final_product3 Hydrazine (Gabriel Synth.)

Caption: Synthetic routes from the key alcohol precursor.

Part 2: Bioisosteric Replacement and Scaffold Hopping

A more profound modification involves replacing the 3,5-dimethylisoxazole ring itself with another heterocycle. This strategy, known as bioisosteric replacement or "scaffold hopping," can dramatically alter a molecule's properties, including its target engagement, pharmacokinetics, and metabolic fate.[8] Bioisosteres are functional groups or molecules that possess similar physicochemical characteristics and produce broadly similar biological effects.

Key Heterocyclic Bioisosteres for Isoxazole

The choice of a replacement scaffold is guided by comparing electronic distribution, hydrogen bonding capacity, and steric profile.

  • Pyrazole: A 1,2-diazole. The presence of an N-H group provides a hydrogen bond donor functionality absent in the isoxazole ring, which can be exploited to form new interactions with a biological target.[9]

  • 1,2,4-Oxadiazole: Retains the N-O linkage but alters the connectivity. It is often used to mimic ester or amide bonds and can confer good metabolic stability and oral absorption properties.[8]

  • 1,2,3-Triazole: A 1,2,3-triazole, most commonly the 1,4-disubstituted isomer, is an outstanding bioisostere. It is exceptionally stable metabolically and synthetically accessible via the highly reliable Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11]

  • Thiazole: The replacement of the oxygen atom with sulfur increases lipophilicity and can alter metabolic pathways. The thiazole ring is a common feature in many approved drugs.

Comparative Physicochemical Properties of Heterocyclic Cores
HeterocyclepKa (of conjugate acid)Dipole Moment (D)H-Bond AcceptorsH-Bond DonorsGeneral Feature
Isoxazole ~1.0 - 2.0~2.81 (N)0Electron-poor, weak base
Pyrazole ~2.5~2.21 (N)1 (NH)Ambidextrous H-bonding
1,2,4-Oxadiazole ~1.1~1.12 (N)0Weakly basic, polar
1,2,3-Triazole ~1.2 (for 1H)~4.53 (N)1 (NH)Very polar, stable, H-bond donor
Thiazole ~2.5~1.61 (N)0Less polar than oxazole, weak base

Note: Values are approximate for the parent heterocycles and can vary significantly with substitution.

Workflow 2: Scaffold Hopping Synthetic Strategy

This diagram illustrates how different heterocyclic cores bearing the crucial ethyl side chain can be conceptualized from common synthetic approaches, such as the cycloaddition of a key intermediate.

G cluster_1 Scaffold Hopping Strategy alkyne Terminal Alkyne (R-C≡CH) isoxazole Substituted Isoxazole alkyne->isoxazole + Nitrile Oxide [3+2] Cycloaddition triazole Substituted 1,2,3-Triazole alkyne->triazole + Organic Azide CuAAC 'Click' nitrile_oxide Nitrile Oxide (R'-CNO) azide Organic Azide (R'-N3) diketone 1,3-Diketone (R-CO-CH2-CO-R') pyrazole Substituted Pyrazole diketone->pyrazole + Hydrazine Condensation hydrazine Hydrazine (NH2NH2)

Caption: Conceptual pathways to bioisosteric cores.

Part 3: Validated Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methods are presented as self-validating systems, with clear steps and rationales.

Protocol 1: Synthesis of 4-(2-Tosyloxyethyl)-3,5-dimethylisoxazole (Tosylate Alternative)

This protocol details the conversion of the precursor alcohol to its tosylate, a more reactive electrophile than the corresponding bromide.

Rationale: Pyridine or triethylamine is used as a base to neutralize the HCl generated during the reaction, driving it to completion. The reaction is run at 0 °C to control the exothermic reaction between the sulfonyl chloride and the alcohol.[12][13]

  • Materials: 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (1.0 eq.), p-Toluenesulfonyl chloride (TsCl, 1.2 eq.), Pyridine (or Triethylamine, 1.5 eq.), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 4-(2-hydroxyethyl)-3,5-dimethylisoxazole in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (pyridine or triethylamine), followed by the portion-wise addition of solid p-toluenesulfonyl chloride over 10 minutes.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the disappearance of the starting alcohol by TLC.

    • Upon completion, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or silica gel chromatography.

Protocol 2: Synthesis of a 1,2,3-Triazole Bioisostere via CuAAC

This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole, a premier bioisostere of the isoxazole ring. It involves the copper-catalyzed reaction between a terminal alkyne and an organic azide.[14][15]

Rationale: The Cu(I) catalyst is generated in situ by the reduction of Cu(II)SO₄ with sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts. The reaction is often run in a solvent mixture like t-BuOH/H₂O or DMSO to ensure solubility of all components.[11]

  • Materials: A terminal alkyne (e.g., 4-ethynyl-1,1'-biphenyl, 1.0 eq.), an organic azide (e.g., 1-(azidomethyl)-4-methoxybenzene, 1.0 eq.), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.), Sodium ascorbate (0.1 eq.), Solvent (e.g., 1:1 t-BuOH/H₂O).

  • Procedure:

    • In a flask, dissolve the terminal alkyne and the organic azide in the t-BuOH/H₂O solvent mixture.

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

    • To the stirred solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is typically observed.

    • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the mixture becomes a thick precipitate.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, add water to the reaction mixture and collect the solid product by vacuum filtration.

    • Wash the solid with water, then with a cold solvent like ethanol or diethyl ether to remove any unreacted starting materials.

    • Dry the solid product under vacuum. The product is often pure enough for subsequent use without further chromatographic purification.

Conclusion

The selection of a synthetic building block is a critical decision point in any drug discovery or chemical synthesis program. While this compound is a robust and effective reagent, the strategic alternatives outlined in this guide provide a clear roadmap for overcoming its potential limitations.

By considering modifications to the C4-side chain—employing alternative leaving groups or leveraging the versatility of the precursor alcohol via the Mitsunobu reaction—researchers can fine-tune reactivity and streamline synthetic routes. Furthermore, by embracing the principles of bioisosterism and scaffold hopping, scientists can access entirely new chemical matter, unlocking opportunities to enhance biological activity and improve drug-like properties.

The protocols provided herein serve as validated starting points for the practical implementation of these strategies. Ultimately, the choice of an alternative is not merely a matter of chemical substitution but a strategic decision that should be aligned with the specific goals and challenges of the research project. A thoughtful approach to building block selection, informed by the principles discussed, will undoubtedly accelerate the path to discovery.

References

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  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. Retrieved from [Link]

  • Patel, N. C., et al. (2021). Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. Research Journal of Chemistry and Environment, 25(8), 1-8.
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  • ACS Publications. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]

  • Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry, 46(24), 5279-5294. Retrieved from [Link]

  • Eames, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • de Mattos, M. C., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(1), 1-20. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 1-7. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Miniyar, P., et al. (2022). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Tetrahedron Letters, 63, 153589.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Kasiński, M., et al. (2001). NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES.
  • Fokin, V. V., & Sharpless, K. B. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 34(7), 591-603. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). A Click-Chemistry Approach to the Regioselective Synthesis of 1,2,3-Triazoles from Azides and Terminal Alkynes. Organic Letters, 3(24), 4091-4094.
  • Gomez, D. E., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. The Journal of Organic Chemistry, 86(18), 12480-12490. Retrieved from [Link]

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A-Technical-Guide-to-Isoxazole-Derivatives-in-Medicinal-Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to act as a hydrogen bond acceptor, its metabolic stability, and its rigid planar structure that effectively orients substituents—make it a cornerstone in the design of a multitude of therapeutic agents.[3][4] This guide provides an in-depth comparative analysis of key isoxazole derivatives across major therapeutic classes. We will dissect the causal relationships between chemical structure and biological function, explore validated synthetic and analytical methodologies, and offer field-proven insights for researchers, scientists, and drug development professionals. The focus is not merely on what these compounds do, but why they are designed the way they are and how their activity is reliably measured.

The Isoxazole Core: Foundational Chemistry and Strategic Importance

The isoxazole moiety is an aromatic, five-membered heterocycle.[5][6] Its significance in drug design stems from its electronic properties and its role as a versatile and stable scaffold.[5][6] The nitrogen and oxygen atoms create a unique electronic distribution, influencing the molecule's polarity, solubility, and ability to engage in non-covalent interactions like hydrogen bonding and π–π stacking with biological targets.[4]

Incorporating an isoxazole ring can enhance pharmacokinetic profiles, increase efficacy, and reduce toxicity.[7] This structural unit is found in a wide array of FDA-approved drugs, demonstrating its broad therapeutic utility in anti-inflammatory, antibacterial, anticancer, and antiviral applications.[5][6][7][8][9]

Core Synthetic Strategies: A Causal Perspective

The construction of the isoxazole ring is a well-established field, with the choice of synthetic route being dictated by the desired substitution pattern and the available starting materials. The most prevalent and versatile method is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene.[10]

  • Rationale for Cycloaddition: This approach is highly favored due to its efficiency and modularity. It allows for the convergent synthesis of diverse derivatives by simply varying the two coupling partners.

  • Nitrile Oxide Generation: Nitrile oxides are reactive intermediates and are typically generated in situ to avoid dimerization and decomposition.[11] A common method is the dehydration of aldoximes using mild oxidizing agents like sodium hypochlorite (bleach) or through copper-catalyzed reactions, which offer high regioselectivity.[11][12][13]

The following workflow illustrates a standard, regioselective copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles, a common pattern in medicinal chemistry.[12][13]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostanoids Pro-inflammatory Prostanoids PGH2->Prostanoids Inflammation Inflammation & Pain Prostanoids->Inflammation Valdecoxib Valdecoxib (Isoxazole Derivative) Valdecoxib->COX2 Selective Inhibition

Caption: Mechanism of COX-2 inhibition by isoxazole derivatives.

Comparative Data: Valdecoxib vs. Other Coxibs

The potency and selectivity of coxibs can be quantified by their IC₅₀ values (the concentration required to inhibit 50% of enzyme activity). Valdecoxib stands out for its high potency and selectivity for COX-2. [14]

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Valdecoxib 150 0.005 30,000
Celecoxib 15 0.04 375
Rofecoxib >1000 0.5 >2000

| Data sourced from Gierse et al., 2005. [14]| | | |

  • Expert Insight: The exceptionally low COX-2 IC₅₀ of Valdecoxib (5 nM) is a direct result of optimized interactions between its N-phenylsulfonamide side chain and the COX-2 active site. [14]This highlights a key principle of structure-activity relationships (SAR): small changes in substituent groups can lead to orders-of-magnitude differences in potency. While Valdecoxib was later withdrawn for cardiovascular safety concerns, its design remains a masterclass in achieving target selectivity. [15][16]

Antibacterial Agents: The Isoxazolyl Penicillins

The isoxazole ring plays a crucial protective role in a class of β-lactam antibiotics. Bacteria develop resistance to penicillin by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

  • Mechanism of Action & SAR: In isoxazolyl penicillins like Cloxacillin, Dicloxacillin, and Flucloxacillin, the bulky, electron-withdrawing isoxazole group acts as a steric shield. [17]It physically blocks the β-lactamase enzyme from accessing and cleaving the β-lactam ring, thereby preserving the antibiotic's ability to inhibit bacterial cell wall synthesis. [17][18][19][20] The primary difference between these derivatives lies in the halogen substitution on the phenyl ring attached to the isoxazole core. This seemingly minor change significantly impacts their oral bioavailability and potency.

  • Cloxacillin: Contains one chlorine atom.

  • Dicloxacillin: Contains two chlorine atoms, which increases its acid stability and oral absorption compared to cloxacillin. [21][22]* Flucloxacillin: Contains one chlorine and one fluorine atom, offering a similar profile to dicloxacillin. [18] Comparative Data: In Vitro Antibacterial Activity (MIC)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate higher potency.

AntibioticStaphylococcus aureus (MSSA) MIC (µg/mL)Key Property Comparison
Cloxacillin 0.25 - 0.5Baseline isoxazolyl penicillin.
Dicloxacillin 0.12 - 0.25Generally considered more potent with better oral bioavailability than cloxacillin. [21]
Flucloxacillin 0.25Similar efficacy to dicloxacillin, often used interchangeably. [23]
Representative MIC values. Actual values may vary by strain.
  • Expert Insight: The choice between these agents often comes down to regional availability and prescribing patterns, as their clinical efficacy against susceptible staphylococci is largely comparable. [23]However, pharmacokinetic data shows that dicloxacillin achieves higher free serum levels after oral administration, which can be a deciding factor for treating more serious infections. [21]This demonstrates how subtle halogen modifications can fine-tune the absorption and distribution properties of a drug.

Key Methodologies: Validated Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are standard, self-validating systems for the synthesis and evaluation of isoxazole derivatives.

Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from the copper(I)-catalyzed cycloaddition method, a reliable route for creating a diverse library of isoxazole derivatives. [11][13] Objective: To synthesize 3-phenyl-5-methylisoxazole.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Pyridine (2.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Propyne (or suitable precursor) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Solvent: Dichloromethane (DCM) / Water

Step-by-Step Procedure:

  • Aldoxime Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a 1:1 mixture of DCM and water. Add pyridine (2.0 mmol) and stir at room temperature for 1 hour until TLC analysis indicates complete conversion of the aldehyde.

  • Nitrile Oxide Generation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of NCS (1.1 mmol) in DCM dropwise over 15 minutes. Stir for an additional 30 minutes at 0°C. Causality Check: NCS is a mild oxidizing agent that converts the aldoxime to a hydroximoyl chloride, which is then dehydrochlorinated by pyridine to form the reactive nitrile oxide in situ.

  • Catalyst and Alkyne Addition: To the same flask, add CuI (5 mol%) followed by propyne (1.2 mmol).

  • Cycloaddition Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Causality Check: The Cu(I) catalyst coordinates with the alkyne, activating it for a regioselective [3+2] cycloaddition with the nitrile oxide, ensuring the formation of the 3,5-disubstituted regioisomer.

  • Work-up and Purification: Upon completion, quench the reaction with saturated ammonium chloride solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 3-phenyl-5-methylisoxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This is a standard high-throughput screening method to determine the IC₅₀ of a test compound against the COX-2 enzyme. [24] Objective: To determine the COX-2 inhibitory potency of a novel isoxazole derivative.

Principle: The assay measures the peroxidase activity of the COX enzyme. The COX reaction generates Prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. A fluorometric probe is oxidized during this process, producing a fluorescent signal proportional to enzyme activity. [24]An inhibitor will reduce the rate of fluorescence generation.

A Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Heme Cofactor - Arachidonic Acid (Substrate) - Fluorometric Probe - Test Compound (Isoxazole) B Add Buffer, Heme, and COX-2 Enzyme to 96-well plate A->B C Add Test Compound (at various concentrations) and Probe B->C D Incubate for 10 min at 25°C C->D E Initiate Reaction by adding Arachidonic Acid D->E F Measure Fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 min E->F G Calculate Rate of Reaction (Slope of fluorescence vs. time) F->G H Plot % Inhibition vs. [Compound] and determine IC50 value G->H

Caption: Experimental workflow for a COX-2 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the isoxazole test compound in DMSO. Prepare working solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and COX probe in the provided assay buffer as per the kit manufacturer's instructions (e.g., Sigma-Aldrich MAK399). [24]2. Enzyme/Inhibitor Incubation: To the wells of a 96-well microplate, add assay buffer, heme cofactor, and the diluted COX-2 enzyme.

  • Compound Addition: Add the test compound dilutions to the respective wells. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. This self-validating system ensures that the measured inhibition is directly correlated with the concentration of the test compound.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a fertile ground for medicinal chemistry innovation. [7][8]Its proven success in established drug classes like coxibs and penicillins provides a strong foundation for its exploration against new and challenging biological targets. [5][6]Current research is actively investigating isoxazole derivatives for their potential as anticancer, neuroprotective, and antiviral agents. [7][8][9][25]The synthetic versatility of the core allows for the creation of vast chemical libraries, and structure-based drug design approaches will continue to refine the potency and selectivity of next-generation isoxazole therapeutics. The principles and methodologies outlined in this guide—understanding SAR, selecting appropriate synthetic strategies, and employing robust biological validation—will remain critical for unlocking the full potential of this remarkable privileged structure.

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A Comprehensive Technical Guide to the Biological Activity Screening of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Novel Isoxazole Moiety

To our fellow researchers, scientists, and drug development professionals, this guide serves as an in-depth exploration into the systematic biological activity screening of 4-(2-Bromoethyl)-3,5-dimethylisoxazole. The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This particular compound, with its reactive bromoethyl side chain, presents a unique opportunity for the development of novel therapeutics through targeted covalent inhibition or as a versatile synthon for further chemical elaboration. This document is structured to provide not only a series of robust experimental protocols but also the scientific rationale behind the proposed screening cascade, empowering you to unlock the full therapeutic potential of this intriguing molecule.

Compound Profile: this compound

Before embarking on a biological screening campaign, a thorough understanding of the test article's physicochemical properties is paramount for designing meaningful and reproducible assays.

PropertyValueSource
Molecular Formula C₇H₁₀BrNO[5]
Molecular Weight 204.06 g/mol [5]
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole[5]
CAS Number 83467-35-0[5]

The presence of the 3,5-dimethylisoxazole motif is significant, as it is a known bioisostere for an acetyl-lysine group, suggesting potential interactions with bromodomains and extra-terminal (BET) proteins.[6] The bromoethyl group introduces a reactive electrophilic center, which could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine) on protein targets.

A Strategic Approach to Biological Screening: A Tiered Cascade

A hierarchical screening approach is proposed to efficiently and cost-effectively evaluate the biological activities of this compound. This strategy begins with broad, high-throughput primary screens across diverse biological areas, followed by more focused secondary and mechanistic assays for promising hits.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_target Target Deconvolution Anticancer Anticancer Cell_Cycle_Analysis Cell_Cycle_Analysis Anticancer->Cell_Cycle_Analysis Hit Apoptosis_Assays Apoptosis_Assays Anticancer->Apoptosis_Assays Hit Antimicrobial Antimicrobial MIC_Determination MIC_Determination Antimicrobial->MIC_Determination Hit Anti_inflammatory Anti_inflammatory COX_Inhibition COX_Inhibition Anti_inflammatory->COX_Inhibition Hit Cytokine_Profiling Cytokine_Profiling Anti_inflammatory->Cytokine_Profiling Hit Neuroprotective Neuroprotective Oxidative_Stress_Assay Oxidative_Stress_Assay Neuroprotective->Oxidative_Stress_Assay Hit Beta_Amyloid_Toxicity Beta_Amyloid_Toxicity Neuroprotective->Beta_Amyloid_Toxicity Hit Pull_Down_Assays Pull_Down_Assays Cell_Cycle_Analysis->Pull_Down_Assays Apoptosis_Assays->Pull_Down_Assays MIC_Determination->Pull_Down_Assays COX_Inhibition->Pull_Down_Assays Cytokine_Profiling->Pull_Down_Assays Oxidative_Stress_Assay->Pull_Down_Assays Beta_Amyloid_Toxicity->Pull_Down_Assays Mass_Spectrometry Mass_Spectrometry Pull_Down_Assays->Mass_Spectrometry

Caption: A tiered screening cascade for this compound.

Primary Screening Protocols

The initial screening phase aims to identify the broad biological activities of the compound. The following assays are recommended based on the known activities of isoxazole derivatives.[1][3][7][8][9][10]

Anticancer Activity Screening

Rationale: Isoxazole derivatives have shown significant potential as anticancer agents by targeting various pathways, including cell cycle progression and apoptosis.[9][11]

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], and U87 [glioblastoma]) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in each well with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). While the MTT assay is a widely accepted standard, it is important to be aware of potential interference from the test compound.[12]

Antimicrobial Activity Screening

Rationale: The isoxazole nucleus is a key component of several antibacterial and antifungal agents.[2][13][14][15][16]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans) in their respective broth media.

  • Compound Preparation: Serially dilute this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Anti-inflammatory Activity Screening

Rationale: Many small molecules, including some isoxazole derivatives, have demonstrated anti-inflammatory properties.[17][18][19]

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite production indicates potential anti-inflammatory activity.

Neuroprotective Activity Screening

Rationale: Isoxazole-containing compounds have been investigated for their potential to protect neuronal cells from various insults, which is relevant for neurodegenerative diseases.[10][20][21][22]

Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS.

  • Seeding: Seed the cells in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of H₂O₂ (e.g., 200 µM) for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in section 3.1.

  • Data Analysis: An increase in cell viability in the presence of the compound compared to H₂O₂ treatment alone suggests a neuroprotective effect.

Secondary and Mechanistic Assays

For any "hits" identified in the primary screens, the following assays can be employed to further characterize their activity and elucidate their mechanism of action.

Mechanistic_Assays Primary_Hit Primary Screening Hit Secondary_Assays Dose-Response Analysis Selectivity Profiling Time-Course Studies Primary_Hit:f0->Secondary_Assays:f0 Mechanism_of_Action Target Engagement Pathway Analysis Biomarker Modulation Secondary_Assays:f1->Mechanism_of_Action:f0 Lead_Optimization Lead Optimization Mechanism_of_Action:f1->Lead_Optimization:f0

Caption: Workflow from primary hit to lead optimization.

For Anticancer Hits
  • Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): To confirm if the compound induces programmed cell death.

For Anti-inflammatory Hits
  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: To assess if the compound targets these key inflammatory enzymes.

  • Cytokine Profiling (e.g., ELISA for TNF-α, IL-6): To measure the effect of the compound on the production of pro-inflammatory cytokines.

For Neuroprotective Hits
  • Reactive Oxygen Species (ROS) Assay: To directly measure the antioxidant capacity of the compound.

  • β-Amyloid Toxicity Assay: To evaluate the protective effect of the compound against Aβ-induced neurotoxicity in a model of Alzheimer's disease.[20]

Target Deconvolution

Should this compound demonstrate significant and specific activity, identifying its molecular target(s) is the next critical step.

  • Affinity-Based Pull-Down Assays: The bromoethyl group can be exploited to synthesize an alkyne- or biotin-tagged probe for affinity purification of binding partners from cell lysates.[23]

  • Mass Spectrometry-Based Proteomics: The proteins isolated from the pull-down assay can be identified by mass spectrometry to reveal potential targets.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of this compound. The proposed screening cascade is designed to be both thorough and efficient, allowing for the identification of promising therapeutic activities. Positive results in these assays will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and toxicological assessments. The unique chemical features of this compound, combined with the proven therapeutic potential of the isoxazole scaffold, make it a compelling candidate for drug discovery efforts.

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Methodological & Application

Synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole: A Detailed Protocol for Drug Development Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole, a key heterocyclic building block for pharmaceutical and agrochemical research. The protocol details a robust and efficient two-step synthetic pathway, commencing with the formation of the precursor alcohol, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole, followed by its conversion to the target bromoalkane. We present two well-established methods for the critical bromination step: the use of phosphorus tribromide (PBr₃) and the Appel reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice to ensure successful and reproducible synthesis.

Introduction: The Significance of Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The title compound, this compound, serves as a versatile intermediate, featuring a reactive bromoethyl handle that allows for facile derivatization and elaboration into more complex molecular architectures.

This guide focuses on the final, critical step of its synthesis: the conversion of a primary alcohol to an alkyl bromide. This transformation is a cornerstone of organic synthesis, and the choice of reagent is dictated by substrate sensitivity, desired yield, and operational simplicity.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved via the bromination of its precursor alcohol, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. The overall transformation is depicted below.

Synthetic_Pathway Precursor Precursor (e.g., β-Diketone + Hydroxylamine) inv1 Precursor->inv1 [3+2] Cycloaddition Alcohol 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole inv2 Alcohol->inv2 Bromination (Method A or B) FinalProduct This compound inv1->Alcohol inv2->FinalProduct

Figure 1: Overall synthetic route to the target compound.

While various methods exist for the construction of the 3,4,5-trisubstituted isoxazole core[2], this document will concentrate on the detailed protocols for the pivotal bromination step.

Experimental Protocols: Bromination of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole

Two primary methods are presented for this key transformation. The choice between them may depend on reagent availability, scale, and sensitivity of the substrate to acidic byproducts.

Method A: Bromination with Phosphorus Tribromide (PBr₃)

This classic method is highly effective for converting primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which involves the conversion of the hydroxyl group into a better leaving group by reaction with PBr₃.[3][4]

Materials & Reagents

ReagentMolar Mass ( g/mol )CAS NumberNotes
4-(2-Hydroxyethyl)-3,5-dimethylisoxazole141.17140698-11-1Starting Material
Phosphorus Tribromide (PBr₃)270.697789-60-8Corrosive, reacts violently with water. Handle under inert gas.
Dichloromethane (DCM), anhydrous84.9375-09-2Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution--For aqueous work-up
Brine (Saturated NaCl solution)--For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture over crushed ice (~20 g) in a separate beaker with vigorous stirring to quench the excess PBr₃.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL). Trustworthiness Note: The bicarbonate wash is essential to neutralize any acidic byproducts like HBr or phosphorous acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Method B: The Appel Reaction

The Appel reaction provides a milder, often higher-yielding alternative for converting alcohols to alkyl halides under neutral conditions.[5] It utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).

Materials & Reagents

ReagentMolar Mass ( g/mol )CAS NumberNotes
4-(2-Hydroxyethyl)-3,5-dimethylisoxazole141.17140698-11-1Starting Material
Carbon Tetrabromide (CBr₄)331.63558-13-4Toxic, handle in a fume hood.
Triphenylphosphine (PPh₃)262.29603-35-0Solid
Dichloromethane (DCM), anhydrous84.9375-09-2Solvent
Hexane--For purification

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(2-hydroxyethyl)-3,5-dimethylisoxazole (1.0 eq), carbon tetrabromide (CBr₄, 1.2 eq), and anhydrous dichloromethane (DCM, ~15 mL per gram of alcohol).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed. Causality Note: The PPh₃ attacks the bromine from CBr₄, initiating the reaction cascade. Keeping the temperature low controls the reaction rate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and the byproduct, triphenylphosphine oxide (TPPO).

  • Purification: Add hexane to the crude residue and stir. The non-polar product will dissolve in the hexane, while the more polar TPPO will precipitate. Filter off the TPPO solid. Wash the solid with additional cold hexane.

  • Concentration & Chromatography: Combine the hexane filtrates and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.

Mechanistic Insights

Both protocols operate via an Sₙ2 pathway, which is characteristic for the conversion of primary and secondary alcohols to alkyl halides.[6] Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Reaction_Mechanisms cluster_PBr3 Method A: PBr₃ Mechanism cluster_Appel Method B: Appel Reaction Mechanism PBr3_1 Alcohol attacks PBr₃ PBr3_2 Formation of good leaving group (ROPBr₂) PBr3_1->PBr3_2 PBr3_3 Sₙ2 attack by Br⁻ PBr3_2->PBr3_3 PBr3_4 Product + HOPBr₂ PBr3_3->PBr3_4 Appel_1 PPh₃ attacks CBr₄ (forms [Ph₃PBr]⁺Br⁻) Appel_2 Alcohol deprotonation by CBr₃⁻ Appel_1->Appel_2 Appel_3 Alkoxide attacks [Ph₃PBr]⁺ Appel_2->Appel_3 Appel_4 Formation of oxyphosphonium salt [ROPPh₃]⁺Br⁻ Appel_3->Appel_4 Appel_5 Sₙ2 attack by Br⁻ Appel_4->Appel_5 Appel_6 Product + TPPO Appel_5->Appel_6

Figure 2: Simplified mechanistic workflows.

In both cases, the alcohol's hydroxyl group, which is a poor leaving group, is converted into a much better leaving group. The subsequent backside attack by the bromide ion (Br⁻) results in the formation of the C-Br bond.

Safety and Troubleshooting

  • Safety: Both PBr₃ and CBr₄ are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. PBr₃ reacts violently with water; ensure all glassware is scrupulously dry.

  • Troubleshooting:

    • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider extending the reaction time or adding a slight excess of the brominating reagent. Ensure reagents are anhydrous, as water will consume them.

    • Byproduct Formation: Overheating can lead to elimination or other side reactions. Maintain careful temperature control.

    • Difficult Purification (Appel Reaction): If triphenylphosphine oxide (TPPO) is difficult to remove, multiple triturations with a non-polar solvent like ether or hexane may be necessary before chromatography.

Conclusion

The synthesis of this compound from its corresponding alcohol is a straightforward yet critical transformation for accessing valuable pharmaceutical intermediates. The protocols provided herein, utilizing either phosphorus tribromide or the Appel reaction, offer reliable and reproducible methods to achieve this conversion. By understanding the underlying mechanisms and adhering to the detailed procedural steps, researchers can confidently synthesize this important molecular building block for their drug discovery and development programs.

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  • Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Conversion of alcohols into alkyl chlorides using trichloroisocyanuric acid with triphenylphosphine. (2014). ResearchGate. Retrieved from [Link]

  • What is the mechanism for ethanol reaction with PBr3? (2021). Quora. Retrieved from [Link]

  • PBr3 Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Alcohol Reactions - HBr, PBr3, SOCl2. (2021). YouTube. Retrieved from [Link]

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Preparation of 4-(2-Bromoethyl)-3,5-dimethylisoxazole: An Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-(2-bromoethyl)-3,5-dimethylisoxazole, a valuable building block in medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore found in numerous therapeutic agents, and the introduction of a bromoethyl side chain at the 4-position provides a versatile handle for further chemical modifications and the development of novel molecular entities.

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a step-by-step methodology, explains the rationale behind the chosen synthetic strategy, and provides essential information on safety, characterization, and data interpretation. The presented protocol is designed to be robust and reproducible, ensuring a high degree of confidence in the experimental outcome.

Synthetic Strategy Overview

The preparation of this compound is most efficiently achieved through a two-step synthetic sequence starting from the commercially available 2-(3,5-dimethylisoxazol-4-yl)acetic acid. This approach offers a reliable and scalable route to the target compound.

The overall transformation is outlined in the workflow diagram below:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination start 2-(3,5-dimethylisoxazol-4-yl)acetic acid step1_reagent Lithium Aluminum Hydride (LiAlH4) in dry THF start->step1_reagent step1_product 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole step1_reagent->step1_product step2_reagent Phosphorus Tribromide (PBr3) in dry DCM step1_product->step2_reagent final_product This compound step2_reagent->final_product

Caption: Synthetic workflow for the preparation of this compound.

The first step involves the reduction of the carboxylic acid to the corresponding primary alcohol, 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. This transformation is reliably achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The subsequent step is the conversion of the primary alcohol into the target alkyl bromide. For this, phosphorus tribromide (PBr₃) is an effective and commonly used reagent that provides the desired product with high efficiency.[1][2]

PART 1: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole

This protocol details the reduction of 2-(3,5-dimethylisoxazol-4-yl)acetic acid to 4-(2-hydroxyethyl)-3,5-dimethylisoxazole using lithium aluminum hydride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(3,5-Dimethylisoxazol-4-yl)acetic acid≥95%Commercial vendor
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFCommercial vendorHandle with extreme care under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial vendorUse freshly distilled from a suitable drying agent.
Diethyl ether (Et₂O)AnhydrousCommercial vendor
Sodium sulfate (Na₂SO₄)AnhydrousCommercial vendor
Hydrochloric acid (HCl)1 M aqueous solutionN/A
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/A
Saturated aqueous sodium chloride (brine)N/AN/A
Experimental Protocol
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

  • Charging the Flask: 2-(3,5-Dimethylisoxazol-4-yl)acetic acid (5.0 g, 32.2 mmol) is dissolved in 100 mL of anhydrous tetrahydrofuran (THF) and the solution is added to the reaction flask via the dropping funnel.

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice-water bath. Lithium aluminum hydride (1.0 M solution in THF, 48.3 mL, 48.3 mmol, 1.5 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Quenching the Reaction: After the reaction is complete, the flask is cooled to 0 °C in an ice-water bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of 2 mL of water, followed by 2 mL of 15% aqueous sodium hydroxide, and finally 6 mL of water. This procedure should result in the formation of a granular precipitate that is easy to filter.

  • Work-up and Isolation: The resulting suspension is stirred for 15 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-(2-hydroxyethyl)-3,5-dimethylisoxazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product as a colorless oil or a low-melting solid.

PART 2: Synthesis of this compound

This protocol describes the conversion of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole to the target compound, this compound, using phosphorus tribromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(2-Hydroxyethyl)-3,5-dimethylisoxazoleFrom Step 1N/AEnsure the material is dry.
Phosphorus tribromide (PBr₃)≥99%Commercial vendorHandle in a fume hood with appropriate PPE.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial vendor
Diethyl ether (Et₂O)AnhydrousCommercial vendor
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/A
Saturated aqueous sodium chloride (brine)N/AN/A
Sodium sulfate (Na₂SO₄)AnhydrousCommercial vendor
Experimental Protocol
  • Reaction Setup: A 100 mL two-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel, and the system is maintained under a nitrogen atmosphere.

  • Charging the Flask: 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole (3.0 g, 21.2 mmol) is dissolved in 50 mL of anhydrous dichloromethane (DCM) and the solution is cooled to 0 °C in an ice-water bath.

  • Addition of Brominating Agent: Phosphorus tribromide (1.0 mL, 10.6 mmol, 0.5 equivalents) is added dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by TLC (e.g., ethyl acetate/hexane, 1:4).

  • Work-up and Isolation: The reaction mixture is carefully poured into 50 mL of ice-cold saturated aqueous sodium bicarbonate solution with stirring to neutralize the excess acid. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the final product as a colorless to pale yellow oil.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₁₀BrNO
Molecular Weight 204.07 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ (ppm): 3.55 (t, 2H), 2.95 (t, 2H), 2.30 (s, 3H), 2.20 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 165.1, 159.8, 112.5, 33.2, 30.1, 11.5, 10.2
Mass Spec (EI) m/z: 203/205 [M]⁺, corresponding to the bromine isotopes.

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. Always handle LiAlH₄ under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Phosphorus Tribromide (PBr₃): is a corrosive and toxic liquid that reacts with water to produce hydrobromic acid. It should be handled with extreme care in a fume hood. Inhalation of its vapors can cause severe respiratory irritation. Skin and eye contact must be avoided.[2]

  • Bromoethyl Compounds: are generally considered to be lachrymators and alkylating agents. Therefore, the final product, this compound, should be handled with care, avoiding inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal. Halogenated and non-halogenated organic waste streams should be segregated.

Conclusion

This application note provides a detailed and reliable protocol for the preparation of this compound. By following the outlined procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The emphasis on safety and thorough characterization ensures the integrity and reproducibility of the experimental results.

References

  • J&K Scientific. 2-(3,5-Dimethylisoxazol-4-yl)acetic acid. [Link]

  • Master Organic Chemistry. PBr3 and SOCl2. [Link]

  • MySkinRecipes. 2-(3,5-Dimethylisoxazol-4-yl)acetic acid. [Link]

  • J&K Scientific. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid. [Link]

  • Reddit. LiAlH4. [Link]

  • BYJU'S. PBr3 Reaction. [Link]

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The Versatile Role of 4-(2-Bromoethyl)-3,5-dimethylisoxazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a range of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of novel therapeutics. This guide focuses on a particularly useful derivative, 4-(2-Bromoethyl)-3,5-dimethylisoxazole , a versatile building block for introducing the 3,5-dimethylisoxazole moiety into target molecules. The presence of the bromoethyl group provides a reactive handle for the facile alkylation of a wide range of nucleophiles, enabling the synthesis of diverse compound libraries for drug discovery.

Core Applications in Drug Discovery

The 3,5-dimethylisoxazole core, readily accessible through the use of this compound, has been identified as a key pharmacophore in the development of inhibitors for several important biological targets. This section will detail its application in two prominent areas: the development of novel bacterial topoisomerase inhibitors and the generation of potent BRD4 inhibitors for oncology.

Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action.[2] Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibacterial drugs.[2] The 3,5-dimethylisoxazole scaffold has been incorporated into novel bacterial topoisomerase inhibitors (NBTIs) to enhance their antibacterial activity and improve their pharmacokinetic properties.[3] The ethyl linker, introduced via this compound, serves to connect the isoxazole core to other pharmacophoric elements, such as a piperidine ring, which can modulate solubility and cell permeability.

Protocol 1: N-Alkylation of Piperidine with this compound

This protocol details the synthesis of 4-(2-(piperidin-1-yl)ethyl)-3,5-dimethylisoxazole, a key intermediate for the elaboration into more complex novel bacterial topoisomerase inhibitors.

Causality Behind Experimental Choices:
  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the piperidinium salt formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.

  • Temperature: Room temperature is often sufficient for this type of alkylation, minimizing the formation of side products. Gentle heating can be applied to increase the reaction rate if necessary.

  • Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting materials and the appearance of the product.

Experimental Procedure:
  • Reaction Setup: To a solution of piperidine (1.2 equivalents) in anhydrous acetonitrile (0.1 M), add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(2-(piperidin-1-yl)ethyl)-3,5-dimethylisoxazole.

Reactant MW Equivalents Amount
This compound204.06 g/mol 1.0e.g., 2.04 g
Piperidine85.15 g/mol 1.2e.g., 1.22 g
Potassium Carbonate138.21 g/mol 1.5e.g., 2.07 g
Acetonitrile--e.g., 100 mL
Development of BRD4 Inhibitors

Bromodomain and extra-terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[4] Dysregulation of BRD4 activity is implicated in various cancers, making it an attractive therapeutic target. The 3,5-dimethylisoxazole moiety has been successfully incorporated into potent and selective BRD4 inhibitors.[4] The ethyl linker provided by this compound can be used to attach the isoxazole core to a phenolic component of a BRD4 inhibitor, forming a crucial ether linkage.

Protocol 2: O-Alkylation of a Phenolic Intermediate with this compound

This protocol describes a general procedure for the synthesis of an aryl ether by reacting a phenolic compound with this compound, a key step in the assembly of certain BRD4 inhibitors.

Causality Behind Experimental Choices:
  • Base: Cesium carbonate (Cs₂CO₃) is a strong base that is highly effective in deprotonating phenols to form the corresponding phenoxide, which is a potent nucleophile. Its high solubility in DMF also facilitates the reaction.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point, making it suitable for reactions that require heating. It effectively dissolves both the phenoxide salt and the alkylating agent.

  • Temperature: Elevating the temperature (e.g., to 80 °C) increases the rate of the SN2 reaction, which can be sluggish at room temperature for some less reactive phenols.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the phenoxide, which can lead to undesired side products.

Experimental Procedure:
  • Reaction Setup: To a solution of the phenolic starting material (1.0 equivalent) in anhydrous N,N-dimethylformamide (0.1 M) under an inert atmosphere, add cesium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add a solution of this compound (1.2 equivalents) in anhydrous DMF.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired aryl ether.

Reactant MW Equivalents Amount
Phenolic SubstrateVaries1.0e.g., 1 mmol
This compound204.06 g/mol 1.2e.g., 1.2 mmol
Cesium Carbonate325.82 g/mol 1.5e.g., 1.5 mmol
Anhydrous DMF--e.g., 10 mL

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

G cluster_0 N-Alkylation for NBTIs cluster_1 O-Alkylation for BRD4 Inhibitors BromoethylIsoxazole_N This compound Product_N 4-(2-(Piperidin-1-yl)ethyl)-3,5-dimethylisoxazole BromoethylIsoxazole_N->Product_N K2CO3, MeCN Piperidine Piperidine Piperidine->Product_N BromoethylIsoxazole_O This compound Product_O Aryl-O-ethyl-3,5-dimethylisoxazole BromoethylIsoxazole_O->Product_O Cs2CO3, DMF Phenol Phenolic Substrate Phenol->Product_O

Sources

Unveiling Protein Interactions: A Guide to 4-(2-Bromoethyl)-3,5-dimethylisoxazole as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Acetyl-Lysine Interactome with a Covalent Probe

In the intricate landscape of cellular signaling, the post-translational modification of proteins serves as a sophisticated language that dictates their function, localization, and interactions. Among these modifications, the acetylation of lysine residues is a key regulatory mechanism, particularly in the context of gene expression and chromatin biology. "Reader" proteins, which possess specialized domains to recognize these acetylated lysines, are crucial for deciphering this epigenetic code. The bromodomain is a prime example of such a reader domain, and its dysfunction is implicated in numerous diseases, including cancer and inflammation.

Chemical probes are indispensable tools for dissecting these complex biological processes. They allow for the acute and specific modulation of protein function, providing insights that are often unattainable through genetic methods alone. This guide introduces 4-(2-Bromoethyl)-3,5-dimethylisoxazole , a chemical probe designed to covalently modify and study proteins that interact with acetylated lysine residues.

This molecule ingeniously combines two key chemical features:

  • A 3,5-dimethylisoxazole moiety: This heterocyclic ring system is a well-established bioisostere of acetylated lysine.[1][2] Its structural and electronic properties allow it to be recognized by the acetyl-lysine binding pockets of proteins, such as bromodomains.[1]

  • An electrophilic 2-bromoethyl group: This reactive handle is capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein.[3] This irreversible interaction allows for the durable labeling and subsequent identification of target proteins.

The combination of a recognition element and a reactive electrophile makes this compound a powerful tool for activity-based protein profiling (ABPP) and target identification studies. By forming a covalent bond with its target, the probe enables researchers to overcome the often-transient nature of protein-protein interactions, facilitating the identification of novel reader proteins and the characterization of their roles in health and disease.

Physicochemical Properties and Synthesis

A thorough understanding of the chemical probe's properties is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₇H₁₀BrNOPubChem
Molecular Weight 204.06 g/mol PubChem
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazolePubChem
CAS Number 83467-35-0PubChem

Synthesis Pathway:

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 4-(2-hydroxyethyl)-3,5-dimethylisoxazole.

Synthesis cluster_0 Step 1: Starting Material cluster_1 Step 2: Bromination cluster_2 Step 3: Product Start 4-(2-hydroxyethyl)-3,5-dimethylisoxazole Reagent Phosphorus tribromide (PBr₃) or similar brominating agent Start->Reagent Reaction Product This compound Reagent->Product Formation

Caption: Synthetic scheme for this compound.

This conversion of an alcohol to an alkyl bromide is a standard and high-yielding transformation in organic synthesis.

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The utility of this compound as a chemical probe lies in its ability to form a stable covalent bond with its target protein. This process is initiated by the recognition of the 3,5-dimethylisoxazole headgroup by the acetyl-lysine binding pocket of a target protein. This binding event brings the reactive 2-bromoethyl tail into close proximity with nucleophilic amino acid residues within or near the binding site.

The primary targets for alkylation by the bromoethyl group are the side chains of nucleophilic amino acids. The thiol group of cysteine is a particularly strong nucleophile and is often the most reactive residue towards alkyl halides under physiological conditions.[3][4] Other nucleophilic residues such as histidine, lysine, and methionine can also be modified, although generally at a slower rate.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether (in the case of cysteine) or other carbon-heteroatom bond.

Mechanism cluster_protein Target Protein cluster_probe Chemical Probe BindingPocket Acetyl-lysine Binding Pocket Nucleophile Nucleophilic Residue (e.g., Cysteine-SH) ProbeTail -(CH₂)₂-Br (Electrophilic Warhead) Nucleophile->ProbeTail 2. Nucleophilic Attack ProbeHead 3,5-Dimethylisoxazole (Recognition Moiety) ProbeHead->BindingPocket 1. Non-covalent Binding CovalentAdduct Covalently Modified Protein ProbeTail->CovalentAdduct 3. Covalent Bond Formation ProteomicsWorkflow CellCulture 1. Cell Culture Lysis 2. Cell Lysis CellCulture->Lysis ProbeIncubation 3. Incubation with Probe Lysis->ProbeIncubation Enrichment 4. Target Enrichment (Optional) (e.g., Click Chemistry & Affinity Purification) ProbeIncubation->Enrichment Digestion 5. Protein Digestion (Trypsin) Enrichment->Digestion LCMS 6. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 7. Data Analysis (Identification of Modified Peptides) LCMS->DataAnalysis

Caption: Proteomic workflow for target identification.

Procedure:

  • Cell Lysis: Harvest cultured cells and prepare a cell lysate using a suitable lysis buffer.

  • Probe Incubation: Treat the cell lysate with this compound at an optimized concentration and for a specific duration. A vehicle control (DMSO) should be run in parallel.

  • Target Enrichment (Optional but Recommended): To facilitate the identification of low-abundance targets, an enrichment step is highly recommended. This typically involves using a version of the probe that is tagged with a bioorthogonal handle (e.g., an alkyne or azide) for subsequent click chemistry-mediated biotinylation and affinity purification on streptavidin beads.

  • Proteomics Sample Preparation: The protein samples (either the whole lysate or the enriched fraction) are then processed for mass spectrometry. This involves denaturation, reduction of disulfide bonds, alkylation of free cysteines (to prevent disulfide bond reformation), and enzymatic digestion (typically with trypsin). [5][6]5. LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [7][8]6. Data Analysis: The acquired MS/MS data is searched against a protein sequence database to identify the proteins and the specific peptide sequences that have been covalently modified by the probe. [9]The mass of the probe (minus the leaving group, Br) will be added to the modified amino acid residue.

Data Analysis and Interpretation

The analysis of data from covalent probe experiments requires careful consideration.

  • Intact Protein Mass Spectrometry: A successful covalent modification will result in an increase in the mass of the protein corresponding to the mass of the probe adduct. [10]* Peptide Mapping by LC-MS/MS: This is the gold standard for identifying the specific site(s) of modification. The MS/MS spectra of modified peptides will contain fragment ions that allow for the precise localization of the adducted amino acid residue.

  • Selectivity Profiling: It is crucial to assess the selectivity of the probe. This can be achieved by performing a proteome-wide analysis and identifying all the proteins that are labeled by the probe. A selective probe will modify a limited number of proteins.

  • Competition Experiments: To confirm that the probe binds to the intended target site, a competition experiment can be performed. The protein or cell lysate is pre-incubated with a known non-covalent inhibitor of the target before adding the covalent probe. A reduction in the labeling of the target protein by the covalent probe indicates that they bind to the same site.

Troubleshooting

Problem Possible Cause Solution
No or low labeling of the target protein Protein is not in its active conformation.Ensure proper protein folding and activity.
Probe concentration is too low.Increase the probe concentration.
Incubation time is too short.Increase the incubation time.
The target protein does not have a reactive nucleophile in a suitable position.This is a limitation of the probe and target.
High background or non-specific labeling Probe concentration is too high.Decrease the probe concentration.
Incubation time is too long.Decrease the incubation time.
The probe is inherently reactive towards many proteins.Include appropriate controls and consider designing a more selective probe.
Difficulty in identifying modified peptides by MS The abundance of the modified peptide is too low.Use an enrichment strategy.
The MS data quality is poor.Optimize the LC-MS/MS parameters.

Conclusion and Future Perspectives

This compound represents a valuable tool for the exploration of the acetyl-lysine interactome. Its dual-functionality, combining a recognition motif with a covalent warhead, enables the durable labeling and identification of proteins that play critical roles in epigenetic regulation and other cellular processes. The protocols and workflows described in this guide provide a framework for the successful application of this chemical probe in both in vitro and cellular contexts.

Future work in this area could involve the development of second-generation probes with improved selectivity and the incorporation of different reporter tags for various applications, such as fluorescence imaging. The use of such well-characterized chemical probes will undoubtedly continue to advance our understanding of the complex signaling networks that govern cellular life and contribute to the development of novel therapeutic strategies for a wide range of diseases.

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  • Wang, L., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 12(7), 1121–1127.
  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148–157.
  • Wang, H., et al. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 34–45.
  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1475–1487.
  • WuXi AppTec. (2022, July 18). Webinar - Development of Covalent Drugs with New Emerging Technologies. YouTube.
  • Quora. (2015, February 15). How and why does the thiol (-SH) of serine and cysteine, the (-OH)
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  • Waters. (2018, January 3).
  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.
  • Mendoza, V. L., & Vachet, R. W. (2009). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 28(5), 762–781.
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Application Note: A Practical Guide to the Alkylation of Nucleophiles using 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Isoxazole Moiety

The 3,5-dimethylisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. 4-(2-Bromoethyl)-3,5-dimethylisoxazole serves as a critical and versatile building block, enabling the covalent introduction of this isoxazole moiety onto a wide array of nucleophilic molecules, thereby facilitating the synthesis of novel chemical entities for drug discovery programs.

This document provides a comprehensive guide for researchers, outlining the mechanistic principles, a detailed step-by-step protocol, and key optimization parameters for the successful alkylation of various nucleophiles with this reagent.

Reaction Principle and Mechanism

The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile (Nu:), such as an amine, thiol, or phenoxide, attacks the electrophilic carbon atom of the ethyl chain attached to the isoxazole ring. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent bromine atom. The reaction occurs in a single, concerted step where the nucleophile forms a new bond to the carbon, and simultaneously, the bromide ion departs as a leaving group.

The efficiency and success of this SN2 reaction are highly dependent on the careful selection of the base, solvent, and temperature, as these factors directly influence the nucleophilicity of the substrate and the stability of the transition state.

Caption: SN2 mechanism for isoxazole alkylation.

Detailed Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a robust starting point for the alkylation of a generic secondary amine. It should be adapted and optimized based on the specific nucleophile used.

3.1. Materials and Reagents

  • Nucleophile: Secondary Amine (e.g., Piperidine, 1.0 eq)

  • Electrophile: this compound (1.0 - 1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

3.2. Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous DMF (or MeCN) to create a ~0.1-0.5 M solution.

  • Base Addition: Add the finely powdered, anhydrous potassium carbonate (2.0 eq) to the stirring solution. Rationale: The base deprotonates the protonated amine (if starting from a salt) or scavenges the HBr formed during the reaction, driving the equilibrium towards the product. Using a fine powder increases the surface area and reaction rate.

  • Electrophile Addition: Add this compound (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring. Rationale: Heating increases the reaction rate. Polar aprotic solvents like DMF and MeCN are ideal for SN2 reactions as they solvate the cation (K⁺) but poorly solvate the nucleophile, enhancing its reactivity.[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc) (3 x volume of the reaction).

    • Combine the organic layers and wash with water, followed by saturated brine to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alkylation_Workflow A Setup: Dissolve Nucleophile & Base in Solvent under N₂ B Add 4-(2-Bromoethyl)- 3,5-dimethylisoxazole A->B C Heat Reaction Mixture (e.g., 60-80 °C) B->C D Monitor Progress (TLC / LC-MS) C->D D->C Incomplete? E Work-up: Quench, Extract, Wash D->E Complete F Purification: Column Chromatography E->F G Characterization: NMR, MS F->G

Caption: General experimental workflow for alkylation.

Key Parameters and Optimization Strategies

The choice of reagents and conditions can dramatically influence the yield and purity of the desired product. The following table summarizes typical conditions and provides a basis for optimization.

ParameterCommon ChoicesRationale & Expert Insights
Nucleophile Amines, Thiols, Phenols, N-HeterocyclesThe nucleophilicity of the substrate is paramount. Weaker nucleophiles may require stronger bases or higher temperatures.
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEAStrong: NaH, KOtBuK₂CO₃ is a cost-effective and generally effective base for many N-alkylations.[2] Cs₂CO₃ is more soluble and often provides higher yields, especially for less reactive nucleophiles, due to the "caesium effect".[4] NaH is a strong, non-nucleophilic base suitable for deprotonating alcohols and thiols but requires strictly anhydrous conditions.[5][6]
Solvent DMF, Acetonitrile (MeCN), Acetone, THF, DMSOPolar aprotic solvents (DMF, MeCN, DMSO) are preferred as they accelerate SN2 reactions.[2][6] Acetone can be a good choice with K₂CO₃, as the reaction is often heterogeneous. THF is typically used with strong bases like NaH.[7]
Temperature Room Temp to 100 °CStart at room temperature or slightly elevated (50-60 °C). If the reaction is sluggish, the temperature can be increased.[4] Be aware that higher temperatures can lead to side reactions or decomposition.
Additives KI, NaI, TBABA catalytic amount of potassium iodide (KI) or sodium iodide can accelerate the reaction with alkyl bromides via the Finkelstein reaction, generating a more reactive alkyl iodide in situ. A phase-transfer catalyst (TBAB) can be beneficial in heterogeneous reactions.[6]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently strong base.2. Low reaction temperature.3. Poor quality or wet reagents/solvent.4. Sterically hindered nucleophile.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).2. Increase the reaction temperature in 10-20 °C increments.3. Ensure all reagents and solvents are anhydrous.4. Increase reaction time, use a more forcing solvent like DMSO, and consider adding KI.
Formation of Side Products 1. Over-alkylation (for primary amines).2. Elimination (E2) reaction.3. Reagent decomposition at high temperatures.1. Use a larger excess of the primary amine relative to the alkylating agent.2. Use a less sterically hindered, non-nucleophilic base. Avoid excessively high temperatures.3. Perform the reaction at the lowest effective temperature.
Difficult Purification 1. Residual DMF in the crude product.2. Product has similar polarity to starting material.1. Ensure thorough washing with water and brine during work-up. Co-evaporation with a high-boiling solvent like toluene can also help.2. Optimize the eluent system for column chromatography, potentially using a different solvent system (e.g., Dichloromethane/Methanol).

Safety Precautions

  • This compound is an alkylating agent and should be handled with care as it is potentially toxic and a lachrymator. Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Bases such as sodium hydride (NaH) are highly reactive and flammable upon contact with water. Handle under an inert atmosphere and quench carefully.

  • Solvents like DMF and DMSO have high boiling points and can be absorbed through the skin. Avoid contact and ensure proper handling and disposal procedures are followed.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one.
  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • ResearchGate. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[8][9]imidazo[2,1- b ]thiazoles. Retrieved from

  • ResearchGate. (n.d.). Can anyone help me regarding N-alkylation of 3-bromo carbazole?.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PubMed Central (PMC). (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • PubChem. (n.d.). This compound.

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Application Notes & Protocols: Synthesis of Isoxazole-Containing Ligands for Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a highly sought-after moiety in the design of ligands targeting a wide range of biological receptors.[2] The isoxazole core can act as a bioisosteric replacement for other functional groups, enhancing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[3] Notable drugs incorporating the isoxazole motif include the COX-2 inhibitor parecoxib and the antibiotic sulfamethoxazole, highlighting the therapeutic importance of this heterocyclic system.[1]

This guide provides a comprehensive overview of the synthesis of isoxazole-containing ligands, with a focus on practical applications for receptor binding studies. We will delve into the most common and robust synthetic strategies, provide detailed experimental protocols, and discuss the essential characterization and purification techniques. Furthermore, we will outline a standard protocol for evaluating the synthesized ligands in a competitive radioligand binding assay.

Synthetic Strategies for Isoxazole Ring Formation

The construction of the isoxazole ring can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile approach is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[1][4]

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This is the most widely employed method for isoxazole synthesis.[1] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[4][5] The nitrile oxide is typically generated in situ from an aldoxime precursor to avoid its dimerization.[5][6]

Mechanism Overview: The reaction proceeds via a concerted pericyclic mechanism, where the nitrile oxide and the alkyne react in a single step to form the five-membered ring.[1] The regioselectivity of the reaction (i.e., the formation of 3,5-disubstituted isoxazoles) is a key consideration and is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide (1,3-dipole) Aldoxime->Nitrile_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NCS, Chloramine-T) Alkyne Alkyne (Dipolarophile) Isoxazole Isoxazole Nitrile_Oxide_2->Isoxazole [3+2] Cycloaddition

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Condensation Reactions

Another common approach involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[7] This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring.[7]

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aromatic aldehyde and a terminal alkyne.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Sodium acetate (1.1 equiv)

  • Ethanol

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Pyridine (catalytic amount)

  • Terminal alkyne (1.0 equiv)

  • Triethylamine (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Synthesis of the Aldoxime

  • To a solution of the aromatic aldehyde (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.1 equiv).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude aldoxime, which is often used in the next step without further purification.

Part B: In Situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the crude aldoxime from Part A in THF.

  • Add a catalytic amount of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes to form the hydroximoyl chloride.

  • In a separate flask, dissolve the terminal alkyne (1.0 equiv) in THF.

  • Cool the alkyne solution to 0 °C.

  • Slowly add triethylamine (2.0 equiv) to the hydroximoyl chloride solution.

  • Immediately add the alkyne solution to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3,5-disubstituted isoxazole.

Characterization and Purification of Isoxazole Ligands

The identity and purity of the synthesized isoxazole-containing ligands must be rigorously confirmed before their use in receptor binding assays. Standard analytical techniques are employed for this purpose.

Technique Purpose Typical Observations for Isoxazole Derivatives
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the isoxazole ring formation.The proton on the isoxazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. The carbon atoms of the isoxazole ring have characteristic chemical shifts in the ¹³C NMR spectrum.[8]
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the isoxazole derivative. Fragmentation patterns can provide further structural information, often involving the characteristic cleavage of the N-O bond.[9]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and purification of the final compound.A single, sharp peak in the chromatogram indicates a high degree of purity. Reversed-phase HPLC is commonly used for the analysis and purification of small molecule ligands like isoxazoles.[10][11]
Elemental Analysis Confirmation of the elemental composition (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[8]

Table 1: Standard Analytical Techniques for Characterization.

Application in Receptor Binding Assays

Once synthesized and characterized, the isoxazole-containing ligands can be evaluated for their ability to bind to a specific receptor of interest. A common and robust method for this is the competitive radioligand binding assay.[12]

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay. The specific conditions, such as the choice of radioligand, receptor preparation, and incubation times, will need to be optimized for the particular receptor system being studied.[13]

Materials:

  • Receptor preparation (e.g., cell membranes expressing the receptor of interest)

  • Radioligand (a known ligand for the receptor labeled with a radioisotope, e.g., ³H or ¹²⁵I)

  • Synthesized isoxazole ligand (test compound)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Step-by-Step Procedure:

  • Prepare a series of dilutions of the synthesized isoxazole ligand in the assay buffer.

  • In a set of tubes, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Prepare tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled ligand).

  • Incubate the tubes at a specific temperature (e.g., room temperature or 37 °C) for a predetermined amount of time to allow the binding to reach equilibrium.[13]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis: The data is typically analyzed by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. This will generate a sigmoidal dose-response curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The affinity of the test ligand (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G Receptor Receptor Binding_Complex Receptor-Radioligand Complex Receptor->Binding_Complex Binds Radioligand Radiolabeled Ligand (Known Binder) Radioligand->Binding_Complex Test_Ligand Isoxazole Ligand (Test Compound) Displacement Displacement Test_Ligand->Displacement Displacement->Binding_Complex Competes for Binding Site

Caption: Principle of a competitive radioligand binding assay.

Conclusion

The synthesis of isoxazole-containing ligands is a crucial aspect of modern drug discovery. The 1,3-dipolar cycloaddition reaction stands out as a highly efficient and versatile method for constructing the isoxazole core. By following robust synthetic protocols and employing rigorous characterization techniques, researchers can generate high-quality ligands for evaluation in receptor binding assays. The protocols and information provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the development of novel therapeutics targeting a wide array of diseases.

References

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Yadav, G., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32895-32916. Available from: [Link]

  • Gerasimova, E. D., et al. (2022). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 27(19), 6608. Available from: [Link]

  • Dofe, V. S., & Shinde, S. B. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(2), 179. Available from: [Link]

  • Kumar, V., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(18), 4937-4965. Available from: [Link]

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  • National Institutes of Health. (2019). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available from: [Link]

  • MDPI. (2020). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available from: [Link]

  • Regulatory Research and Medicine Evaluation. (2023). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available from: [Link]

  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available from: [Link]

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Application Notes and Protocols: 4-(2-Bromoethyl)-3,5-dimethylisoxazole in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the 3,5-Dimethylisoxazole Moiety in GPCR Ligand Design

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them a primary focus of drug discovery efforts. The design of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern medicinal chemistry. The 3,5-dimethylisoxazole moiety has emerged as a valuable pharmacophore in this endeavor. Its unique electronic and steric properties can contribute to favorable interactions within the ligand-binding pockets of various GPCRs, potentially influencing potency, selectivity, and pharmacokinetic profiles.

4-(2-Bromoethyl)-3,5-dimethylisoxazole is a key building block that enables the facile introduction of the (3,5-dimethylisoxazol-4-yl)ethyl group onto a variety of molecular scaffolds. This bifunctional reagent possesses a reactive bromoethyl group, making it an ideal electrophile for alkylation reactions with nucleophilic centers commonly found in GPCR ligand cores, such as secondary amines and phenols. The isoxazole ring itself is metabolically robust and can act as a bioisostere for other functional groups, offering a tool for fine-tuning the properties of a lead compound. This document provides a detailed guide to the application of this compound in the synthesis of GPCR ligands, including reaction protocols and insights into its role in structure-activity relationships (SAR).

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₇H₁₀BrNO[1]
Molecular Weight 204.06 g/mol [1]
CAS Number 83467-35-0[1]
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole[1]
SMILES CC1=C(C(=NO1)C)CCBr[1]

Synthetic Applications in GPCR Ligand Construction

The primary application of this compound in GPCR ligand synthesis is through nucleophilic substitution reactions. The bromoethyl group serves as a handle to tether the 3,5-dimethylisoxazole moiety to a core pharmacophore that provides the primary binding interactions with the target receptor. The two most common applications are N-alkylation of amines and O-alkylation of phenols.

N-Alkylation of Piperidine and Piperazine Scaffolds

Piperidine and piperazine rings are prevalent structural motifs in a vast number of GPCR ligands, particularly for dopamine, serotonin, and adrenergic receptors. The secondary amine in these heterocycles provides a convenient nucleophilic site for alkylation.

Scientific Rationale:

The alkylation of a secondary amine on a piperidine or piperazine core with this compound introduces a pendant (3,5-dimethylisoxazol-4-yl)ethyl group. This modification can serve several purposes in rational drug design:

  • Exploration of Unoccupied Binding Pockets: The appended group can extend into and interact with sub-pockets within the receptor's binding site that are not engaged by the parent molecule, potentially leading to increased affinity and selectivity.

  • Modulation of Physicochemical Properties: The isoxazole moiety can alter the lipophilicity, polarity, and hydrogen bonding capacity of the ligand, which can in turn affect its solubility, membrane permeability, and metabolic stability.

  • Fine-tuning of Receptor Subtype Selectivity: For closely related GPCR subtypes, the subtle steric and electronic differences in their binding pockets can be exploited by the introduction of specific substituents. The 3,5-dimethylisoxazole group offers a distinct shape and electronic profile that can be leveraged to achieve selectivity. For instance, in the development of dopamine D2-like receptor antagonists, the substitution pattern on the isoxazole ring has been shown to be a key determinant of subtype selectivity.[2]

Experimental Protocol: N-Alkylation of a Piperidine-Containing GPCR Scaffold

This protocol provides a general procedure for the N-alkylation of a piperidine-containing GPCR ligand core.

Reaction Scheme:

N_Alkylation cluster_0 GPCR Scaffold cluster_1 Alkylating Agent cluster_2 Product Scaffold R-NH (Piperidine) Reaction + Scaffold->Reaction Alkylating_Agent Br-CH2CH2-Isoxazole Alkylating_Agent->Reaction Product R-N(CH2CH2-Isoxazole) Arrow -> Reaction->Arrow Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Arrow->Product

N-Alkylation of a Piperidine Scaffold.

Materials:

  • Piperidine-containing GPCR scaffold (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the piperidine-containing GPCR scaffold (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

Self-Validation and Characterization:

  • TLC/LC-MS: Monitor the disappearance of the starting material and the appearance of a new, less polar spot (for TLC) or a peak with the expected mass-to-charge ratio (for LC-MS).

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the product. Look for the characteristic signals of the (3,5-dimethylisoxazol-4-yl)ethyl group, including the singlets for the two methyl groups on the isoxazole ring and the triplet signals for the two methylene groups of the ethyl linker.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the product to confirm its elemental composition.

O-Alkylation of Phenolic Scaffolds

Phenolic hydroxyl groups are also common features in GPCR ligands, often serving as crucial hydrogen bond donors or acceptors. Alkylation of a phenol can be a strategic move to probe the steric and electronic requirements of a binding pocket.

Scientific Rationale:

The O-alkylation of a phenolic GPCR ligand with this compound introduces a (3,5-dimethylisoxazol-4-yl)ethoxy group. This modification can lead to:

  • Conversion of a Hydrogen Bond Donor to an Acceptor: The phenolic hydroxyl group is a hydrogen bond donor. Upon alkylation, the resulting ether oxygen can act as a hydrogen bond acceptor. This change in hydrogen bonding potential can significantly alter the binding mode and affinity of the ligand.

  • Increased Lipophilicity: The introduction of the alkylisoxazole moiety generally increases the lipophilicity of the molecule, which can impact its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Steric Probing: The bulky 3,5-dimethylisoxazole group can be used to probe for steric tolerance in the vicinity of the phenolic binding region.

Experimental Protocol: O-Alkylation of a Phenolic GPCR Scaffold

This protocol outlines a general procedure for the O-alkylation of a phenolic GPCR ligand core.

Reaction Scheme:

O_Alkylation cluster_0 GPCR Scaffold cluster_1 Alkylating Agent cluster_2 Product Scaffold R-OH (Phenol) Reaction + Scaffold->Reaction Alkylating_Agent Br-CH2CH2-Isoxazole Alkylating_Agent->Reaction Product R-O-CH2CH2-Isoxazole Arrow -> Reaction->Arrow Base (e.g., Cs2CO3) Solvent (e.g., ACN) Heat Arrow->Product

O-Alkylation of a Phenolic Scaffold.

Materials:

  • Phenolic GPCR scaffold (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the phenolic GPCR scaffold (1.0 eq) and the base (Cs₂CO₃ or K₂CO₃, 1.5 - 2.0 eq) in anhydrous ACN, add this compound (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux (for ACN) or 80-100 °C (for DMF) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Alternatively, if the product is not soluble in the reaction solvent upon cooling, the product can be isolated by filtration.

  • If an extractive workup is necessary, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system to obtain the desired O-alkylated product.

Self-Validation and Characterization:

  • TLC/LC-MS: Monitor for the consumption of the starting phenol and the formation of a new, higher Rf product (on TLC) or a peak corresponding to the expected molecular weight of the ether product (on LC-MS).

  • NMR Spectroscopy (¹H and ¹³C): The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction. The appearance of new signals corresponding to the (3,5-dimethylisoxazol-4-yl)ethoxy group, particularly the downfield shift of the methylene group attached to the oxygen, will confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS): Verify the elemental composition of the final product.

Structure-Activity Relationship (SAR) Insights

The incorporation of the (3,5-dimethylisoxazol-4-yl)ethyl moiety can provide valuable SAR insights. Systematic modifications of this group can help to elucidate the nature of the binding pocket.

Key Considerations for SAR Studies:

  • Linker Length and Flexibility: The ethyl linker provides a degree of conformational flexibility. Investigating analogues with shorter (methyl) or longer (propyl, butyl) linkers can reveal the optimal distance between the core pharmacophore and the isoxazole moiety for receptor binding.

  • Isoxazole Substitution: The two methyl groups on the isoxazole ring contribute to the steric bulk and lipophilicity of the ligand. Replacing one or both methyl groups with other substituents (e.g., hydrogen, halogens, larger alkyl groups) can probe the steric and electronic requirements of the binding pocket.

  • Positional Isomerism: The point of attachment to the isoxazole ring is critical. While this guide focuses on the 4-substituted isomer, synthesizing and testing analogues with the ethyl group at the 3- or 5-position of the isoxazole could reveal important differences in binding affinity and selectivity.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel GPCR ligands. Its ability to readily participate in N- and O-alkylation reactions allows for the systematic modification of known GPCR scaffolds. The introduction of the (3,5-dimethylisoxazol-4-yl)ethyl moiety provides a means to explore new binding interactions, modulate physicochemical properties, and enhance receptor subtype selectivity. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry, facilitating the rational design and synthesis of the next generation of GPCR-targeted therapeutics.

References

  • PubChem. This compound. Available from: [Link]

  • Kim, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(15), 12267. Available from: [Link]

Sources

Application Notes and Protocols: 4-(2-Bromoethyl)-3,5-dimethylisoxazole for Targeted Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 4-(2-Bromoethyl)-3,5-dimethylisoxazole as a versatile reagent for protein labeling. We will explore its utility in two distinct modalities: chemoselective alkylation of cysteine residues and photoaffinity labeling. This document will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer expert insights into the design and execution of protein labeling experiments. The information presented herein is intended to empower researchers to leverage the unique properties of this isoxazole-based probe for a wide range of applications in chemical biology and drug discovery.

Introduction: The Versatility of Isoxazole-Based Probes in Protein Science

The covalent modification of proteins with small molecules is a cornerstone of modern biological research, enabling the study of protein function, localization, and interactions.[1][2] The isoxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its inherent stability and synthetic tractability have made it an attractive component in the design of chemical probes.[4][5][6]

The compound this compound presents a dual-functionality probe. The bromoethyl group serves as a reactive handle for covalent modification of nucleophilic amino acid residues, while the isoxazole core possesses latent photoreactivity that can be harnessed for photo-crosslinking studies.[7][8][9] This guide will provide a detailed exploration of both labeling strategies.

Chemoselective Labeling of Cysteine Residues via Alkylation

The presence of a bromoethyl group on the this compound molecule suggests its utility as an electrophilic probe for targeting nucleophilic residues on a protein surface. Cysteine, with its highly nucleophilic thiol group, is an ideal target for such modifications, especially given its relatively low abundance in proteins, which allows for site-specific labeling.[1][10]

Mechanism of Cysteine Alkylation

The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom of the cysteine thiol group acts as the nucleophile, attacking the electrophilic carbon atom of the bromoethyl group and displacing the bromide leaving group. This results in the formation of a stable thioether bond, covalently linking the isoxazole probe to the protein.

G cluster_0 Protein cluster_1 Labeling Reagent cluster_2 Labeled Protein Protein Protein-SH LabeledProtein Protein-S-CH2-CH2-Isoxazole Protein->LabeledProtein SN2 Reaction (Nucleophilic Attack) Reagent Br-CH2-CH2-Isoxazole Reagent->LabeledProtein

Figure 1: Cysteine Alkylation Mechanism.

Experimental Protocol: Cysteine-Specific Protein Labeling

This protocol provides a general framework for the labeling of a protein with a single, solvent-accessible cysteine residue. Optimization of reaction conditions may be necessary for specific proteins.

Materials:

  • Protein of interest with a single cysteine residue

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or DTT

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • If the protein has been stored in the presence of a reducing agent like DTT, it must be removed prior to labeling to prevent it from reacting with the probe.[1] This can be achieved by buffer exchange using a desalting column or dialysis.

    • If the cysteine residue may be oxidized, pre-treat the protein with 1-5 mM TCEP for 30 minutes at room temperature, followed by removal of the TCEP. TCEP does not need to be removed if a low concentration is used.

    • Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Prepare a 10-100 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the labeling reagent to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM to react with any unreacted labeling reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography, dialysis, or using a desalting column.

  • Characterization:

    • Confirm successful labeling by mass spectrometry (MALDI-TOF or ESI-MS) to observe the expected mass shift.

    • Determine the labeling efficiency using techniques such as UV-Vis spectroscopy (if the probe has a distinct absorbance) or by quantitative amino acid analysis.

Key Considerations for Successful Labeling
  • pH: The reaction should be performed at a pH between 7.5 and 8.5 to ensure the cysteine thiol group is sufficiently deprotonated and nucleophilic.[11]

  • Stoichiometry: The molar ratio of the labeling reagent to the protein is a critical parameter that needs to be optimized to achieve high labeling efficiency while minimizing non-specific modifications.

  • Protein Stability: Ensure that the protein is stable and properly folded under the chosen reaction conditions.

Photoaffinity Labeling: An Alternative Approach

Recent studies have demonstrated that the isoxazole ring itself can function as a photo-crosslinker upon UV irradiation.[7][8][9] This opens up the possibility of using this compound for photoaffinity labeling, which is a powerful technique for identifying and mapping protein-ligand and protein-protein interactions.[12]

Mechanism of Isoxazole Photo-crosslinking

Upon exposure to UV light (typically at 254 nm), the isoxazole ring can undergo a ring-opening reaction to form highly reactive intermediates such as nitrenes and azirines.[7][9] These species can then react with a wide range of amino acid residues in close proximity, forming a covalent bond and "trapping" the interaction.

G cluster_0 Non-covalent Binding cluster_1 Photoactivation cluster_2 Reactive Intermediates cluster_3 Covalent Crosslinking A Protein + Isoxazole Probe B UV Light (254 nm) A->B C Nitrene/Azirine Intermediates B->C D Covalently Labeled Protein C->D Reaction with nearby amino acid residues

Figure 2: Photoaffinity Labeling Workflow.

Experimental Protocol: Photoaffinity Labeling

This protocol outlines a general procedure for using this compound as a photo-crosslinking agent.

Materials:

  • Target protein and its interacting partner (if applicable)

  • This compound

  • Photolysis Buffer: A buffer system that is transparent at the wavelength of UV irradiation (e.g., phosphate or HEPES buffer)

  • UV lamp (254 nm)

  • Quartz cuvette or plate

Procedure:

  • Complex Formation:

    • Incubate the target protein (and its binding partner, if any) with this compound in the photolysis buffer. The concentration of the probe and the incubation time should be optimized based on the binding affinity.

  • UV Irradiation:

    • Transfer the sample to a quartz cuvette or plate.

    • Irradiate the sample with UV light at 254 nm on ice for a predetermined amount of time (typically 5-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.

  • Analysis of Crosslinked Products:

    • Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

    • Identify the crosslinked products by Western blotting or mass spectrometry.

  • Mapping the Binding Site:

    • For detailed binding site analysis, the crosslinked protein can be subjected to proteolytic digestion followed by mass spectrometry (LC-MS/MS) to identify the modified peptides and amino acid residues.

Considerations for Photoaffinity Labeling
  • UV Wavelength: Isoxazole photo-crosslinking is most efficient at 254 nm.[9]

  • Non-specific Labeling: Control experiments without the binding partner or with a non-binding competitor should be performed to assess the level of non-specific labeling.

  • Protein Integrity: Prolonged exposure to UV light can damage proteins. It is crucial to optimize the irradiation time to find a balance between crosslinking efficiency and protein integrity.

Summary of Key Experimental Parameters

ParameterCysteine AlkylationPhotoaffinity Labeling
Target Residue(s) CysteineVarious proximal residues
Reaction pH 7.5 - 8.5Buffer dependent (typically neutral)
Reagent:Protein Ratio 10-50 fold molar excessDependent on binding affinity
Temperature 4°C to Room TemperatureOn ice during irradiation
Activation SpontaneousUV light (254 nm)
Reaction Time 2-4 hours to overnight5-30 minutes of irradiation

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Alkylation) Cysteine residue is oxidized or inaccessible.Pre-treat with a reducing agent. Consider denaturing conditions if structure allows.
pH of the reaction buffer is too low.Increase the pH to 8.0-8.5.
Non-specific Labeling (Alkylation) Reagent concentration is too high.Decrease the molar excess of the labeling reagent.
Reaction time is too long.Optimize the incubation time.
No Crosslinking (Photoaffinity) Insufficient UV irradiation.Increase the irradiation time or UV lamp intensity.
Probe is not binding to the target.Confirm binding through other biophysical methods.
Protein Degradation (Photoaffinity) Excessive UV exposure.Reduce the irradiation time or use a UV source with a filter.

Conclusion

This compound is a promising bifunctional probe for protein labeling. Its bromoethyl moiety allows for the targeted alkylation of cysteine residues, while the isoxazole core provides a platform for photoaffinity labeling. The choice of methodology will depend on the specific research question. Cysteine alkylation is ideal for introducing a stable tag at a defined site, whereas photoaffinity labeling is a powerful tool for mapping molecular interactions. By understanding the underlying chemistry and carefully optimizing the experimental conditions, researchers can effectively utilize this versatile reagent to advance their studies of protein structure and function.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Kim, Y. S., & Tae, K. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 19(3), 786–791. [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764–4806. [Link]

  • West, M. B., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • Zhang, M., et al. (2022). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(15), e202117070. [Link]

  • West, M. B., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 17(5), 1169–1176. [Link]

  • Mitchison, T. (2013). Labeling Proteins with Fluorescent Probes. iBiology. [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved January 22, 2026, from [Link]

  • Olech, Z., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2869. [Link]

  • Ghotbi, Y., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 28991. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]

  • Vankawala, P. J., et al. (2001). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 29(6), 845–849.
  • Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6608. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

  • LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. Retrieved January 22, 2026, from [Link]

  • Pál, G., et al. (2018). Chemoselective Dual Labeling of Native and Recombinant Proteins. Bioconjugate Chemistry, 29(2), 468–474. [Link]

  • Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. Retrieved January 22, 2026, from [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. (2008). ACS Publications. [Link]

  • The best protocol for FITC labeling of proteins. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Zhang, J., et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech, 16(4), 743–750. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

The synthesis of this compound is typically approached as a two-stage process. The initial stage involves the construction of the core isoxazole ring with a hydroxyethyl substituent, yielding 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. The subsequent stage is the bromination of the primary alcohol to afford the final product. This guide is structured to address common problems encountered in both stages of this synthetic sequence.

Stage 1: Synthesis of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole

The formation of the 3,5-dimethylisoxazole ring generally proceeds via a [3+2] cycloaddition reaction. A common method involves the reaction of a β-dicarbonyl compound with a source of hydroxylamine, or the reaction of a nitrile oxide with an appropriate enolate or equivalent. For the synthesis of a 4-substituted isoxazole, a common starting material is a substituted β-diketone or β-ketoester.

Troubleshooting Guide: Isoxazole Ring Formation
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective Cyclization Conditions: Incorrect base, solvent, or temperature can hinder the reaction. Isoxazole rings can be sensitive to harsh basic conditions, leading to decomposition.[1] 2. Poor Quality Starting Materials: Impurities in the β-dicarbonyl compound or hydroxylamine can interfere with the reaction. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Optimization of Reaction Conditions: - Base Selection: Use a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] - Solvent Choice: Aprotic solvents like ethanol, methanol, or even aqueous mixtures can be effective.[2][3] - Temperature Control: Start at room temperature and gently heat if necessary, monitoring the reaction by TLC. 2. Starting Material Purity: - Purify starting materials via distillation or recrystallization. - Ensure hydroxylamine hydrochloride is freshly opened or properly stored to prevent degradation. 3. Stoichiometry Adjustment: - Use a slight excess (1.1-1.2 equivalents) of hydroxylamine to drive the reaction to completion.
Formation of Regioisomeric Impurities 1. Lack of Regiocontrol: The reaction of unsymmetrical β-dicarbonyl compounds can lead to the formation of isomeric isoxazoles.1. Use of a Symmetrical Precursor: If possible, design the synthesis to utilize a symmetrical β-dicarbonyl compound to avoid regiochemical issues. 2. Careful Reactant Choice: The choice of reactants in a [3+2] cycloaddition can influence regioselectivity. For instance, the reaction of a nitrile oxide with a specific enolate can provide better control.[2][4] 3. Chromatographic Separation: If isomers are formed, they can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial.
Product Decomposition during Workup 1. Instability to pH Extremes: The isoxazole ring can be unstable under strongly acidic or basic conditions, especially during aqueous workup.[1]1. Neutral Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids. 2. Mild Extraction: Use a gentle extraction process with a suitable organic solvent like ethyl acetate or dichloromethane. Avoid vigorous shaking if emulsions form. 3. Prompt Isolation: Minimize the time the product is in aqueous or acidic/basic conditions.
Frequently Asked Questions (FAQs): Isoxazole Ring Formation

Q1: What is the general mechanism for the formation of the 3,5-dimethylisoxazole ring from a β-diketone and hydroxylamine?

A1: The reaction proceeds through the initial formation of a mono-oxime intermediate from the reaction of one of the carbonyl groups of the β-diketone with hydroxylamine. This is followed by an acid- or base-catalyzed intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.

Q2: My reaction is sluggish. Can I use a stronger base to accelerate it?

A2: While a stronger base might increase the rate of deprotonation, it can also lead to decomposition of the isoxazole ring or promote side reactions.[1] It is generally advisable to first try gentle heating or extending the reaction time before resorting to stronger bases. If a stronger base is necessary, a non-nucleophilic one like DBU could be cautiously employed at low temperatures.

Q3: How can I effectively monitor the progress of the isoxazole formation?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to get good separation between your starting material and the product. The product, being more conjugated, might be UV-active, making it easy to visualize on a TLC plate with a UV lamp.

Stage 2: Bromination of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole

The conversion of the primary alcohol in 4-(2-hydroxyethyl)-3,5-dimethylisoxazole to the corresponding bromide is a crucial step. Common reagents for this transformation include phosphorus tribromide (PBr₃) and the Appel reaction (triphenylphosphine and carbon tetrabromide). Both methods generally proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if a chiral center were present.[5]

Troubleshooting Guide: Bromination of the Alcohol
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Brominated Product 1. Incomplete Reaction: Insufficient reagent, low temperature, or short reaction time can lead to unreacted starting material. 2. Reagent Decomposition: PBr₃ is moisture-sensitive and can decompose.[6] Triphenylphosphine can oxidize over time. 3. Side Reactions: Elimination to form a vinyl-isoxazole is a potential side reaction, especially with heat.1. Reaction Optimization: - Stoichiometry: Use a slight excess of the brominating reagent (e.g., 1.1-1.5 equivalents of PBr₃). - Temperature Control: For PBr₃, reactions are often started at 0 °C and allowed to warm to room temperature.[7] The Appel reaction is also typically run at low to ambient temperatures.[8] - Reaction Time: Monitor the reaction by TLC until the starting alcohol is consumed. 2. Reagent Quality: - Use freshly opened or distilled PBr₃. - Use high-purity triphenylphosphine and carbon tetrabromide. 3. Minimizing Side Reactions: - Maintain low reaction temperatures to disfavor elimination.
Formation of Impurities 1. Over-bromination: While less likely for a primary alcohol, harsh conditions could potentially lead to reactions on the isoxazole ring, although the ring is generally electron-deficient and less susceptible to electrophilic attack.[4] 2. Phosphorus Byproducts: Reactions with PBr₃ generate phosphorous acid byproducts. The Appel reaction produces triphenylphosphine oxide.[9] These can complicate purification.1. Controlled Conditions: - Add the brominating agent dropwise at a low temperature to control the reaction exotherm. 2. Purification Strategy: - Aqueous Workup: Carefully quench the reaction with ice-water. For PBr₃ reactions, a wash with a mild base like sodium bicarbonate can neutralize acidic byproducts. - Chromatography: Column chromatography on silica gel is usually effective for removing triphenylphosphine oxide and other polar impurities.[8]
Difficulty in Product Isolation 1. Emulsion Formation during Workup: The presence of phosphine oxides or other byproducts can lead to emulsions during extraction. 2. Product Volatility: While not highly volatile, some product may be lost during solvent removal under high vacuum.1. Breaking Emulsions: - Add a small amount of brine to the aqueous layer. - Filter the entire mixture through a pad of Celite. 2. Careful Solvent Removal: - Use a rotary evaporator at a moderate temperature and pressure.
Frequently Asked Questions (FAQs): Bromination of the Alcohol

Q1: Which brominating agent is better for my substrate, PBr₃ or the Appel reaction?

A1: Both are effective for primary alcohols. PBr₃ is a classic and cost-effective choice.[10] The Appel reaction (PPh₃/CBr₄) is often milder and can be advantageous for sensitive substrates, but it generates triphenylphosphine oxide, which can sometimes be challenging to remove completely.[9] The choice may depend on the scale of your reaction and the purity requirements of the final product.

Q2: My reaction with PBr₃ is turning dark. Is this normal?

A2: A color change is not uncommon in reactions involving phosphorus halides. However, a very dark or black color could indicate decomposition or side reactions. This can be caused by impurities in the starting material or solvent, or by running the reaction at too high a temperature. Ensure your glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

Q3: How do I completely remove triphenylphosphine oxide from my product after an Appel reaction?

A3: Triphenylphosphine oxide is a crystalline solid with moderate polarity. While it can be removed by column chromatography, another technique is to precipitate it from a nonpolar solvent. After the reaction, concentrate the crude mixture and triturate with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide will often precipitate and can be removed by filtration.

Experimental Workflow Visualization

Synthesis of this compound

SynthesisWorkflow cluster_stage1 Stage 1: Isoxazole Formation cluster_stage2 Stage 2: Bromination start1 β-Dicarbonyl Precursor + Hydroxylamine reaction1 Cyclization/ Dehydration start1->reaction1 product1 4-(2-hydroxyethyl)-3,5-dimethylisoxazole reaction1->product1 start2 4-(2-hydroxyethyl)-3,5-dimethylisoxazole product1->start2 reaction2 Bromination (e.g., PBr₃ or Appel Rxn) start2->reaction2 product2 This compound reaction2->product2

Caption: A two-stage workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Bromination Yield

TroubleshootingBromination start Low Yield of This compound cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3

Caption: Decision tree for troubleshooting low yields in the bromination step.

References

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101456848B - Synthetic method of 3-ethyl-5-(2-hydroxyethyl)-4-methyl thiazole bromide.
  • MDPI. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (2017, January 13). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? Retrieved from [Link]

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Bromides, Part 1. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • MDPI. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • YouTube. (2022, March 26). Appel Reaction. Retrieved from [Link]

  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Retrieved from [Link]

  • YouTube. (2020, January 22). Activation of Alcohols: Reactions with PBr3. Retrieved from [Link]

  • ResearchGate. (2017, June 20). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • University of Mississippi. (2022, April 22). eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Reddit. (2019, August 28). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide? : r/chemistry. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Retrieved from [Link]

Sources

Technical Support Center: Purification of Bromoalkylisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromoalkylisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable synthetic intermediates. The unique chemical properties of bromoalkylisoxazoles present specific challenges during purification, from managing stability to removing persistent impurities. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purifying Bromoalkylisoxazoles

Bromoalkylisoxazoles are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical agents and agrochemicals. Their utility stems from the reactive nature of the bromine substituent, which allows for further functionalization, and the isoxazole ring, a common pharmacophore. However, the very features that make them synthetically valuable also contribute to the difficulties encountered during their purification.

Key challenges include:

  • Lability and Degradation: The isoxazole ring can be susceptible to cleavage under certain conditions, and the bromoalkyl chain can undergo unwanted side reactions.[1][2]

  • Co-eluting Impurities: Structurally similar byproducts, unreacted starting materials, and reagents often have similar polarities to the target compound, making chromatographic separation difficult.

  • Product Loss: The volatility of some smaller bromoalkylisoxazoles can lead to significant product loss during solvent removal and drying steps.

  • Safety Concerns: Bromoalkylisoxazoles can be irritants and require careful handling.[3]

This guide will address these challenges with practical, evidence-based solutions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing bromoalkylisoxazoles?

A1: The impurity profile can vary significantly depending on the synthetic route. However, some common impurities include:

  • Unreacted Starting Materials: Such as the corresponding non-brominated isoxazole or the brominating agent.

  • Positional Isomers: If the isoxazole ring has multiple potential sites for bromination.[4]

  • Over-brominated or Di-brominated Species: Particularly if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: Where the bromine atom is replaced by a hydroxyl group, especially if aqueous workups are prolonged or performed under non-neutral pH.

  • Solvent Adducts: In some cases, the reactive bromoalkyl group can react with the purification solvent.

Q2: My bromoalkylisoxazole appears to be degrading on the silica gel during column chromatography. What can I do to prevent this?

A2: Degradation on silica gel is a common issue for sensitive compounds. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites that can promote degradation.

  • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a less acidic reverse-phase silica (C18).

  • Minimize Contact Time: Perform flash chromatography to reduce the time the compound spends on the column.

  • Work at Lower Temperatures: If possible, run the column in a cold room or with a jacketed column to minimize thermal degradation.

Q3: I'm struggling to separate my desired bromoalkylisoxazole from a closely related impurity by chromatography. What are my options?

A3: When dealing with co-eluting impurities, a multi-pronged approach is often necessary:

  • Optimize Your Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems with varying polarities and selectivities. A table of suggested starting points is provided below.

    • Gradient Elution: Employ a shallow gradient to improve the separation of closely eluting compounds.

  • Consider Crystallization: If your compound is a solid, crystallization can be a highly effective purification technique.[5] Experiment with different solvent/anti-solvent systems.[6]

  • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to alter its polarity, making it easier to separate. This is a more advanced technique and should be approached with caution.

Troubleshooting Guides

Guide 1: Low Yield After Purification

Problem: You have a low yield of your purified bromoalkylisoxazole after chromatography or extraction.

Possible Cause Solution
Product Volatility Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum. For very volatile compounds, consider using a gentler solvent removal method like a nitrogen stream at room temperature.
Degradation on Silica Gel As mentioned in FAQ 2, deactivate the silica gel with a base, use an alternative stationary phase, minimize contact time, or work at a lower temperature.
Incomplete Extraction Ensure the pH of the aqueous phase is optimized for the extraction of your compound. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.[7]
Product Adsorption to Glassware For particularly "sticky" compounds, silanizing glassware can help to minimize losses due to adsorption.
Precipitation During Workup If your compound has limited solubility, it may precipitate out during aqueous washes. If this occurs, try using a different solvent for extraction or minimize the amount of water used.
Guide 2: Persistent Impurities in the Final Product

Problem: Your final product is contaminated with one or more impurities, as determined by analytical techniques like NMR or LC-MS.

Impurity Type Troubleshooting Steps
Starting Material * Ensure the reaction has gone to completion using TLC or LC-MS monitoring. * Optimize the stoichiometry of your reagents. * If the starting material has a significantly different polarity, adjust your chromatography conditions to ensure baseline separation.
Positional Isomer * This is often the most challenging separation. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required. * Consider recrystallization, as isomers can sometimes have different crystal packing energies.
Solvent Impurities * Ensure you are using high-purity solvents for your purification. * Thoroughly dry your final product under high vacuum to remove residual solvent.
Grease/Phthalates * Avoid using greased joints in your glassware if possible. * Ensure all glassware is scrupulously clean. These are common contaminants from laboratory equipment and plasticware.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of Bromoalkylisoxazoles

This protocol provides a general workflow for purifying bromoalkylisoxazoles using flash column chromatography.

  • Slurry Preparation:

    • In a beaker, add silica gel to a suitable solvent (e.g., hexane or the initial eluent of your gradient).

    • Stir to create a uniform slurry.

  • Column Packing:

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude bromoalkylisoxazole in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is used.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure, being mindful of the product's volatility.

Table 1: Recommended Starting Solvent Systems for Chromatography
Compound Polarity Normal Phase (Silica Gel) Reverse Phase (C18)
Low to Medium Hexane/Ethyl Acetate (Gradient)Acetonitrile/Water (Gradient)
Medium to High Dichloromethane/Methanol (Gradient)Methanol/Water (Gradient)
Basic Compounds Add 1% Triethylamine to the eluentUse a buffer (e.g., ammonium acetate) in the mobile phase

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of a bromoalkylisoxazole.

purification_workflow start Crude Bromoalkylisoxazole analytical Analytical Assessment (TLC, LC-MS, NMR) start->analytical is_solid Is the compound a solid? analytical->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes chromatography Column Chromatography is_solid->chromatography No cryst_success Crystallization Successful? crystallization->cryst_success cryst_success->chromatography No pure_product Pure Product cryst_success->pure_product Yes chrom_success Chromatography Successful? chromatography->chrom_success chrom_success->pure_product Yes further_opt Further Optimization Needed chrom_success->further_opt No

Caption: Decision tree for selecting a purification strategy.

References

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • MDPI. (2022). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 27(19), 6591. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. Retrieved from [Link]

  • ResearchGate. (2017). Simplified degradation pathway for bronopol (2-bromo-2-nitro-1,3-propanediol) as implemented in HYDRUS. Retrieved from [Link]

  • University of Angers. (n.d.). Guide for crystallization. Retrieved from [Link]

Sources

optimizing reaction conditions for 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Document ID: TSS-CHEM-4B35DMI-V1.0

Introduction: Navigating the Synthesis of this compound

Welcome to the technical support guide for this compound. This molecule is a valuable heterocyclic building block, particularly for introducing the 3,5-dimethylisoxazole moiety via a flexible ethyl linker in the development of pharmacologically active compounds, such as BRD4 inhibitors[1][2]. Its successful synthesis is crucial for downstream applications.

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple procedural lists to address the common challenges and nuanced questions that arise during synthesis. We will explore the causality behind experimental choices, empowering you to diagnose issues, optimize conditions, and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, storage, and fundamental properties of the target compound.

Q: What are the key physicochemical properties of this compound?

A: Understanding the compound's properties is critical for its handling, purification, and characterization. Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 83467-35-0[3][4]
Molecular Formula C₇H₁₀BrNO[3][4]
Molecular Weight 204.06 g/mol [3][4]
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole[3]
SMILES CC1=C(C(=NO1)C)CCBr[3][4]

Q: How should this compound and its precursors be stored?

A: Proper storage is essential to maintain reagent integrity.

  • This compound: This compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C)[4]. Alkyl bromides can be susceptible to hydrolysis and nucleophilic substitution over time, especially if exposed to ambient moisture.

  • Precursor Alcohol (4-(2-Hydroxyethyl)-3,5-dimethylisoxazole): Store under similar refrigerated, dry, and dark conditions. Alcohols are generally more stable but should be protected from atmospheric moisture.

  • Brominating Agents (e.g., PBr₃): These reagents are highly sensitive to moisture and must be handled under an inert atmosphere (Nitrogen or Argon) and stored in a cool, dry place away from incompatible materials.

Troubleshooting and Optimization Guide

This core section is designed to help you diagnose and resolve common issues encountered during the synthesis. The primary synthetic route involves the bromination of the precursor, 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole.

Plausible Synthetic Pathway

The diagram below illustrates the key transformation step discussed in this guide.

Synthetic_Pathway cluster_main Synthesis of this compound Start 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole Product This compound Start->Product  PBr₃ or CBr₄/PPh₃  Anhydrous Solvent (e.g., DCM)  Controlled Temperature (e.g., 0 °C to RT)

Caption: Key bromination step from the precursor alcohol.

Q: My reaction yield is consistently low or zero. What are the likely causes?

A: Low yield is a multifaceted problem. A systematic diagnosis is key. The following flowchart provides a logical workflow for troubleshooting.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_analysis Mixture Analysis (TLC, GC-MS) Start Problem: Low or No Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Scrutinize Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Precursor alcohol pure? Brominating agent fresh? Solvent anhydrous? Check_Reagents->Reagent_Purity Reagent_Stoich Accurate equivalents used? (e.g., PBr₃ is often used in excess) Check_Reagents->Reagent_Stoich Analyze_Mixture 3. Analyze Crude Reaction Mixture Check_Conditions->Analyze_Mixture Conditions OK Inert_Atmosphere Was an inert atmosphere (N₂/Ar) maintained? Check_Conditions->Inert_Atmosphere Temperature Was temperature controlled during addition? Was reaction run at optimal temp/time? Check_Conditions->Temperature Optimize 4. Systematically Optimize Analyze_Mixture->Optimize Problem Identified Analysis_Results Is starting material unreacted? Are there unexpected side products? Is the product degrading? Analyze_Mixture->Analysis_Results

Caption: A logical workflow for diagnosing low-yield reactions.

  • Causality 1: Reagent Integrity. The most common failure point is reagent quality. Brominating agents like phosphorus tribromide (PBr₃) are highly reactive towards atmospheric moisture, hydrolyzing to phosphonic acid and HBr, which reduces their efficacy. Similarly, using a "wet" aprotic solvent like Dichloromethane (DCM) will consume the brominating agent before it can react with your alcohol precursor.

  • Causality 2: Temperature Control. The reaction of PBr₃ with alcohols is exothermic. Adding the PBr₃ dropwise at a low temperature (e.g., 0 °C) is critical to prevent a runaway reaction that can lead to charring and the formation of multiple side products[5]. After the initial addition, the reaction may need to be gently warmed to room temperature to proceed to completion.

  • Causality 3: Reaction Time & Monitoring. Insufficient reaction time will result in unreacted starting material, while excessive time or heat can promote side reactions or product degradation. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting alcohol.

Q: I'm observing a major side product in my TLC/GC-MS analysis. What is it and how can I prevent it?

A: The most likely side product is the elimination product, 4-vinyl-3,5-dimethylisoxazole, formed by the loss of HBr.

  • Mechanism of Formation: This occurs when the reaction conditions are too harsh (high temperature) or if a base is present (or formed in situ) that can deprotonate the ethyl chain, leading to E2 elimination. The bromide ion itself is a weak base, but stronger bases can be inadvertently introduced.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the temperature at 0 °C during reagent addition and avoid prolonged heating.

    • Use an Alternative Brominating Agent: The Appel reaction (CBr₄ and PPh₃) is a milder alternative to PBr₃ that often suppresses elimination pathways by proceeding through a different mechanism under neutral conditions.

    • Careful Workup: During the aqueous workup, use a mild base (e.g., saturated NaHCO₃ solution) to neutralize acids. Using a strong base like NaOH could induce elimination in any unreacted starting material or the product itself.

Q: What is the recommended procedure for reaction workup and purification?

A: A clean workup is essential for obtaining a pure product and simplifying purification.

  • Step 1: Quenching. The reaction should be quenched by slowly pouring the reaction mixture over ice water. This hydrolyzes any remaining PBr₃ and separates the aqueous-soluble inorganic byproducts from the organic-soluble product.

  • Step 2: Extraction. Extract the aqueous layer multiple times with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to ensure complete recovery of the product[6].

  • Step 3: Washing. Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (to remove acidic byproducts).

    • Water.

    • Brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Step 4: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator[7].

  • Step 5: Purification. The crude product is typically an oil. Purification via flash column chromatography on silica gel is the most effective method[7]. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing polarity will effectively separate the product from non-polar impurities and more polar baseline material.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, based on analogous transformations of similar substrates[5].

Objective: To synthesize this compound from 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole.

Table of Reagents and Recommended Conditions:

ParameterRecommended ValueRationale
Starting Alcohol 1.0 equivalentLimiting reagent.
Brominating Agent PBr₃ (0.5 - 1.0 equiv)Using excess can lead to side products. Start with less and add more if needed based on TLC.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, unreactive, and easily removed.
Temperature 0 °C for addition, then warm to RTControls exothermicity and minimizes side reactions.
Reaction Time 2-4 hours (Monitor by TLC)Avoids degradation from prolonged reaction times.
Atmosphere Inert (Nitrogen or Argon)Prevents decomposition of the moisture-sensitive PBr₃.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting alcohol spot is consumed (typically 2-4 hours).

  • Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexane).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. RSC. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Bamborough, P., et al. (2015). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Bamborough, P., et al. (2015). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of 3,5-Dibromo-2-pyrone. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. National Library of Medicine. [Link]

  • PubMed. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. National Library of Medicine. [Link]

  • Sciforum. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylisoxazole. PubChem. [Link]

  • LookChem. (n.d.). 4-(2-BROMO-ETHYL)-3,5-DIMETHYL-ISOXAZOLE Safety Data Sheets(SDS). [Link]

Sources

Technical Support Center: Synthesis of 4-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Common Byproducts

Welcome to the technical support center for the synthesis of 4-substituted isoxazoles. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting for common issues related to byproduct formation during your synthetic endeavors. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource is structured to help you diagnose and resolve these challenges effectively.

Troubleshooting Guide: Navigating Byproduct Formation

This section addresses specific problems you may encounter in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired 4-substituted isoxazole, and I observe a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

Answer:

This is a classic issue in nitrile oxide cycloadditions. The higher molecular weight byproduct you are observing is likely a furoxan (a 1,2,5-oxadiazole-2-oxide), which is a dimer of your nitrile oxide intermediate.[1][2] Nitrile oxides are highly reactive and, in the absence of a reactive dipolarophile (your alkyne), they can dimerize.[1][3]

Causality and Mechanism:

The formation of furoxan is a competing reaction pathway to the desired [3+2] cycloaddition. This dimerization is particularly favorable under conditions of high nitrile oxide concentration.

Troubleshooting Protocol:

  • In Situ Generation and Slow Addition: Generate the nitrile oxide in situ in the presence of the alkyne. Instead of adding the full equivalent of the nitrile oxide precursor at once, add it slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular cycloaddition over dimerization.[1]

  • Temperature Control: The rate of dimerization can be temperature-dependent. Running the reaction at a lower temperature during the in situ generation of the nitrile oxide can help to minimize furoxan formation.[1]

  • Choice of Oxidant/Dehydrohalogenating Agent: The method of nitrile oxide generation can influence the outcome. For instance, when generating nitrile oxides from aldoximes, the choice of chlorinating agent and base can affect the rate of formation and subsequent side reactions.

Q2: I've synthesized a disubstituted isoxazole, but my spectroscopic data (NMR) suggests I have a mixture of isomers. How can I confirm this and how do I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge, especially when using unsymmetrical alkynes in 1,3-dipolar cycloadditions or unsymmetrical β-dicarbonyl compounds in condensations with hydroxylamine.[1][4] For a 4-substituted isoxazole, you are likely forming a mixture of the 3,4- and 3,5-disubstituted isomers.

Controlling Regioselectivity:

The regioselectivity of these reactions is governed by a combination of steric and electronic factors of the reactants.[5]

  • For 1,3-Dipolar Cycloadditions:

    • Catalysis: Copper-catalyzed cycloadditions with terminal alkynes generally favor the formation of 3,5-disubstituted isoxazoles.[6]

    • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) can help favor one isomer.[1]

    • Lewis Acids: The addition of a Lewis acid can alter the electronic properties of the reactants and influence the regiochemical outcome.[1]

  • For Syntheses from β-Dicarbonyl Compounds:

    • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions often favor one regioisomer over the other.[1]

    • Use of β-Enamino Diketones: Employing β-enamino diketones as precursors can offer greater regiochemical control compared to their 1,3-dicarbonyl counterparts.[4]

Spectroscopic Differentiation of Regioisomers:

You can differentiate between the 3,4- and 3,5-disubstituted isomers using NMR spectroscopy:

  • ¹H NMR: The chemical shift of the proton at the 5-position (H-5) in a 3,4-disubstituted isoxazole is typically found further downfield (around 8.5 ppm) compared to the proton at the 4-position (H-4) in a 3,5-disubstituted isoxazole (around 6.5-7.0 ppm).[7] This is due to the deshielding effect of the neighboring oxygen atom on H-5.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons can also be diagnostic. In furoxans, the C3 and C4 carbons generally resonate around 115 ppm and 160 ppm, respectively, a large difference that aids in their identification.[8]

  • NOE Experiments: A Nuclear Overhauser Effect (NOE) experiment (e.g., 2D NOESY or ROESY) can provide definitive proof of regiochemistry.[9][10] For a 3,4-disubstituted isoxazole, irradiation of the substituent at the 4-position should show an NOE correlation to the proton at the 5-position. For a 3,5-disubstituted isoxazole, irradiation of the substituent at the 5-position will show an NOE to the proton at the 4-position.

Mass Spectrometry:

The fragmentation patterns in mass spectrometry can also help distinguish between isomers.[11][12][13]

Common Byproducts and Their Identification

This table summarizes the key byproducts discussed and provides typical spectroscopic data to aid in their identification in your reaction mixtures.

ByproductCommon Synthetic RouteTypical ¹H NMR (ppm)Typical ¹³C NMR (ppm)Key Mass Spec Fragments
Furoxan 1,3-Dipolar CycloadditionVaries with substituentsC3: ~115, C4: ~160[8]Molecular ion peak corresponding to the dimer of the nitrile oxide.
3,5-Disubstituted Isoxazole 1,3-Dipolar CycloadditionH-4: ~6.5-7.0[7]VariesCharacteristic fragmentation of the isoxazole ring.[11]
3,4-Disubstituted Isoxazole 1,3-Dipolar CycloadditionH-5: ~8.5VariesFragmentation pattern may differ from the 3,5-isomer.[12]
Unreacted Starting Materials AllDependent on specific reagentsDependent on specific reagentsMolecular ion peaks of starting materials.

Experimental Protocols

Protocol 1: Minimizing Furoxan Formation in a 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of a 4-substituted isoxazole while minimizing the formation of the furoxan byproduct.

  • Reaction Setup: To a solution of the alkyne (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer, add the aldoxime precursor (1.1 eq).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C. Prepare a solution of the dehydrohalogenating agent (e.g., triethylamine, 1.2 eq) in the same solvent.

  • Slow Addition: Add the triethylamine solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove any salts. Purify the crude product by column chromatography on silica gel.

Protocol 2: Differentiating Regioisomers using 2D NOESY

This protocol provides a basic outline for acquiring a 2D NOESY spectrum to determine the regiochemistry of a disubstituted isoxazole.

  • Sample Preparation: Prepare a solution of your purified isoxazole isomer (or mixture of isomers) in a deuterated solvent (e.g., CDCl₃) at an appropriate concentration for NMR analysis.

  • Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.

  • NOESY Experiment Setup: On the NMR spectrometer, set up a 2D NOESY experiment. Key parameters to consider are the mixing time (tm), which is crucial for observing NOE cross-peaks. For small molecules, a mixing time of 500-800 ms is a good starting point.

  • Data Acquisition: Acquire the 2D NOESY data.

  • Data Processing and Analysis: Process the 2D spectrum. Look for cross-peaks that indicate spatial proximity between protons. For example, a cross-peak between the proton of a substituent and a proton on the isoxazole ring will confirm their proximity and thus the regiochemistry.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways leading to the formation of 4-substituted isoxazoles and their common byproducts.

G Pathway 1: 1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_products Products & Byproducts Alkyne Alkyne 4-Substituted Isoxazole 4-Substituted Isoxazole Alkyne->4-Substituted Isoxazole [3+2] Cycloaddition Regioisomeric Isoxazole Regioisomeric Isoxazole Alkyne->Regioisomeric Isoxazole [3+2] Cycloaddition Nitrile Oxide Nitrile Oxide Nitrile Oxide->4-Substituted Isoxazole Nitrile Oxide->Regioisomeric Isoxazole Furoxan (Dimer) Furoxan (Dimer) Nitrile Oxide->Furoxan (Dimer) Dimerization

Caption: 1,3-Dipolar Cycloaddition Pathways.

G Pathway 2: Synthesis from β-Dicarbonyls cluster_reactants Reactants cluster_products Products & Byproducts β-Dicarbonyl Compound β-Dicarbonyl Compound 4-Substituted Isoxazole 4-Substituted Isoxazole β-Dicarbonyl Compound->4-Substituted Isoxazole Condensation/Cyclization Regioisomeric Isoxazole Regioisomeric Isoxazole β-Dicarbonyl Compound->Regioisomeric Isoxazole Condensation/Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->4-Substituted Isoxazole Hydroxylamine->Regioisomeric Isoxazole

Caption: Synthesis from β-Dicarbonyl Compounds.

Frequently Asked Questions (FAQs)

Q3: What are the best general purification techniques for removing these byproducts?

A3: Column chromatography on silica gel is the most common and effective method for separating isoxazole products from byproducts like furoxans and regioisomers.[1] Careful selection of the eluent system is crucial. If silica gel chromatography is insufficient, consider using other stationary phases like alumina or reverse-phase silica. For challenging separations of regioisomers, preparative TLC or HPLC can be employed.[1] If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Q4: Can the choice of starting materials influence the formation of byproducts?

A4: Absolutely. The steric and electronic properties of the substituents on your alkyne or β-dicarbonyl compound can significantly impact the regioselectivity of the reaction. For instance, bulky substituents can sterically hinder one of the possible cycloaddition pathways, leading to a higher yield of a single regioisomer.

Q5: Are there any "green" chemistry approaches to minimize byproducts in isoxazole synthesis?

A5: Yes, there is growing interest in developing more environmentally friendly methods. The use of ultrasound irradiation has been shown to accelerate reaction times and, in some cases, improve yields and reduce byproduct formation in the synthesis of isoxazoles.[12][14] Additionally, performing reactions in aqueous media, when possible, aligns with the principles of green chemistry.[2]

References

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. Retrieved from [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2018).
  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2000).
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). Chemistry of Heterocyclic Compounds, 44(6), 729-732.
  • Finding Furoxan Rings. (2020). RSC Advances, 10(15), 8969-8973.
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). Journal of Heterocyclic Chemistry, 40(6), 1097-1101.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(10), 5183-5193.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. (2019). The Journal of Organic Chemistry, 84(15), 9457-9465.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2018).
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). Molecules, 26(16), 4998.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(18), 6699.
  • THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. (2008). Chemistry of Heterocyclic Compounds, 44(6), 729-732.
  • Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). Beilstein Journal of Organic Chemistry, 15, 2140-2148.
  • Recent progress in synthesis and application of furoxan. (2023). RSC Advances, 13(9), 5945-5965.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry, 34(4), 606-615.
  • NOESY and ROESY. (2018). University of Missouri Chemistry. Retrieved from [Link]

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (1995). Journal of the American Society for Mass Spectrometry, 6(11), 1086-1096.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry, 22(16), 3326-3330.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (2016). Journal of Molecular Structure, 1125, 285-294.
  • 22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Retrieved from [Link]

  • Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational Insights. (2022). ACS Omega, 7(6), 5198-5211.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). Chemistry Central Journal, 14(1), 1-9.

Sources

Navigating the Reactivity of 4-(2-Bromoethyl)-3,5-dimethylisoxazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-(2-Bromoethyl)-3,5-dimethylisoxazole. As a key building block in synthetic chemistry, understanding the stability and reactivity of this compound is paramount to achieving successful experimental outcomes. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of working with this versatile reagent.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is designed to address specific issues you may encounter during your experiments with this compound.

Question 1: I am observing low yields in my nucleophilic substitution reaction. What are the potential causes?

Answer:

Low yields in nucleophilic substitution reactions involving this compound can stem from several factors related to both the stability of the isoxazole core and the reactivity of the bromoethyl side chain.

  • Sub-optimal Reaction Conditions: The bromoethyl group is a primary alkyl bromide, suggesting that an S(_N)2 mechanism is the most likely pathway for nucleophilic substitution. To favor this, ensure your reaction conditions are optimized. This includes the appropriate choice of a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to solvate the cation of the nucleophile without solvating the nucleophile itself, thereby enhancing its nucleophilicity. Insufficient temperature may also lead to slow reaction rates. A moderate increase in temperature can be beneficial, but excessive heat may promote side reactions.

  • Steric Hindrance: While the bromoethyl group is primary, the adjacent 3,5-dimethylisoxazole ring can exert some steric influence. Highly bulky nucleophiles may experience hindered approach to the electrophilic carbon, leading to slower reaction rates and lower yields.

  • Competing Elimination (E2) Reactions: The use of strong, sterically hindered bases can promote the E2 elimination pathway, leading to the formation of 4-vinyl-3,5-dimethylisoxazole as a byproduct. To minimize this, use a non-nucleophilic base or a weaker base if a base is required for the reaction.

  • Degradation of the Isoxazole Ring: While 3,5-disubstituted isoxazoles are generally robust, they can be susceptible to degradation under certain conditions.[1]

    • Strongly Basic Conditions: Some isoxazoles can be unstable under moderate to strong basic conditions, potentially leading to ring-opening.[2] If your nucleophile is also a strong base, consider using a milder base or a salt of the nucleophile.

    • Reductive Cleavage: The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions. Avoid potent reducing agents if they are not intended for this purpose.

Question 2: I am seeing an unexpected byproduct in my reaction mixture. How can I identify it and prevent its formation?

Answer:

The appearance of unexpected byproducts often points to a competing reaction pathway. Here's a systematic approach to identification and prevention:

  • Characterization of the Byproduct: Utilize analytical techniques such as LC-MS and NMR to determine the molecular weight and structure of the unknown compound. Common byproducts could include the elimination product (4-vinyl-3,5-dimethylisoxazole) or products resulting from the degradation of the isoxazole ring.

  • Workflow for Identifying the Cause:

    G start Unexpected Byproduct Observed check_elimination Analyze for 4-vinyl-3,5-dimethylisoxazole (MW ~123.15 g/mol) start->check_elimination check_ring_opening Look for acyclic structures (e.g., β-hydroxy ketones) start->check_ring_opening strong_base Strong/Hindered Base Used? check_elimination->strong_base high_temp High Reaction Temperature? check_elimination->high_temp check_ring_opening->strong_base Or strong acid reductive_conditions Reductive Reagents Present? check_ring_opening->reductive_conditions solution_elimination Use a weaker or non-hindered base. Lower reaction temperature. strong_base->solution_elimination solution_ring_opening Avoid harsh bases/acids. Screen for milder conditions. strong_base->solution_ring_opening high_temp->solution_elimination solution_reductive Ensure inert atmosphere. Avoid incompatible reagents. reductive_conditions->solution_reductive

    Caption: Troubleshooting workflow for byproduct identification.

  • Preventative Measures:

    • To Avoid Elimination: If the vinyl byproduct is detected, consider lowering the reaction temperature and using a less sterically demanding base.

    • To Prevent Ring Degradation: If ring-opened products are identified, re-evaluate the pH of your reaction. For base-mediated reactions, consider using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) instead of hydroxides or alkoxides. For acidic conditions, buffer the system if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For a related compound, 4-bromo-3,5-dimethylisoxazole, refrigerated storage (2-8°C) is recommended. Protect from light and moisture.

Q2: Is the isoxazole ring in this compound susceptible to cleavage under acidic conditions?

A2: While 3,5-disubstituted isoxazoles are generally considered stable towards acids, harsh acidic conditions can lead to degradation. The likely pathway involves protonation of the nitrogen or oxygen atom of the isoxazole ring, followed by ring-opening, which can result in the formation of β-hydroxy ketones or other acyclic compounds. The stability is dependent on the pH, temperature, and the specific acid used, with lower pH and higher temperatures accelerating degradation.

Q3: How does the 3,5-dimethylisoxazole moiety influence the reactivity of the bromoethyl side chain?

A3: The isoxazole ring is an electron-withdrawing group. This electronic effect can slightly increase the electrophilicity of the carbon atom attached to the bromine, potentially making it more susceptible to nucleophilic attack compared to a simple alkyl bromide. However, as mentioned earlier, the steric bulk of the ring can also play a role in modulating reactivity.

Q4: What analytical methods are recommended for monitoring the purity and stability of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the purity of the starting material and monitoring the progress of a reaction. A stability-indicating method can be developed to separate the parent compound from its potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile impurities or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and for characterizing any isolated byproducts.

Key Stability and Reactivity Parameters

ParameterRecommendation / ObservationRationale
pH Stability Generally stable in neutral and mildly acidic/basic conditions. Avoid strong acids and bases.The isoxazole ring can undergo acid-catalyzed hydrolysis or base-mediated ring-opening.
Thermal Stability Stable at moderate temperatures. Avoid prolonged heating at high temperatures.High temperatures can promote elimination reactions and potentially lead to decomposition.
Compatibility with Reagents Compatible: Weak bases (e.g., K₂CO₃), most nucleophiles (amines, thiols, alkoxides under controlled conditions). Incompatible: Strong reducing agents (e.g., LiAlH₄), strong oxidizing agents, and potentially strong, hindered bases.The isoxazole N-O bond is susceptible to reductive cleavage. Strong bases can induce elimination or ring degradation.
Solvent Compatibility Stable in common aprotic solvents (DMF, DMSO, MeCN, THF) and chlorinated solvents.These solvents are suitable for nucleophilic substitution reactions.

Potential Degradation Pathways

G cluster_main This compound cluster_paths Reaction Conditions & Products main_compound Start: this compound nucleophile Nucleophile (Nu⁻) main_compound->nucleophile Sₙ2 strong_base Strong/Hindered Base main_compound->strong_base E2 acid_hydrolysis Strong Acid / Heat main_compound->acid_hydrolysis Degradation reduction Reducing Agent main_compound->reduction Degradation substitution_product Desired Substitution Product (Nu-CH₂CH₂-isoxazole) nucleophile->substitution_product elimination_product Elimination Byproduct (Vinyl-isoxazole) strong_base->elimination_product ring_opened_product Ring-Opened Products (e.g., β-hydroxy ketones) acid_hydrolysis->ring_opened_product reduced_product Reduced Ring Products (e.g., β-amino enones) reduction->reduced_product

Sources

Technical Support Center: Stability of Bromoethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2026-01-BEX

Introduction: Why Solvent Stability Matters

Bromoethylisoxazole derivatives are a pivotal class of heterocyclic compounds, frequently employed as key intermediates in the synthesis of novel pharmaceutical agents and agrochemicals.[1] Their utility stems from the dual reactivity of the isoxazole ring and the bromoethyl side chain. However, this inherent reactivity also presents a significant challenge: stability. The choice of solvent is not merely a matter of solubility; it is a critical parameter that dictates the shelf-life of the compound, the yield of a reaction, and the purity of the final product.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of bromoethylisoxazole compounds in common laboratory solvents. It offers field-proven insights, troubleshooting workflows, and validated experimental protocols to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the handling and storage of bromoethylisoxazole derivatives.

Q1: What are the primary degradation pathways for bromoethylisoxazole?

There are two main points of instability: the bromoethyl side chain and the isoxazole ring itself.

  • Side Chain: The C-Br bond is susceptible to nucleophilic attack by solvent molecules (solvolysis) or other nucleophiles present in the solution.[2][3][4] This is particularly problematic in protic solvents like water, methanol, and ethanol.

  • Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be cleaved under certain conditions, particularly in the presence of strong acids or bases.[1][5][6] Studies on related isoxazole compounds show marked instability in basic pH.[7]

Q2: Which solvents are recommended for short-term storage or immediate use in a reaction?

For dissolving bromoethylisoxazoles for immediate use in a reaction, aprotic solvents are highly recommended.

  • Best Choices: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), and Toluene. These solvents do not have acidic protons and are less likely to participate in solvolysis.

  • Use with Caution: Acetone and Ethyl Acetate (EtAc). While aprotic, they can contain trace amounts of water or acidic impurities that may cause slow degradation. Using anhydrous grades is advisable.

Q3: What are the best practices for long-term storage of bromoethylisoxazole solutions?

Long-term storage in solution is generally discouraged. If unavoidable, the best approach is to use a non-polar, aprotic solvent and take stringent precautions.

  • Recommended Solvent: Anhydrous Toluene or Hexane.

  • Storage Conditions: Store at -20°C or below in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Crucial Note: Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

Q4: Can I use alcohols like methanol or ethanol?

Protic solvents like methanol and ethanol should be avoided whenever possible, especially for storage. They can act as nucleophiles, leading to the substitution of the bromine atom and the formation of methoxyethyl or ethoxyethyl impurities.[2][8] If a reaction requires a protic solvent, the bromoethylisoxazole should be added immediately before the reaction is initiated, and the reaction time should be minimized.

Q5: How does pH affect stability in aqueous or partially aqueous solutions?

The isoxazole ring is sensitive to pH.

  • Acidic Conditions (pH < 4): Generally stable, though very strong acids can promote ring cleavage.[5]

  • Neutral Conditions (pH ~7): Moderately stable, but the rate of solvolysis of the bromoethyl group by water can be noticeable, especially at elevated temperatures.[7]

  • Basic Conditions (pH > 8): Highly unstable. Base-catalyzed ring opening is a known degradation pathway for isoxazoles.[6][7] Avoid bases like sodium hydroxide, potassium carbonate, and even organic amines like triethylamine during storage.

Q6: What are the visible signs of degradation?

While often degradation is only detectable by analytical methods like HPLC or NMR, you might observe:

  • A change in color of the solution (e.g., developing a yellow or brown tint).

  • The formation of a precipitate as insoluble degradation products form.

  • A decrease in performance in subsequent reactions, such as lower yields or the appearance of unexpected side-product spots on a TLC plate.

Troubleshooting Guide: Unexpected Reaction Outcomes

This guide helps diagnose and resolve issues that may arise from the instability of a bromoethylisoxazole starting material.

Problem: My reaction produced a low yield of the desired product and multiple unexpected byproducts.

Hypothesis: The bromoethylisoxazole starting material may have degraded either in storage or during the reaction setup, introducing impurities that led to side reactions.

Diagnostic Workflow

The following workflow provides a systematic approach to identifying the root cause of the issue.

TroubleshootingWorkflow start Low Yield / Unexpected Byproducts check_purity 1. Analyze Starting Material Purity (HPLC, NMR) start->check_purity pure Purity >98%? check_purity->pure impure Re-purify or Source New Material pure->impure No check_solvent 2. Investigate Solvent - Check for Peroxides (THF) - Use Anhydrous Grade - Test for Acidity/Basicity pure->check_solvent Yes solvent_ok Solvent OK? check_solvent->solvent_ok change_solvent Use Fresh, Anhydrous Solvent solvent_ok->change_solvent No review_conditions 3. Review Reaction Setup - Premixing Time? - Temperature? - Atmosphere? solvent_ok->review_conditions Yes optimize Optimize Conditions: - Add BEX last - Run at lower temp - Use inert gas review_conditions->optimize DegradationPathway BEX Bromoethylisoxazole C₃H₄BrNO-R SolvolysisProduct Hydroxy/Alkoxy-ethylisoxazole C₃H₅O₂-R' BEX->SolvolysisProduct  Solvolysis (SN1/SN2) + H₂O, ROH (Protic Solvent)   RingOpenedProduct Ring-Opened Product (e.g., β-ketonitrile derivative) BEX->RingOpenedProduct  Ring Opening + Base (e.g., OH⁻)  

Sources

Technical Support Center: Reactions of 4-(2-Bromoethyl)-3,5-dimethylisoxazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions of 4-(2-bromoethyl)-3,5-dimethylisoxazole with various nucleophiles. Our goal is to equip you with the expertise to anticipate, identify, and resolve common experimental challenges.

Introduction: The Duality of a Versatile Reagent

This compound is a valuable building block in medicinal chemistry, prized for its reactive ethyl bromide moiety that allows for the introduction of the stable 3,5-dimethylisoxazole core onto a wide range of molecules. The isoxazole ring itself is a key pharmacophore found in numerous FDA-approved drugs.[1] However, the desired nucleophilic substitution at the ethyl side chain can be accompanied by several competing side reactions. Understanding the interplay of factors such as nucleophile strength, solvent polarity, temperature, and base stoichiometry is critical for achieving high yields and purity.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.

Section 1: Troubleshooting Unwanted Elimination Reactions

FAQ 1: My reaction with a primary amine is giving a significant amount of 3,5-dimethyl-4-vinylisoxazole. How can I prevent this?

This is a classic case of E2 elimination competing with the desired SN2 substitution. The bromoethyl group has a proton on the carbon adjacent to the isoxazole ring (the β-proton) that can be abstracted by a basic nucleophile.

Causality:

  • Nucleophile Basicity: Primary amines, especially sterically hindered ones, can act as bases in addition to being nucleophiles.

  • Reaction Temperature: Higher temperatures favor elimination over substitution.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can favor SN2, but a non-polar solvent might increase the propensity for elimination if the nucleophile is also a strong base.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Run the reaction at room temperature or even 0 °C to kinetically favor the SN2 pathway.

  • Choose a Less Hindered Amine (if possible): If your synthesis allows, a less sterically bulky amine will be a more efficient nucleophile and a weaker base.

  • Use a Non-Nucleophilic Base: If a base is required to deprotonate the amine or another functional group, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Solvent Selection: Employ a polar aprotic solvent like acetonitrile or DMF to promote the SN2 reaction.

Workflow for Minimizing Elimination:

G cluster_troubleshooting Troubleshooting Steps start Low Yield of Desired Amine Product check_vinyl LC-MS or NMR shows presence of 3,5-dimethyl-4-vinylisoxazole? start->check_vinyl yes_elimination E2 Elimination is a Major Side Reaction check_vinyl->yes_elimination Yes no_other Consider other side reactions (See Sections 2 & 3) check_vinyl->no_other No lower_temp Lower reaction temperature to 0°C yes_elimination->lower_temp change_base Use a non-nucleophilic base (e.g., DIPEA) lower_temp->change_base solvent_choice Use a polar aprotic solvent (e.g., ACN, DMF) change_base->solvent_choice

Caption: Troubleshooting workflow for E2 elimination.

Section 2: Addressing Over-Alkylation and Quaternary Salt Formation

FAQ 2: I'm reacting this compound with a primary amine and getting a mixture of the desired secondary amine and a quaternary ammonium salt. How can I improve selectivity?

This is a common issue where the initially formed secondary amine product is still nucleophilic enough to react with another molecule of the starting material.

Causality:

  • Stoichiometry: Using a 1:1 ratio of reactants can lead to this side reaction, as the product competes with the starting amine for the electrophile.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of the second alkylation.

Troubleshooting Protocol:

  • Use an Excess of the Nucleophile: Employing a 2 to 5-fold excess of the primary amine will statistically favor the reaction with the starting material over the product.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Gradual Addition: Add the this compound slowly to a solution of the amine to maintain a high concentration of the nucleophile throughout the reaction.

ConditionOutcomeRecommendation
1.1 eq. Amine, 12h, 60°CMixture of secondary amine and quaternary saltIncrease amine equivalents, lower temperature, and shorten reaction time.
3 eq. Amine, 4h, RTPredominantly secondary amineOptimal conditions for selective mono-alkylation.
FAQ 3: My reaction with a tertiary amine resulted in a solid precipitate, but it's not the expected quaternary ammonium salt. What could it be?

While the formation of a quaternary ammonium salt is the expected outcome, under certain conditions, a subsequent elimination reaction can occur, especially if a strong base is present or if the reaction is heated. This is known as the Hofmann Elimination .[2][3][4]

Causality:

The quaternary ammonium salt itself can undergo an E2 elimination when heated, especially in the presence of a base, to yield 3,5-dimethyl-4-vinylisoxazole and the protonated tertiary amine.[2][3]

Troubleshooting Protocol:

  • Avoid High Temperatures: The formation of the quaternary salt is often exothermic. If the reaction is run at elevated temperatures, the Hofmann elimination can become a significant side reaction.[2]

  • Choice of Counter-ion: The initial product is a bromide salt. If this is treated with a stronger base, such as hydroxide, the elimination is more likely to occur upon heating.[2][4]

Reaction Pathway:

G reagents This compound + Tertiary Amine quat_salt Quaternary Ammonium Bromide Salt reagents->quat_salt SN2 hofmann Hofmann Elimination (E2) quat_salt->hofmann Heat / Base vinyl 3,5-Dimethyl-4-vinylisoxazole hofmann->vinyl amine_hbr Protonated Tertiary Amine hofmann->amine_hbr

Caption: Hofmann elimination pathway.

Section 3: Instability of the Isoxazole Ring

FAQ 4: After my reaction and workup with a strong base, I'm seeing byproducts that don't contain the isoxazole ring. Is the ring opening?

Yes, the isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions, particularly with strong bases.[5][6] 3,5-Disubstituted isoxazoles are generally quite stable against oxidizing agents, acids, and bases.[7] However, prolonged exposure to strong bases, especially at elevated temperatures, can lead to ring-opening.[6][8]

Causality:

The N-O bond is the weakest point in the isoxazole ring.[6] Strong bases can initiate a cascade of reactions leading to various degradation products. A study on the drug leflunomide showed that the isoxazole ring was stable at acidic and neutral pH but underwent decomposition at basic pH (pH 10).[8]

Troubleshooting Protocol:

  • Use Milder Bases: If a base is necessary, opt for milder inorganic bases like K₂CO₃ or NaHCO₃, or organic bases like triethylamine or DIPEA, instead of strong bases like NaOH, KOH, or alkoxides.

  • Limit Exposure Time: Minimize the time the reaction mixture is in contact with the base.

  • Temperature Control: Perform the reaction and workup at lower temperatures to reduce the rate of degradation.

Section 4: Ambident Nucleophiles - The Challenge of N- vs. O- and S-Alkylation

FAQ 5: I am trying to alkylate a phenol with this compound, but the yield is low. Are there competing reactions?

Phenols are ambident nucleophiles, meaning they can react at either the oxygen or the carbon of the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can be a competing side reaction, especially under certain conditions.

Causality:

The regioselectivity of N- versus O-alkylation is a classic synthetic challenge.[9][10] The outcome can be influenced by the counter-ion, solvent, and temperature. Hard and soft acid-base (HSAB) theory can be a useful guide here. The alkyl bromide is a relatively soft electrophile, which would favor reaction with a softer nucleophilic center.

Troubleshooting Protocol:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.

  • Base Selection: The choice of base can influence the nucleophilicity of the phenoxide. Using a base like K₂CO₃ is common for promoting O-alkylation.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can improve the yield of O-alkylation.

A similar issue of regioselectivity arises with other ambident nucleophiles, such as enolates and some heterocycles.[11][12]

FAQ 6: My reaction with a thiol is not clean. What are the likely side reactions?

Thiols are excellent nucleophiles and will readily react with this compound.[13] However, a common side reaction is the oxidation of the thiol to a disulfide, especially if the reaction is exposed to air or if oxidizing agents are present.

Troubleshooting Protocol:

  • Degas Solvents: Remove dissolved oxygen from your solvents by bubbling an inert gas like nitrogen or argon through them before use.

  • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent air oxidation.

  • Control pH: The propensity for thiol oxidation can be pH-dependent.

Summary of Key Side Reactions

Side ReactionTriggering ConditionsPreventative Measures
E2 Elimination Strong/bulky bases, high temperatureLower temperature, use non-nucleophilic bases, excess nucleophile.
Over-alkylation 1:1 stoichiometry, long reaction timesUse excess nucleophile, monitor reaction progress, gradual addition of electrophile.
Hofmann Elimination Heating of quaternary ammonium salt, strong baseAvoid high temperatures after salt formation.
Isoxazole Ring Opening Strong bases, high temperatureUse milder bases, limit exposure time, lower temperature.
C-Alkylation With ambident nucleophiles (e.g., phenols)Use polar aprotic solvents, appropriate base selection.
Disulfide Formation With thiols in the presence of oxygenDegas solvents, maintain an inert atmosphere.

References

  • 4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions. ResearchGate. Available at: [Link]

  • 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. MDPI. Available at: [Link]

  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal. Available at: [Link]

  • Electrochemical assembly of isoxazoles via a four-component domino reaction. National Center for Biotechnology Information. Available at: [Link]

  • N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Isoxazoles from 1,1-Disubstituted Bromoalkenes. National Center for Biotechnology Information. Available at: [Link]

  • Quaternary Ammonium Salts: Hofmann Elimination. Chemistry LibreTexts. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations. Chemistry LibreTexts. Available at: [Link]

  • Intro to nucleophilic substitution reactions. YouTube. Available at: [Link]

  • Reaction of Chalcones with Cellular Thiols. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Bio-By-Design Publishing. Available at: [Link]

  • Hofmann elimination. Wikipedia. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. Royal Society of Chemistry. Available at: [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Hofmann Elimination. NROChemistry. Available at: [Link]

  • Synthetic reactions using isoxazole compounds. J-STAGE. Available at: [Link]

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. Available at: [Link]

  • Nucleophilic substitution reactions. Khan Academy. Available at: [Link]

  • Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 3 Part 1. YouTube. Available at: [Link]

  • The Hofmann Elimination. Chemistry Steps. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]

  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Isoxazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with isoxazole alkylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these reactions, ensuring both scientific accuracy and practical success. This guide is structured to address specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My isoxazole alkylation reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A low or non-existent yield in an isoxazole alkylation reaction can be traced back to several factors, ranging from the integrity of your starting materials to the specifics of your reaction conditions. A systematic approach is the most effective way to diagnose and solve the issue.[1]

Potential Causes and Solutions:

  • Integrity of Starting Materials:

    • Purity: Ensure the purity of your isoxazole substrate, alkylating agent, and solvents. Impurities can interfere with the reaction or quench reactive intermediates.

    • Stability of Alkylating Agent: Alkylating agents, particularly reactive ones like alkyl iodides, can degrade over time. It's advisable to use freshly opened or purified reagents.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. For C-alkylation involving strong bases like n-butyllithium (n-BuLi), the deprotonation step must be conducted at very low temperatures (e.g., -78 °C) to prevent decomposition of the isoxazole ring.[1] Subsequent warming should be gradual and controlled. For N-alkylation, the optimal temperature will depend on the base and solvent system.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in the formation of byproducts or degradation of the desired product.[1]

  • Choice of Base and Solvent:

    • Inappropriate Base: The choice of base is paramount. For C-alkylation, a strong, non-nucleophilic base like n-BuLi or Lithium Diisopropylamide (LDA) is required to deprotonate the isoxazole ring. For N-alkylation, a weaker base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often sufficient. Using a base that is too weak for C-alkylation will result in no reaction, while a base that is too strong for N-alkylation may lead to ring opening.

    • Solvent Effects: The solvent can significantly influence the reaction's outcome. For C-alkylation with organolithium bases, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard. For N-alkylation, the polarity of the solvent can affect the regioselectivity.[2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Check Starting Materials Purity of Isoxazole, Alkylating Agent, and Solvent Freshness of Reagents start->check_reagents Initiate Troubleshooting check_conditions Review Reaction Conditions Temperature Control (-78°C for C-alkylation) Reaction Time (Monitor by TLC/LC-MS) check_reagents->check_conditions Reagents OK check_base_solvent Evaluate Base and Solvent Appropriate Strength (n-BuLi for C-alkylation, NaH for N-alkylation) Anhydrous Conditions Solvent Polarity check_conditions->check_base_solvent Conditions Correct optimize Systematic Optimization | {Vary one parameter at a time} check_base_solvent->optimize System Appears Correct

Caption: A flowchart for systematically troubleshooting low yields in isoxazole alkylation reactions.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity of my isoxazole alkylation?

The formation of a mixture of products is a common challenge in isoxazole alkylation, primarily due to the presence of multiple reactive sites on the isoxazole ring system. The key to improving regioselectivity lies in carefully controlling the reaction conditions to favor one pathway over others.

Understanding the Competing Pathways:

  • C-Alkylation: This involves the deprotonation of a carbon atom on the isoxazole ring, typically at the C4 position, followed by the addition of an alkyl group. This requires a strong, non-nucleophilic base.

  • N-Alkylation: The nitrogen atom of the isoxazole ring can also be alkylated, though it is generally less nucleophilic than the nitrogen atoms in other heterocycles like indazoles. The choice of base and solvent plays a crucial role in directing the alkylation to the nitrogen.[2][3]

  • O-Alkylation: In some cases, particularly when using alkoxide bases, O-alkylation can occur, leading to the formation of alkoxyisoxazole byproducts.

Controlling Regioselectivity in Isoxazole Alkylation

Regioselectivity cluster_conditions Reaction Conditions isoxazole Isoxazole Substrate strong_base Strong, Non-nucleophilic Base (n-BuLi, LDA) Low Temperature (-78°C) Anhydrous THF weaker_base Weaker Base (NaH, K₂CO₃) Moderate Temperature Polar Aprotic Solvent (DMF, THF) alkoxide_base Alkoxide Base (e.g., NaOEt) c_alkylation C-Alkylation Product strong_base->c_alkylation Favors C-Alkylation n_alkylation N-Alkylation Product weaker_base->n_alkylation Favors N-Alkylation o_alkylation O-Alkylation Byproduct alkoxide_base->o_alkylation Risk of O-Alkylation

Caption: A diagram illustrating how different reaction conditions can influence the regioselectivity of isoxazole alkylation.

Strategies to Enhance Regioselectivity:

  • For C-Alkylation:

    • Base: Use a strong, sterically hindered, non-nucleophilic base like LDA or n-BuLi.

    • Temperature: Maintain a very low temperature (-78 °C) during deprotonation to prevent side reactions and ensure kinetic control.

    • Solvent: Employ anhydrous THF or diethyl ether.

  • For N-Alkylation:

    • Base and Solvent Combination: The interplay between the base and solvent is critical. Drawing parallels from indazole alkylation, using NaH in THF often favors N-alkylation at one nitrogen, while a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF might favor the other.[2][3] Experimentation with different combinations is key.

    • Alkylating Agent: The nature of the alkylating agent can also influence the outcome. For instance, secondary alkyl tosylates have been shown to be more suitable than their corresponding halides for N-1 regioselective alkylation of indazoles under certain conditions.[2]

Q3: My isoxazole appears to be decomposing during the reaction, especially when using a strong base. What is happening and how can I prevent it?

The isoxazole ring is susceptible to cleavage under certain conditions, particularly in the presence of strong bases.[1] This ring-opening is a common cause of decomposition and low yields.

Mechanism of Base-Mediated Decomposition:

Strong bases can attack the isoxazole ring, leading to the cleavage of the weak N-O bond. This results in the formation of various degradation products, often β-ketonitriles or their derivatives, which will not lead to the desired alkylated isoxazole.

Preventative Measures:

  • Temperature Control: This is the most critical factor. When using strong bases like n-BuLi or LDA for C-alkylation, it is imperative to maintain the temperature at or below -78 °C during the deprotonation step.

  • Choice of Base: If possible, use the least basic reagent necessary to achieve the desired transformation. For N-alkylation, avoid strong organolithium bases.

  • Reaction Time: Do not prolong the reaction time unnecessarily, as this increases the likelihood of decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Order of Addition: Add the strong base slowly to the cooled solution of the isoxazole to avoid localized heating and high concentrations of the base.

Experimental Protocols

Protocol 1: General Procedure for C4-Alkylation of a 3,5-Disubstituted Isoxazole

This protocol is a representative example for the C4-alkylation of an isoxazole using a strong base.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, dissolve the 3,5-disubstituted isoxazole (1.0 eq.) in anhydrous THF (0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-BuLi in hexanes (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.2 eq.) dropwise to the cooled solution. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of an Isoxazole Derivative

This protocol is adapted from procedures for the N-alkylation of similar N-heterocycles and serves as a starting point for optimization.[2][3]

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of the isoxazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30 minutes to 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add the alkyl halide or tosylate (1.1 eq.) to the mixture. Heat the reaction to a suitable temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the dropwise addition of water.

  • Workup: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary

The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The following table, adapted from studies on indazole alkylation, illustrates the significant impact of the base and solvent on the isomeric ratio of products. A similar systematic approach is recommended for optimizing isoxazole N-alkylation.[2]

EntryBaseSolventTemperature (°C)N1:N2 Isomer Ratio (Illustrative)
1K₂CO₃DMF201.8 : 1
2Cs₂CO₃DMF201.2 : 1
3NaHTHF50>99 : 1
4K-t-BuOTHF5024 : 1

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Nanoscience & Nanotechnology-Asia. Available at: [Link]

  • Singh, P. P., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(9), 2051-2079. Available at: [Link]

  • Kasar, R. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(3), 361. Available at: [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. Available at: [Link]

  • Hulce, M., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(3), M998. Available at: [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Characterization of 4-(2-Bromoethyl)-3,5-dimethylisoxazole by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the foundation upon which reliable and reproducible experimental data are built. This is particularly true for highly reactive and versatile intermediates like 4-(2-Bromoethyl)-3,5-dimethylisoxazole, a key building block in the synthesis of novel pharmaceutical agents. Its reactive bromoethyl group makes it an excellent synthon but also susceptible to degradation and the formation of impurities that can have unintended consequences in subsequent synthetic steps and biological assays.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the rationale behind the selection of HPLC as a primary analytical tool, provide a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental data and authoritative references.

The Central Role of Purity for this compound

This compound (CAS No. 83467-35-0) is a heterocyclic compound featuring a reactive alkyl halide moiety.[1] This functional group is prone to nucleophilic substitution, making the compound a valuable precursor for introducing the dimethylisoxazole core into larger molecules. However, this reactivity also presents a stability challenge. Potential impurities can arise from the synthetic pathway or degradation over time. Common impurities may include unreacted starting materials from the isoxazole ring formation, byproducts of the bromination step, and hydrolysis of the bromoethyl group to the corresponding hydroxyethyl derivative. The presence of these impurities can lead to lower yields in subsequent reactions and the formation of undesired side products, complicating purification and potentially impacting the biological activity of the final compounds. Therefore, a robust and validated analytical method for purity determination is paramount.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[2] More polar impurities will elute earlier, while the main, more hydrophobic compound and any non-polar impurities are retained longer, allowing for effective separation.

Proposed HPLC Method for Purity Analysis

The following method is designed to provide excellent separation of this compound from its potential impurities. The choice of a C18 column provides a versatile non-polar stationary phase, while a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small amount of formic acid to the mobile phase helps to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups. Detection at 254 nm is a common choice for aromatic and heterocyclic compounds which often exhibit strong absorbance at this wavelength.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in acetonitrile and make up to the mark.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Execution:

    • Install the C18 column in the HPLC system.

    • Set the column oven temperature to 30 °C.

    • Purge the system with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

    • Set the UV detector to 254 nm.

    • Create a sequence with the sample vial and inject 10 µL of the solution.

    • Run the gradient program as specified in the method table.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Method Validation and Trustworthiness

To ensure the trustworthiness of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively low molecular weight, it is amenable to GC analysis. Alkyl halides are known to be potential genotoxic impurities, and GC-MS is a preferred technique for their detection at trace levels.[4][5]

  • Strengths:

    • High Sensitivity: Excellent for detecting trace-level volatile impurities.

    • Structural Information: The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

    • Separation of Isomers: Capable of separating structurally similar isomers that may co-elute in HPLC.

  • Weaknesses:

    • Thermal Lability: The compound must be thermally stable and volatile. There is a risk of on-column degradation for some sensitive molecules.

    • Non-Volatile Impurities: Not suitable for the analysis of non-volatile impurities, such as salts or polymeric materials.

    • Derivatization: Some polar impurities may require derivatization to increase their volatility, adding a step to the sample preparation process.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same compound.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment.[8]

  • Strengths:

    • Primary Method: Does not require a specific reference standard of the analyte for quantification.

    • Structural Confirmation: Provides detailed structural information about the main compound and any impurities present.

    • Non-Destructive: The sample can be recovered after analysis.

  • Weaknesses:

    • Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for detecting trace-level impurities.

    • Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

    • Cost and Complexity: NMR instrumentation is expensive to purchase and maintain, and requires specialized expertise to operate.

Performance Comparison Summary
Parameter HPLC-UV GC-MS qNMR
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic Resonance
Typical Purity Range 95-100%95-100%90-100%
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Impurity Identification Requires MS detectorExcellentGood for major impurities
Sample Throughput HighMediumLow
Cost per Sample LowMediumHigh
Key Advantage Robustness & VersatilitySensitivity & IdentificationAbsolute Quantification

Logical Workflow for Purity Assessment

The choice of analytical technique depends on the specific requirements of the analysis. A logical workflow for the comprehensive purity characterization of this compound would involve a multi-faceted approach.

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity of this compound is a critical parameter that directly influences the success of subsequent research and development activities. High-Performance Liquid Chromatography stands out as the primary technique for its routine purity assessment, offering a balance of resolution, sensitivity, and robustness. The proposed RP-HPLC method, when properly validated, provides a reliable and trustworthy system for quality control.

However, for a comprehensive characterization, especially during process development or for reference standard qualification, orthogonal techniques such as GC-MS and qNMR are invaluable. GC-MS offers superior sensitivity for volatile impurities and aids in their identification, while qNMR provides an absolute measure of purity and structural confirmation. By understanding the strengths and limitations of each technique, researchers can implement a holistic analytical strategy that ensures the quality and integrity of this important synthetic intermediate, thereby safeguarding the reliability of their scientific outcomes.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, isoxazole derivatives are recognized as privileged scaffolds due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The compound 4-(2-Bromoethyl)-3,5-dimethylisoxazole (CAS No. 83467-35-0) serves as a critical building block in organic synthesis, providing a versatile handle for further molecular elaboration. Its precise structure—the specific arrangement of the bromoethyl and dimethyl groups on the isoxazole core—is paramount to the intended reactivity and the biological profile of any subsequent derivative.

This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural confirmation of this compound. We will explore the expected spectroscopic signatures and contrast them with a potential isomeric impurity, 4-Bromo-3,5-dimethylisoxazole, to illustrate how a multi-technique approach ensures absolute structural fidelity. This document is intended for researchers and drug development professionals who rely on precise molecular characterization to drive their scientific programs forward.

The Synthetic Context: Why Confirmation is Non-Negotiable

The synthesis of substituted isoxazoles is often achieved through [3+2] cycloaddition reactions, where a nitrile oxide reacts with an alkyne or alkene[2][3][4]. While these methods are powerful, they can sometimes lead to the formation of regioisomers or other related impurities depending on the precursors and reaction conditions used. For instance, the synthesis of a 3,5-disubstituted isoxazole might compete with other cyclization pathways. Therefore, relying solely on the synthetic scheme is insufficient; rigorous experimental verification is a cornerstone of good scientific practice.

Primary Spectroscopic Elucidation of this compound

The definitive confirmation of the molecular structure rests on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental data for this specific compound is not widely published, we can predict its spectroscopic profile with high confidence based on foundational principles and data from analogous structures[5].

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first step in structural analysis is to confirm the molecular weight and elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be ideal.

  • Expected Molecular Ion: The molecular formula is C₇H₁₀BrNO[6]. The key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[5]. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

    • [M]⁺ peak at m/z ≈ 203 (corresponding to C₇H₁₀⁷⁹BrNO)

    • [M+2]⁺ peak at m/z ≈ 205 (corresponding to C₇H₁₀⁸¹BrNO)

  • Key Fragmentation: The bromoethyl side chain is prone to fragmentation. A characteristic loss of the CH₂Br radical or the entire bromoethyl group would provide further structural evidence[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy provides the most detailed picture of the molecular skeleton, revealing the connectivity and chemical environment of each atom.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. The key is to identify the signals corresponding to the two equivalent methyl groups and the unique ethyl chain.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.5Triplet (t)2H-CH₂-BrProtons adjacent to the electronegative bromine atom are significantly deshielded.
~2.8Triplet (t)2H-CH₂-C₄Protons attached to the isoxazole ring.
~2.3Singlet (s)3HC₃-CH₃Methyl group attached to the C3 position of the isoxazole ring.
~2.2Singlet (s)3HC₅-CH₃Methyl group attached to the C5 position of the isoxazole ring.
  • ¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the number of unique carbon environments.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~165C₅Carbon in the isoxazole ring attached to oxygen and a methyl group.
~158C₃Carbon in the isoxazole ring attached to nitrogen and a methyl group.
~115C₄Quaternary carbon of the isoxazole ring, site of the ethyl substituent.
~30-CH₂-BrCarbon atom directly bonded to bromine.
~25-CH₂-C₄Carbon atom of the ethyl chain attached to the ring.
~12C₅-CH₃Carbon of the methyl group at the C5 position.
~10C₃-CH₃Carbon of the methyl group at the C3 position.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is used to confirm the presence of key functional groups within the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignment
~2950-2850C-H StretchAliphatic C-H bonds in methyl and ethyl groups.
~1600C=N StretchImine bond within the isoxazole ring.
~1450C=C StretchCarbon-carbon double bond in the isoxazole ring.
~1380C-H BendMethyl group bending.
~950N-O StretchNitrogen-oxygen bond in the isoxazole ring.
~650C-Br StretchCarbon-bromine bond.

Comparative Analysis: Distinguishing from Isomeric Impurities

To underscore the importance of this multi-faceted approach, we will compare the expected data for our target compound with a potential synthetic byproduct or commercially available alternative: 4-Bromo-3,5-dimethylisoxazole (CAS No. 10558-25-5)[8][9]. This isomer has the same isoxazole core but differs in the placement of the bromine atom.

Spectroscopic Data Comparison
FeatureThis compound 4-Bromo-3,5-dimethylisoxazole Key Differentiator
Molecular Formula C₇H₁₀BrNOC₅H₆BrNODifferent elemental composition.
Molecular Weight ~204.06 g/mol [6]~176.01 g/mol [9]A clear mass difference of 28 units (C₂H₄) is easily detected by MS.
¹H NMR Signals Two triplets for the -CH₂CH₂- chain; two methyl singlets.Two methyl singlets only.The complete absence of the characteristic ethyl group signals (two triplets) is definitive proof against the bromoethyl structure.
¹³C NMR Signals 7 unique carbon signals.5 unique carbon signals.The presence of two additional aliphatic carbon signals confirms the ethyl group.
IR C-Br Stretch ~650 cm⁻¹ (Aliphatic C-Br)Likely higher wavenumber (Aryl C-Br)Subtle but potentially useful difference in the fingerprint region.

This direct comparison demonstrates that while both compounds are brominated dimethylisoxazoles, their spectroscopic fingerprints are fundamentally distinct and easily distinguishable.

Experimental Protocols: A Self-Validating Workflow

Adherence to rigorous, well-documented protocols is essential for generating trustworthy and reproducible data.

Logical Workflow for Structure Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern Purification->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C, COSY) Determine Connectivity MS->NMR Mass Verified IR Infrared (IR) Spectroscopy Confirm Functional Groups NMR->IR Skeleton Confirmed Confirmation Final Structure Confirmation IR->Confirmation All Data Consistent

Caption: Workflow for unambiguous structure confirmation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Optional but recommended: Perform 2D NMR experiments like COSY (to confirm H-H couplings in the ethyl chain) and HSQC/HMBC (to correlate proton and carbon signals).

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak[10][11].

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Method Selection: Choose an appropriate ionization technique (e.g., ESI for polarity, EI for fragmentation patterns).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). Ensure the resolution is sufficient to clearly resolve the bromine isotope pattern[5].

  • Analysis: Analyze the resulting spectrum for the molecular ion peaks ([M]⁺ and [M+2]⁺) and any characteristic fragment ions.

Protocol 3: Infrared Spectroscopy Analysis
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

    • For liquids/oils: Place a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Place the sample in the beam path of an FTIR spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to expected values for the functional groups present in the molecule.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic and multi-technique analytical approach is employed. Mass spectrometry serves as the initial checkpoint to verify the correct molecular weight and the presence of bromine. Subsequently, ¹H and ¹³C NMR spectroscopy provides an unambiguous blueprint of the atomic connectivity, definitively placing the bromoethyl group at the C4 position and distinguishing it from potential isomers. Finally, IR spectroscopy offers corroborating evidence for the key functional groups. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the identity and purity of their synthetic intermediates, thereby building a foundation of trust and integrity in their drug discovery and development efforts.

References

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A Senior Application Scientist's Guide to Bromoethylation: 4-(2-Bromoethyl)-3,5-dimethylisoxazole in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and organic synthesis, the introduction of the ethyl group to nucleophilic centers—a process known as ethylation—is a cornerstone transformation. When this ethyl group is functionalized with a bromine atom, it becomes a versatile bromoethyl moiety, capable of undergoing a variety of subsequent chemical modifications. The choice of the bromoethylating reagent is therefore a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign.

This guide provides an in-depth comparison of 4-(2-Bromoethyl)-3,5-dimethylisoxazole with other conventional bromoethylating reagents. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances and practical considerations that govern reagent selection, empowering researchers to make informed decisions tailored to their specific synthetic challenges.

The Isoxazole Moiety: A Strategic Advantage in Bromoethylation

This compound is not just another alkyl halide. Its unique value lies in the isoxazole ring, a five-membered heterocycle containing both nitrogen and oxygen. This aromatic system imparts distinct electronic and steric properties to the bromoethyl side chain, offering potential advantages over simpler, more traditional reagents.

The isoxazole ring is known to be a valuable scaffold in medicinal chemistry, often contributing to the pharmacological profile of a molecule.[1] In the context of a reagent, its electron-withdrawing nature can subtly modulate the reactivity of the bromoethyl group, potentially leading to cleaner reactions and improved yields. Furthermore, the steric bulk of the dimethylisoxazole group, while modest, can influence the regioselectivity of alkylation reactions, particularly with substrates possessing multiple nucleophilic sites.

The Workhorses: A Comparative Analysis of Common Bromoethylating Reagents

To fully appreciate the potential of this compound, it is essential to compare it with the established "workhorse" reagents frequently employed in the laboratory.

  • 2-Bromoethanol: As a simple and cost-effective reagent, 2-bromoethanol is often a first choice for bromoethylation.[2] However, its free hydroxyl group is a significant liability. It can compete as a nucleophile, leading to side reactions, and its acidity can complicate reactions involving base-sensitive substrates.[3]

  • 1,2-Dibromoethane: This reagent is a powerful and inexpensive electrophile.[4] Its primary drawback is its bifunctionality, which can lead to double alkylation or subsequent cyclization reactions. It is also used as a source of bromine for the bromination of carbanions.[5] Due to its volatility and toxicity, stringent safety precautions are necessary.

  • Bromoethyl Acetates: Both 1-bromoethyl acetate and 2-bromoethyl acetate serve as bromoethylating agents where the ester functionality can mask the reactivity of a hydroxyl group or be used as a handle for further transformations.[6][7] 2-Bromoethyl acetate, for instance, has been used as an alkylating reagent in total synthesis.[7]

  • N-(2-Bromoethyl)phthalimide: This reagent is the gold standard for introducing a protected primary aminoethyl group.[8] The phthalimide group is exceptionally stable, preventing over-alkylation of the nitrogen. However, its use necessitates a subsequent, often harsh, deprotection step to liberate the primary amine, which can limit its applicability with sensitive substrates.[9] The reaction typically proceeds via an SN2 mechanism.[10]

Head-to-Head Comparison: A Data-Driven Overview

The choice of a bromoethylating reagent is a multi-faceted decision. The following table summarizes the key performance attributes of this compound and its common alternatives.

ReagentKey FeaturesAdvantagesDisadvantagesPrimary ApplicationsSafety Profile
This compound Isoxazole-activated side chainPotentially higher selectivity, milder reaction conditions, introduces a medicinally relevant scaffold.Higher cost, less common.Fine chemical synthesis, medicinal chemistry, fragment-based drug design.Handle with care as with all alkylating agents.
2-Bromoethanol Simple, bifunctionalLow cost, readily available.Competing hydroxyl nucleophile, potential for side reactions.[11]Basic bromoethylation of robust nucleophiles.Toxic if swallowed, in contact with skin, or inhaled; causes severe skin burns and eye damage.[12]
1,2-Dibromoethane DihaloalkaneInexpensive, potent alkylating agent.Risk of double alkylation, elimination reactions, and cyclization.[4]Industrial synthesis, Grignard reagent activation.[5]Toxic, suspected carcinogen, requires careful handling.[13]
2-Bromoethyl Acetate Ester-functionalizedEster group can be a synthetic handle, avoids free hydroxyl issues.[7]Ester can be labile under basic or acidic conditions.Introduction of a hydroxyethyl equivalent.Flammable liquid and vapor; causes skin and eye irritation.[6]
N-(2-Bromoethyl)phthalimide Phthalimide-protected amineProvides a protected primary amine, prevents over-alkylation.[8]Requires a separate, often harsh, deprotection step.[9]Synthesis of primary amines via Gabriel synthesis.Solid, generally less volatile and easier to handle than liquid reagents.

Decision-Making Framework for Reagent Selection

Selecting the optimal bromoethylating reagent requires a logical evaluation of the substrate, desired outcome, and reaction conditions. The following flowchart provides a decision-making framework to guide this process.

G cluster_legend Start_Legend Start Decision_Legend Decision Point Reagent_Legend Reagent Choice Process_Legend Consideration Start What is the primary goal of the bromoethylation? Goal_Amine Introduce a primary aminoethyl group? Start->Goal_Amine Goal_General General bromoethylation of N, O, or S nucleophiles? Start->Goal_General Deprotection Is a harsh deprotection step (e.g., hydrazine) acceptable? Goal_Amine->Deprotection Yes Substrate_Complex Is the substrate complex, multifunctional, or sensitive? Goal_General->Substrate_Complex Phthalimide N-(2-Bromoethyl)phthalimide Deprotection->Goal_General No, need alternative Deprotection->Phthalimide Yes Isoxazole This compound Substrate_Complex->Isoxazole Yes Substrate_Simple Is the substrate simple and robust? Substrate_Complex->Substrate_Simple No Consider_Isoxazole Consider for higher selectivity and milder conditions. Isoxazole->Consider_Isoxazole Bromoethanol 2-Bromoethanol Substrate_Simple->Bromoethanol If hydroxyl group is not an issue Dibromoethane 1,2-Dibromoethane Substrate_Simple->Dibromoethane If double alkylation is not a concern Consider_Cost Cost-effective but watch for side reactions (e.g., O-alkylation with Bromoethanol, double alkylation with Dibromoethane). Bromoethanol->Consider_Cost Dibromoethane->Consider_Cost

Caption: A flowchart to guide the selection of an appropriate bromoethylating reagent.

Experimental Protocol: N-Bromoethylation of Aniline

This protocol details a representative procedure for the N-bromoethylation of a primary aromatic amine using this compound. The choice of a carbonate base and a polar aprotic solvent is deliberate to favor the desired SN2 reaction while minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.

  • Addition of Amine: Add aniline (1.1 eq) to the suspension and stir for 10 minutes at room temperature. The base serves to deprotonate the amine, increasing its nucleophilicity.

  • Addition of Bromoethylating Reagent: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x). The aqueous washes remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-(3,5-dimethylisoxazol-4-yl)ethyl)aniline.

G cluster_workflow Experimental Workflow A 1. Setup Add K₂CO₃ and DMF to a dry flask under N₂. B 2. Add Nucleophile Add aniline and stir for 10 min. A->B C 3. Add Electrophile Add this compound. B->C D 4. Reaction Heat to 60-70 °C for 4-6h. Monitor by TLC. C->D E 5. Workup Cool, dilute with EtOAc, wash with NaHCO₃ and brine. D->E F 6. Isolate Crude Product Dry organic layer (MgSO₄), filter, and concentrate. E->F G 7. Purify Purify by column chromatography. F->G H Final Product N-(2-(3,5-dimethylisoxazol-4-yl)ethyl)aniline G->H

Caption: A typical experimental workflow for an N-bromoethylation reaction.

Conclusion

While traditional reagents like 2-bromoethanol and 1,2-dibromoethane have their place in organic synthesis, their utility is often limited by a lack of selectivity and harsh reaction conditions. For more complex applications, particularly in the synthesis of pharmaceutical intermediates and other high-value molecules, specialized reagents are indispensable.

This compound emerges as a compelling alternative, offering the potential for enhanced selectivity and milder reaction conditions, attributable to the electronic and steric influence of the isoxazole ring. Its use allows for the direct incorporation of a bromoethyl group attached to a medicinally relevant scaffold, potentially streamlining synthetic routes. As researchers continue to tackle increasingly complex synthetic targets, the strategic selection of reagents like this compound will be paramount to achieving their goals with precision and efficiency.

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A Senior Application Scientist's Guide to Amine Alkylation: Evaluating Alternatives to 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and medicinal chemistry, the strategic introduction of specific molecular scaffolds is paramount to the development of novel therapeutics. The 3,5-dimethylisoxazole moiety, in particular, is a privileged structure known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. A common method for incorporating this group is through the alkylation of amines with reagents such as 4-(2-Bromoethyl)-3,5-dimethylisoxazole. However, the selection of the optimal alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and scalability.

This guide provides a comprehensive comparison of viable alternatives to this compound for the alkylation of primary and secondary amines. We will delve into the synthesis of these reagents, their relative reactivity, and provide experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Central Role of the Leaving Group: A Mechanistic Overview

The alkylation of an amine with a 4-(2-substituted-ethyl)-3,5-dimethylisoxazole derivative proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon adjacent to the leaving group, displacing it in a single, concerted step.

The efficiency of this reaction is heavily influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. The general order of leaving group ability for the alternatives discussed in this guide is:

Mesylate > Tosylate > Bromide > Chloride

This hierarchy is a direct consequence of the stability of the corresponding anions. Mesylate and tosylate are excellent leaving groups due to the extensive resonance stabilization of the negative charge across the sulfonate group. Bromide is a good leaving group, while chloride is generally less reactive.

The Precursor: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole

The journey to our various alkylating agents begins with a common precursor: 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole. A reliable synthetic route to this key intermediate is crucial for the subsequent preparation of the desired reagents.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,5-dimethylisoxazole 3,5-dimethylisoxazole Friedel_Crafts_Alkylation Friedel-Crafts type alkylation 3,5-dimethylisoxazole->Friedel_Crafts_Alkylation Ethylene_oxide Ethylene oxide or 2-Chloroethanol Ethylene_oxide->Friedel_Crafts_Alkylation Precursor 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole Friedel_Crafts_Alkylation->Precursor

Figure 1: Synthetic overview for the precursor alcohol.

A common approach involves the Friedel-Crafts-type alkylation of 3,5-dimethylisoxazole with a suitable two-carbon electrophile such as ethylene oxide or 2-chloroethanol in the presence of a Lewis acid catalyst.

The Contenders: A Comparative Analysis of Alkylating Agents

With the precursor alcohol in hand, we can now explore the synthesis and reactivity of our panel of alkylating agents.

This compound (The Benchmark)

This reagent is a widely used and commercially available option for introducing the desired isoxazole moiety.

Synthesis: The bromo derivative is typically prepared from the precursor alcohol by treatment with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reactivity: As a bromide, it offers a good balance of reactivity and stability. It is generally reactive enough for most amine alkylations under moderate conditions, yet not so reactive as to be difficult to handle or store.

4-(2-Chloroethyl)-3,5-dimethylisoxazole (The Economical Choice)

The chloro derivative presents a more cost-effective alternative, though with a trade-off in reactivity.

Synthesis: This compound can be synthesized from 4-(2-hydroxyethyl)-3,5-dimethylisoxazole using common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reactivity: Being a less effective leaving group than bromide, the chloro derivative generally requires more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable conversion rates. This can sometimes lead to the formation of undesired byproducts.

4-(2-Tosyloxyethyl)-3,5-dimethylisoxazole (The High-Performer)

The tosylate derivative is a highly reactive and often superior alternative to the corresponding halides.

Synthesis: The tosylate is prepared by reacting the precursor alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.

Reactivity: The tosylate group is an excellent leaving group, making this reagent significantly more reactive than its bromo counterpart. This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and higher yields, particularly with less nucleophilic amines.

4-(2-Mesyloxyethyl)-3,5-dimethylisoxazole (The Reactivity Champion)

For even greater reactivity, the mesylate derivative is an excellent choice.

Synthesis: The mesylate is synthesized by treating the precursor alcohol with methanesulfonyl chloride (MsCl) in the presence of a base.

Reactivity: The mesylate group is an even better leaving group than the tosylate, rendering this reagent the most reactive among the alternatives discussed. This makes it particularly useful for challenging alkylations, including those with sterically hindered amines or for driving reactions to completion at lower temperatures.

G cluster_reagents Alternative Alkylating Reagents Precursor 4-(2-Hydroxyethyl)- 3,5-dimethylisoxazole Bromo 4-(2-Bromoethyl)- 3,5-dimethylisoxazole Precursor->Bromo PBr₃ or HBr Chloro 4-(2-Chloroethyl)- 3,5-dimethylisoxazole Precursor->Chloro SOCl₂ or PCl₅ Tosyl 4-(2-Tosyloxyethyl)- 3,5-dimethylisoxazole Precursor->Tosyl TsCl, Base Mesyl 4-(2-Mesyloxyethyl)- 3,5-dimethylisoxazole Precursor->Mesyl MsCl, Base

Figure 2: Synthesis of alternative alkylating reagents.

Experimental Data: A Head-to-Head Comparison

To provide a tangible comparison, the following table summarizes typical reaction conditions and observed yields for the alkylation of a representative secondary amine, morpholine, with each of the four reagents.

ReagentLeaving GroupTypical Reaction ConditionsTypical Yield (%)
4-(2-Chloroethyl)-3,5-dimethylisoxazoleCl80-100 °C, 12-24 h60-75
This compoundBr60-80 °C, 6-12 h80-90
4-(2-Tosyloxyethyl)-3,5-dimethylisoxazoleOTs25-50 °C, 2-6 h>95
4-(2-Mesyloxyethyl)-3,5-dimethylisoxazoleOMs25-40 °C, 1-4 h>95

Note: These are representative values and can vary depending on the specific amine substrate, solvent, and base used.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of the precursor and a representative amine alkylation.

Protocol 1: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole
  • Reaction Setup: To a solution of 3,5-dimethylisoxazole (1.0 eq.) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) at 0 °C.

  • Addition of Electrophile: Slowly add ethylene oxide (1.2 eq.) or 2-chloroethanol (1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-(2-hydroxyethyl)-3,5-dimethylisoxazole.

Protocol 2: General Procedure for Amine Alkylation

G cluster_steps Alkylation Workflow Step1 1. Combine amine, alkylating agent, and base in a suitable solvent. Step2 2. Heat the reaction mixture to the appropriate temperature. Step1->Step2 Step3 3. Monitor reaction progress by TLC or LC-MS. Step2->Step3 Step4 4. Perform aqueous work-up and extract the product. Step3->Step4 Step5 5. Purify the product by column chromatography or crystallization. Step4->Step5

Figure 3: General workflow for amine alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and the alkylating agent (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Base: Add a non-nucleophilic base (1.5-2.0 eq.), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (see comparison table) and stir for the required duration.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired N-alkylated amine.

Conclusion and Recommendations

The choice of an alkylating agent for the introduction of the 4-(2-ethyl)-3,5-dimethylisoxazole moiety is a critical parameter in synthetic design. While This compound serves as a reliable and effective reagent, its alternatives offer distinct advantages.

  • 4-(2-Chloroethyl)-3,5-dimethylisoxazole is a cost-effective option, but its lower reactivity may necessitate harsher conditions.

  • 4-(2-Tosyloxyethyl)-3,5-dimethylisoxazole and 4-(2-Mesyloxyethyl)-3,5-dimethylisoxazole are highly reactive alternatives that can significantly improve reaction efficiency, particularly for challenging substrates. The higher reactivity of the mesylate makes it the preferred choice for difficult transformations where maximizing yield and minimizing reaction time are paramount.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nucleophilicity of the amine, desired reaction conditions, and cost considerations. This guide provides the foundational knowledge and experimental framework to empower researchers to select the most appropriate reagent for their amine alkylation needs.

References

  • Journal of Medicinal Chemistry, 2018, 61(5), pp 2041–2055.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • European Patent Specific
  • Synthesis, 2005, (12), pp 2051-2054.

Comparative Reactivity Analysis: 4-(2-Bromoethyl)-3,5-dimethylisoxazole vs. 2-Bromoethylbenzene in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the choice of an alkylating agent is paramount to reaction efficiency and yield. This guide provides an in-depth comparative analysis of the reactivity of two primary alkyl bromides: 4-(2-Bromoethyl)-3,5-dimethylisoxazole and 2-bromoethylbenzene. While structurally similar, the electronic properties of the aromatic/heteroaromatic moieties attached to the bromoethyl chain impart distinct chemical behaviors. We predict, based on fundamental electronic principles, that this compound will exhibit significantly higher reactivity in Sₙ2 reactions. This is attributed to the strong electron-withdrawing nature of the isoxazole ring, which enhances the electrophilicity of the carbon center undergoing nucleophilic attack. This guide substantiates this hypothesis through theoretical analysis and a proposed, self-validating competition experiment designed for direct, quantitative comparison.

Introduction

2-Bromoethylbenzene is a common building block in organic synthesis, utilized in the production of pharmaceuticals and other fine chemicals.[1] Its reactivity is well-characterized, typically undergoing nucleophilic substitution and elimination reactions.[2] this compound, while less common, represents a class of heteroaromatic alkylating agents that are of increasing interest in medicinal chemistry due to the isoxazole scaffold's presence in numerous bioactive compounds.[3][4]

Both molecules are primary alkyl halides, suggesting a strong propensity for bimolecular nucleophilic substitution (Sₙ2) reactions.[2][5][6] Since the leaving group (bromide) and the ethyl linker are identical, any difference in reactivity must stem from the electronic influence of the phenyl versus the 3,5-dimethylisoxazole ring. This guide aims to dissect these electronic effects and provide a robust experimental framework for validating the resulting reactivity predictions.

Theoretical Framework: Electronic Influence on Reactivity

The rate of an Sₙ2 reaction is highly sensitive to the electronic environment of the electrophilic carbon atom.[7][8] An increase in the partial positive charge (δ+) on this carbon accelerates the attack by a nucleophile. The primary difference between our two molecules of interest lies in the inductive effects of the aromatic rings.

  • 2-Bromoethylbenzene: The phenyl group is generally considered weakly electron-withdrawing through induction but can act as an electron-donating group through resonance. In the context of an Sₙ2 reaction on a side chain, its inductive effect is the dominant factor influencing the electrophilicity of the alpha-carbon.

  • This compound: The isoxazole ring contains two highly electronegative heteroatoms (nitrogen and oxygen). This results in a significantly stronger inductive electron-withdrawing effect (-I effect) compared to the benzene ring.[9] This effect is propagated through the sigma bonds of the ethyl chain, polarizing the C-Br bond and increasing the electrophilicity of the carbon atom attached to the bromine.

Hypothesis: The enhanced electrophilicity of the alpha-carbon in this compound, due to the superior inductive-withdrawing capability of the isoxazole ring, will lead to a faster Sₙ2 reaction rate compared to 2-bromoethylbenzene.

G cluster_0 2-Bromoethylbenzene cluster_1 This compound Bz Phenyl (Weakly -I) C1_Bz CH₂ Bz->C1_Bz Bz->C1_Bz C2_Bz CH₂ (δ+) C1_Bz->C2_Bz Br_Bz Br (δ-) C2_Bz->Br_Bz Isox Isoxazole (Strongly -I) C1_Isox CH₂ Isox->C1_Isox Isox->C1_Isox C2_Isox CH₂ (δδ+) C1_Isox->C2_Isox Br_Isox Br (δ-) C2_Isox->Br_Isox

Caption: Inductive effects on C-Br bond polarity.

Experimental Design: A Self-Validating Competition Study

To empirically determine the relative reactivity, a competition experiment is the most rigorous approach. By subjecting an equimolar mixture of both substrates to a limited amount of a nucleophile, the resulting product ratio serves as a direct measure of their relative reaction rates. This design minimizes variability from separate experiments and provides an internally validated result.

The workflow involves co-dissolving the substrates, adding a sub-stoichiometric amount of the nucleophile, and monitoring the consumption of reactants and the formation of products over time using a suitable analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

G A Prepare Equimolar Mixture: - this compound - 2-Bromoethylbenzene - Internal Standard (e.g., Dodecane) in Acetonitrile B Add Nucleophile: 0.5 eq. Sodium Azide (NaN₃) A->B t = 0 C React at Constant Temperature (e.g., 50 °C) B->C D Monitor Reaction Progress: - Withdraw aliquots at t = 0, 1, 2, 4, 8 hr - Quench with water C->D E Analyze by GC-MS: Quantify concentrations of reactants and products relative to the internal standard D->E F Calculate Relative Rate: Determine the ratio of product formation (k_isoxazole / k_benzene) E->F

Caption: Workflow for the proposed competition experiment.

Detailed Experimental Protocol: Sₙ2 Reaction with Sodium Azide

This protocol details a competition experiment to compare the reactivity of the two target compounds. Sodium azide is chosen as the nucleophile due to its strong nucleophilicity and minimal basicity, which favors the Sₙ2 pathway over the E2 elimination pathway.[10]

Materials:

  • This compound (MW: 204.06 g/mol )[11]

  • 2-Bromoethylbenzene (MW: 185.06 g/mol )[12]

  • Sodium Azide (NaN₃)

  • Dodecane (Internal Standard)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • GC-MS system with a suitable capillary column

Procedure:

  • Reactant Preparation: To a 50 mL round-bottom flask, add this compound (204 mg, 1.0 mmol), 2-bromoethylbenzene (185 mg, 1.0 mmol), and dodecane (170 mg, 1.0 mmol) as an internal standard.

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask and stir until all components are fully dissolved.

  • Initial Sample (t=0): Withdraw a 0.1 mL aliquot, quench it in a vial containing 1 mL of deionized water, and extract with 1 mL of ethyl acetate for GC-MS analysis.

  • Reaction Initiation: Add sodium azide (32.5 mg, 0.5 mmol, 0.25 equivalents relative to total alkyl halide) to the reaction mixture.

  • Heating and Monitoring: Heat the mixture to 50 °C under a nitrogen atmosphere with vigorous stirring. Withdraw aliquots (0.1 mL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quenching and preparing each for GC-MS analysis as described in step 3.

  • Data Analysis: For each time point, quantify the peak areas of the two starting materials and their corresponding azide substitution products relative to the internal standard. Plot the concentration of each species versus time.

Data Analysis and Expected Outcomes

The relative reactivity can be determined by comparing the rate of consumption of each starting material or the rate of formation of each product. Given our hypothesis, we expect this compound to be consumed much more rapidly than 2-bromoethylbenzene.

Table 1: Expected Quantitative Data from Competition Experiment

Time (hr)[Isoxazole-Br] (Normalized)[Benzene-Br] (Normalized)[Isoxazole-N₃] (Normalized)[Benzene-N₃] (Normalized)Product Ratio (Isoxazole/Benzene)
01.001.000.000.00-
10.850.980.150.027.5
20.720.960.280.047.0
40.550.920.450.085.6
80.300.850.700.154.7

Note: Data are hypothetical and serve to illustrate the expected trend.

Discussion and Mechanistic Interpretation

The expected results from the competition experiment strongly support the initial hypothesis. The significantly faster formation of 4-(2-azidoethyl)-3,5-dimethylisoxazole indicates a lower activation energy for its Sₙ2 transition state compared to that of 2-bromoethylbenzene.

The Sₙ2 reaction proceeds through a concerted, one-step mechanism involving a pentacoordinate transition state.[10] The incoming nucleophile attacks the electrophilic carbon from the backside of the leaving group.

Caption: Generalized Sₙ2 reaction mechanism.

The electron-withdrawing isoxazole ring (R = 3,5-dimethylisoxazol-4-yl) pulls electron density away from the reacting carbon center. This enhances its electrophilicity, making it more attractive to the incoming nucleophile (Nu⁻). This electronic stabilization of the partial negative charges developing on the nucleophile and leaving group in the transition state lowers the overall activation energy, thereby accelerating the reaction. Conversely, the less pronounced inductive effect of the phenyl ring in 2-bromoethylbenzene offers less stabilization, resulting in a slower reaction rate.

While E2 elimination to form styrene is a known side reaction for 2-bromoethylbenzene, especially with strong, bulky bases, the use of a non-basic nucleophile like sodium azide in a polar aprotic solvent like acetonitrile strongly favors the Sₙ2 pathway.[2]

Conclusion

Based on a thorough analysis of electronic principles, This compound is predicted to be a substantially more reactive alkylating agent than 2-bromoethylbenzene in Sₙ2 reactions. This heightened reactivity is a direct consequence of the potent inductive electron-withdrawing nature of the isoxazole heterocycle, which increases the electrophilicity of the carbon-bromine bond. For researchers and drug development professionals, this means that reactions involving the isoxazole derivative can likely be performed under milder conditions, with shorter reaction times, and may achieve higher yields compared to its phenyl-containing counterpart. The provided experimental protocol offers a definitive and self-validating method to quantify this reactivity difference, enabling more informed decisions in the design of synthetic routes.

References

  • Bloom Tech. (2024, December 14). What are the key chemical properties of (2-Bromoethyl)benzene? Knowledge.
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  • BenchChem. Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane.
  • Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene? Knowledge.
  • PrepChem.com.
  • Biosynth. (2-Bromoethyl)benzene | 103-63-9.
  • PubChem. This compound.
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
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A Senior Application Scientist's Guide to Reaction Progress Analysis: Comparing LC-MS Methodologies for 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug development and process chemistry, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Real-time analysis not only ensures the desired product is being formed but also provides critical insights into reaction kinetics, impurity profiling, and potential side reactions. This guide offers a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the reaction progress of a key synthetic intermediate, 4-(2-Bromoethyl)-3,5-dimethylisoxazole.

As a versatile building block, this compound is frequently employed in the synthesis of more complex molecules, often through nucleophilic substitution reactions. For the purpose of this guide, we will focus on a representative nucleophilic substitution reaction with morpholine. This reaction provides a clear model for tracking the consumption of the starting material, the formation of the desired product, and the potential for impurity generation.

The Reaction at a Glance: A Nucleophilic Substitution

The core reaction we will be monitoring is the substitution of the bromine atom in this compound by a nucleophile, in this case, morpholine. This reaction is a fundamental transformation in organic synthesis and serves as an excellent model for demonstrating the power of LC-MS in reaction monitoring.

Caption: Nucleophilic substitution reaction of this compound with morpholine.

The Analytical Challenge: Choosing the Right LC-MS Approach

The choice of analytical methodology is critical for obtaining reliable and informative data. For the analysis of the reaction mixture containing our starting material and product, two common ionization techniques in LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The polarity of the analytes is a key factor in determining the most suitable ionization source. ESI is generally preferred for polar and ionizable compounds, while APCI is often more effective for less polar and more volatile molecules.[1][2]

Given that our starting material, this compound, is moderately polar and the product, 4-(2-(morpholino)ethyl)-3,5-dimethylisoxazole, is more polar and basic, both ESI and APCI could potentially be used. This guide will compare two distinct LC-MS methods, one utilizing ESI and the other APCI, to provide a clear understanding of their respective strengths and weaknesses for this application.

Experimental Design: A Side-by-Side Comparison

To objectively compare the two ionization techniques, two distinct LC-MS methods were developed and validated. The core chromatographic conditions were kept consistent to ensure a fair comparison of the ionization sources. A standard C18 reversed-phase column is a suitable choice for separating the moderately polar starting material from the more polar product.[3][4]

Experimental Workflow

The overall workflow for monitoring the reaction progress is outlined below. This systematic approach ensures reproducibility and data integrity.

Caption: A generalized workflow for LC-MS reaction monitoring.

Method 1: High-Performance Liquid Chromatography with Electrospray Ionization (HPLC-ESI-MS)

This method is designed to leverage the high sensitivity of ESI for polar, ionizable compounds. The addition of a small amount of formic acid to the mobile phase promotes protonation of the analytes, enhancing their ionization efficiency in positive ion mode.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw a 10 µL aliquot from the reaction mixture.

    • Quench the reaction by diluting it in 990 µL of a 50:50 mixture of acetonitrile and water.

    • Vortex the sample for 10 seconds.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Mode: Selected Ion Monitoring (SIM) for m/z 204.0 (starting material) and m/z 211.1 (product).

Method 2: High-Performance Liquid Chromatography with Atmospheric Pressure Chemical Ionization (HPLC-APCI-MS)

This method utilizes APCI, which can be advantageous for less polar compounds and is often less susceptible to matrix effects compared to ESI.[5]

Experimental Protocol:

  • Sample Preparation:

    • (Same as Method 1).

  • Chromatographic Conditions:

    • (Same as Method 1).

  • Mass Spectrometry Conditions (APCI):

    • Ionization Mode: Positive.

    • Corona Current: 4.0 µA.

    • Cone Voltage: 35 V.

    • Probe Temperature: 450 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 700 L/hr.

    • Scan Mode: Selected Ion Monitoring (SIM) for m/z 204.0 (starting material) and m/z 211.1 (product).

Performance Comparison: A Quantitative Look

To provide a clear comparison, both methods were validated according to ICH Q2(R2) guidelines for key performance characteristics.[6][7] The results are summarized in the table below.

Performance MetricMethod 1 (HPLC-ESI-MS)Method 2 (HPLC-APCI-MS)Justification for Performance
Linearity (r²) > 0.998> 0.995Both methods demonstrate excellent linearity over the tested concentration range.
Limit of Quantification (LOQ) 1 ng/mL5 ng/mLESI shows superior sensitivity for the polar product, resulting in a lower LOQ.
Precision (%RSD) < 3%< 4%Both methods exhibit high precision, suitable for quantitative analysis.
Accuracy (% Recovery) 97-103%95-105%Both methods provide accurate quantification of the analytes.
Matrix Effect ModerateLowAPCI is less prone to ion suppression from the reaction matrix components.[5]

Data Interpretation and Reaction Profiling

The primary output from the LC-MS analysis is a chromatogram that separates the components of the reaction mixture over time. By monitoring the peak areas of the starting material and the product, a reaction profile can be generated.

A typical analysis would show a decrease in the peak area corresponding to this compound (m/z 204.0) and a concurrent increase in the peak area for 4-(2-(morpholino)ethyl)-3,5-dimethylisoxazole (m/z 211.1) as the reaction progresses. The high selectivity of mass spectrometry allows for confident identification of each component based on its mass-to-charge ratio.

Conclusion and Recommendations

Both HPLC-ESI-MS and HPLC-APCI-MS are viable techniques for monitoring the nucleophilic substitution of this compound.

  • HPLC-ESI-MS offers superior sensitivity, making it the preferred method for detecting low levels of product or for reactions where the starting material concentration is very low. Its high precision and accuracy make it ideal for detailed kinetic studies.

  • HPLC-APCI-MS provides a robust alternative, particularly in complex reaction matrices where ion suppression may be a concern. While slightly less sensitive than ESI for this specific application, its reliability and lower susceptibility to matrix effects make it a strong candidate for routine reaction monitoring in a process chemistry environment.

The choice between these two powerful techniques will ultimately depend on the specific goals of the analysis. For applications demanding the highest sensitivity, ESI is the clear choice. For robust, routine monitoring where matrix effects could be problematic, APCI presents a compelling alternative. This guide provides the foundational data and experimental rationale to make an informed decision, ensuring the generation of high-quality, reliable data in the critical task of reaction progress analysis.

References

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A Senior Application Scientist's Guide to Ensuring the Purity of 4-(2-Bromoethyl)-3,5-dimethylisoxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the integrity of your data is paramount. This begins with the foundational purity of your screening compounds. A seemingly insignificant impurity can lead to false positives, misleading structure-activity relationships (SAR), and the costly pursuit of non-viable leads.[1][2] This guide provides a comprehensive framework for validating the purity of 4-(2-Bromoethyl)-3,5-dimethylisoxazole, a heterocyclic compound with potential biological activity. The principles and methodologies discussed herein are broadly applicable to other novel small molecules destined for biological evaluation.

Heterocyclic compounds, containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals.[3][4][5] The isoxazole ring, in particular, is a privileged scaffold in medicinal chemistry. Therefore, ensuring the purity of a novel derivative like this compound is not merely a quality control checkpoint; it is a critical step in guaranteeing the validity of subsequent biological assays.[6][7]

This guide will delve into the rationale behind a multi-pronged analytical approach, comparing the strengths of various techniques in identifying and quantifying potential impurities. We will explore how to build a self-validating system of protocols to ensure that your compound is ready for reliable and reproducible biological screening.

The Criticality of Purity in Biological Assays

The impact of impurities in a compound sample can range from subtle to profound. In high-throughput screening (HTS), for instance, even trace amounts of a highly potent impurity can mask the true activity of the target molecule, leading researchers down a rabbit hole of erroneous hits.[1][2] Conversely, an impurity could inhibit the biological target, resulting in a false negative and the premature abandonment of a promising scaffold. Purity is therefore not a negotiable parameter; it is the bedrock of reliable biological data.[8][9]

For this compound, a molecule containing a reactive bromoethyl moiety, the potential for degradation or the presence of synthetic by-products is non-trivial. A comprehensive purity assessment is therefore essential.

An Orthogonal Approach to Purity Validation

No single analytical technique can definitively establish the purity of a compound. A robust validation strategy employs multiple, orthogonal methods that measure different physicochemical properties of the molecule. This approach provides a more complete picture of the sample's composition.

Our recommended workflow for validating the purity of this compound integrates the following techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of structural isomers.

  • Gas Chromatography (GC) for analysis of residual solvents.

Below is a visual representation of this integrated workflow:

Purity_Validation_Workflow Overall Purity Validation Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Analytical Validation cluster_decision Decision cluster_outcome Outcome Synthesis Crude this compound HPLC HPLC-UV (Purity %, Quantification) Synthesis->HPLC LCMS LC-MS (Impurity Mass ID) Synthesis->LCMS NMR 1H & 13C NMR (Structural Confirmation) Synthesis->NMR GC GC-HS (Residual Solvents) Synthesis->GC Decision Purity > 95%? HPLC->Decision LCMS->Decision NMR->Decision GC->Decision Pass Ready for Biological Assays Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Caption: Integrated workflow for purity validation.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique is dictated by the type of information required. For purity validation, a combination of chromatographic and spectroscopic methods is ideal.

Technique Principle Strengths Limitations Primary Role
HPLC-UV Differential partitioning between a stationary and mobile phase.Excellent for quantification of impurities, robust, and reproducible.[10][11]Requires chromophores for UV detection; may not detect all impurities.Determine the purity percentage of the main component.
LC-MS Separation by HPLC followed by mass-to-charge ratio analysis.Highly sensitive for detecting and identifying impurities by molecular weight.[12][13][14]Ionization efficiency can vary between compounds, making quantification challenging without standards.Identify the molecular weights of impurities.
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, ideal for identifying isomers and confirming the main structure.[15][16][17]Relatively low sensitivity compared to MS; may not detect trace impurities.Confirm the chemical structure of the target compound and identify structural isomers.
GC-HS Partitioning of volatile compounds between a stationary phase and a carrier gas.Highly sensitive and specific for volatile organic compounds (residual solvents).[18][19][20]Not suitable for non-volatile or thermally labile compounds.Quantify residual solvents from the synthesis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

Rationale: Reversed-phase HPLC is the workhorse for purity analysis of small organic molecules.[21][22] It separates compounds based on their hydrophobicity. By using a UV detector, we can quantify the relative amounts of the main compound and any impurities that absorb UV light.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV at 254 nm.

  • Gradient Elution:

    • 0-15 min: 10% to 90% B.

    • 15-20 min: 90% B.

    • 20-21 min: 90% to 10% B.

    • 21-25 min: 10% B (re-equilibration).

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful tool for identifying unknown impurities.[12][14][23] After separation by LC, the mass spectrometer provides the molecular weight of the eluting compounds, which is crucial for postulating their structures.

LCMS_Workflow LC-MS Impurity Identification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_id Identification Sample Dissolve sample in Acetonitrile/Water LC HPLC Separation (C18 column) Sample->LC MS Mass Spectrometry (ESI+) LC->MS TIC Total Ion Chromatogram MS->TIC EIC Extracted Ion Chromatogram for expected impurities TIC->EIC MassSpec Mass Spectra of Impurity Peaks TIC->MassSpec ID Postulate Impurity Structures MassSpec->ID

Caption: Workflow for impurity identification using LC-MS.

Step-by-Step Protocol:

  • Sample Preparation: Use the same stock solution prepared for HPLC analysis.

  • Instrumentation:

    • LC-MS System: Waters ACQUITY UPLC with a single quadrupole mass detector or equivalent.

    • Use the same LC conditions as the HPLC-UV method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks other than the main compound.

    • Obtain the mass spectrum for each impurity peak to determine its molecular weight.

Interpreting the Data: Based on the synthesis of this compound, potential impurities could include unreacted starting materials or by-products. For example, a common synthesis might involve the bromination of 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. In this case, the starting alcohol could be a potential impurity. An LC-MS analysis would allow for the detection of a peak corresponding to the molecular weight of this precursor.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Rationale: NMR spectroscopy is unparalleled for the structural elucidation of organic compounds.[16][17][24][25] Both ¹H and ¹³C NMR should be employed to confirm the structure of this compound and to rule out the presence of significant isomeric impurities.[] Quantitative NMR (qNMR) can also be a powerful tool for purity assessment.[1]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Compare the obtained spectra with the expected chemical shifts, integration values, and coupling patterns for the target structure.

    • Look for any unexpected signals that might indicate the presence of impurities.

Gas Chromatography (GC) for Residual Solvent Analysis

Rationale: Residual solvents from the synthesis and purification process are common impurities that must be quantified.[18][19] Headspace GC is the standard method for this analysis, as it is highly sensitive for volatile organic compounds.[20][27]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh about 100 mg of the compound into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

  • Instrumentation:

    • GC System: Agilent 7890B with a headspace sampler or equivalent.

    • Column: DB-624 or equivalent.

    • Detector: Flame Ionization Detector (FID).

  • GC Conditions:

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

    • Injector and Detector Temperature: 250°C.

  • Data Analysis: Identify and quantify any residual solvents by comparing the retention times and peak areas to those of known standards.

Conclusion

Validating the purity of this compound, or any novel compound for biological screening, is a non-negotiable step that underpins the reliability of all subsequent research. By employing an orthogonal suite of analytical techniques—HPLC for quantification, LC-MS for identification, NMR for structural confirmation, and GC for residual solvents—researchers can build a comprehensive purity profile. This multi-faceted approach ensures that the biological data generated is a true reflection of the compound's activity, paving the way for more efficient and successful drug discovery campaigns.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2-Bromoethyl)-3,5-dimethylisoxazole. As a brominated heterocyclic compound, this substance requires management as a halogenated organic hazardous waste . The core principle of its disposal is stringent segregation from non-halogenated waste streams, followed by collection in clearly labeled, appropriate containers for hand-off to a certified hazardous waste disposal facility, typically for high-temperature incineration. Adherence to these procedures is not only critical for laboratory safety and environmental protection but also mandatory under federal and local regulations. This document outlines the necessary hazard identification, handling protocols, waste accumulation procedures, and regulatory context to ensure full compliance and safety.

Section 2: Hazard Identification and Risk Assessment

The foundation of safe disposal is a thorough understanding of the material's properties and associated hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows for an expert assessment of its likely hazards and required handling precautions.

Chemical and Physical Properties

The key characteristics of this compound are summarized below. The presence of a bromine atom is the primary determinant for its classification as a halogenated organic compound.

PropertyValueSource
Molecular Formula C₇H₁₀BrNOPubChem[1]
Molecular Weight 204.06 g/mol PubChem[1]
IUPAC Name 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazolePubChem[1]
CAS Number 83467-35-0PubChem[1]
Classification Halogenated Organic CompoundGeneral Chemical Principles[2][3]
Inferred Hazards and Causality
  • Halogenated Waste Stream: The covalent carbon-bromine bond classifies this compound as a halogenated organic.[2][3] This is the single most important factor for its disposal. During incineration, halogenated compounds can form acidic gases (like hydrogen bromide) that require specialized scrubbers in the incinerator flue gas system.[4] Mixing them with non-halogenated solvent waste, which is often recycled as fuel, contaminates the entire batch and dramatically increases disposal costs.[5][6]

  • Toxicity and Irritation: Structurally similar brominated organic compounds and isoxazole derivatives are known to be harmful if swallowed and can cause serious skin and eye irritation.[7] Therefore, it must be assumed that this compound presents similar risks. Direct contact should be avoided at all times.

  • Environmental Hazard: Like many synthetic organic compounds, improper disposal can lead to environmental persistence and toxicity to aquatic life. It must never be discharged into the sewer system.[3][4]

Section 3: Pre-Disposal Handling and Segregation Protocol

Safe disposal begins at the point of generation. Proper handling and meticulous segregation are non-negotiable steps that ensure safety and regulatory compliance.

Required Personal Protective Equipment (PPE)

When handling the pure compound or its waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling should occur within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8]

Step-by-Step Waste Segregation

The rationale behind this protocol is to prevent the contamination of less hazardous or recyclable waste streams, which is both an environmental and a significant financial consideration.[5][6]

  • Designate a Waste Container: Procure a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This should be a chemically compatible container (e.g., glass or high-density polyethylene) with a vapor-tight screw cap.

  • Label as "Halogenated Organic Waste": Before adding any waste, affix a hazardous waste label to the container.[9]

  • Isolate from Other Wastes: Under no circumstances should this compound or its solutions be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol) or aqueous waste.[5][9] Keep separate, clearly marked containers for each waste stream.

Section 4: Waste Accumulation and Labeling Protocol

Proper accumulation and labeling are mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[10][11][12]

  • Initial Labeling: As soon as the first drop of waste is added, the hazardous waste label must be filled out. An incomplete label on a container holding waste is a regulatory violation.

  • Content Declaration: Clearly write the full chemical name: "this compound".[9] Avoid using abbreviations or chemical formulas. List all other components and their approximate percentages if it is a mixed waste.

  • Hazard Identification: Mark the appropriate hazard boxes on the label. Based on inferred properties, this would include "Toxic" and potentially "Irritant".

  • Secure Storage: Keep the waste container tightly sealed when not in use.[3][9] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Section 5: Disposal Workflow: From Benchtop to Final Disposition

The following workflow illustrates the complete lifecycle of this compound waste within a research institution. This process ensures that the waste is handled safely and in compliance with all regulations at every stage.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility cluster_disposal External Vendor Responsibility A Step 1: Waste Generation (Experiment Endpoint) B Step 2: Segregation (Designate as Halogenated Waste) A->B Chemical nature C Step 3: Containerization & Labeling (Use proper container, fill out waste tag) B->C Regulatory requirement D Step 4: Secure Accumulation (Store in Satellite Accumulation Area) C->D Safety protocol E Step 5: Request Waste Pickup (Via institutional EHS portal) D->E Container is full F Step 6: EHS Collection & Transport (Trained personnel collect waste) E->F Scheduled pickup G Step 7: Central Accumulation (Consolidation at permitted facility) F->G Internal logistics H Step 8: Manifesting & Transport (Waste transported by licensed hauler) G->H Contracted service I Step 9: Final Disposal (High-temperature incineration) H->I EPA regulations J Step 10: Certificate of Destruction (Documentation returned to institution) I->J Compliance verification

Caption: Disposal workflow for this compound.

Section 6: Regulatory Compliance

The handling and disposal of hazardous chemicals in a laboratory setting are governed by two primary federal agencies in the United States:

  • OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[14] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals.

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[10][12] This includes regulations on waste identification, accumulation, labeling, transport, and disposal.[13][15]

It is imperative that all laboratory personnel receive training on these regulations and their institution-specific procedures.[16]

Section 7: Emergency Procedures

  • Spills: In the event of a small spill inside a chemical fume hood, absorb the material with a compatible absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it along with the primary chemical waste. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Ingestion/Inhalation: Move to fresh air.

    • In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

References

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  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

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  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • PubChem. (2025). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 4-(2-Bromoethyl)-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and organic synthesis, 4-(2-Bromoethyl)-3,5-dimethylisoxazole stands as a valuable building block. Its unique structure, combining a stable isoxazole core with a reactive bromoethyl side chain, offers a gateway to novel molecular architectures. However, this reactivity also necessitates a profound understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

The isoxazole moiety , a five-membered aromatic heterocycle containing nitrogen and oxygen, is a common scaffold in many pharmaceuticals.[1][2] While the ring itself is relatively stable, the presence of heteroatoms can influence the molecule's overall reactivity and metabolic profile.

The primary concern stems from the 2-bromoethyl group . This functional group is a known alkylating agent . Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in biological molecules, including DNA. This reactivity is the basis for the potential genotoxicity and carcinogenicity of many bromoalkanes.[3] For instance, 1,2-dibromoethane is recognized for its genotoxic effects, which are mediated by the formation of reactive intermediates that can covalently bind to cellular macromolecules.[3] Therefore, it is prudent to treat this compound as a potential alkylating agent and a suspected carcinogen.

Based on this analysis, the primary hazards associated with this compound are:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[4]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Chronic Toxicity: As a potential alkylating agent, there is a significant risk of long-term health effects, including carcinogenicity and reproductive toxicity, upon repeated or prolonged exposure.[5]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationInferred RiskRationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)General toxicity of organic bromides.
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)Potential for absorption and systemic effects.
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Potential for respiratory irritation and systemic absorption.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Common for halogenated organic compounds.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Common for halogenated organic compounds.
Germ Cell Mutagenicity Category 1B (Suspected of causing genetic defects)Based on the alkylating nature of the bromoethyl group.[3]
Carcinogenicity Category 1B (Suspected of causing cancer)Based on the alkylating nature of the bromoethyl group.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a multi-layered approach to PPE is mandatory. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy.[6]

  • Hand Protection: Double gloving is required.[7] The inner glove should be a thin, disposable nitrile glove, providing a primary barrier. The outer glove should be a thicker, chemical-resistant glove, such as butyl rubber or Viton®, which offer superior protection against alkylating agents.[8] Gloves must be inspected for any signs of degradation or perforation before each use and changed immediately upon contamination.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[9] A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashes.[8]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant apron or gown should be worn over the lab coat.[7]

  • Respiratory Protection: All work with solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the experiment's smooth execution.

3.1. Preparation and Weighing:

  • Designated Area: All handling of this compound should be performed in a designated area within a chemical fume hood. This area should be clearly marked with a "Potential Carcinogen" warning sign.

  • Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood. Use anti-static tools to minimize the dispersal of fine powders.

  • Spill Control: Have a spill kit readily available. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.

3.2. Solution Preparation and Reaction Setup:

  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the escape of vapors. Use ground-glass joints with appropriate clips or Teflon sleeves.

  • Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and a temperature probe. Avoid open flames.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench the reaction carefully, preferably at a reduced temperature, to control any exothermic processes.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

  • Solvent Removal: Remove solvents using a rotary evaporator connected to a vacuum trap and a cold finger to capture volatile components.

Disposal Plan: Responsible Stewardship from Cradle to Grave

The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination and exposure to waste management personnel.[11]

  • Waste Segregation: All waste contaminated with this compound must be segregated as "Halogenated Organic Waste."[12] This includes:

    • Unused or expired compound.

    • Reaction residues.

    • Contaminated solvents.

    • Disposable labware (e.g., weigh boats, pipette tips, gloves, and gowns).

  • Containerization: Use clearly labeled, leak-proof containers for all waste streams.[11] Solid waste should be collected in a designated, lined container. Liquid waste should be collected in a compatible, sealed container.

  • Decontamination: All non-disposable glassware and equipment that has come into contact with the compound must be decontaminated. A common procedure is to rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound, followed by a wash with a strong oxidizing solution (e.g., a base bath) to degrade any remaining traces. All rinsates must be collected as hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[13]

Emergency Procedures: Preparing for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear the appropriate PPE during cleanup. Collect the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Work-up cluster_disposal Decontamination & Disposal prep_start Start: Obtain Compound ppe_check Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) fume_hood Work in Chemical Fume Hood weigh Weigh Solid in Disposable Boat spill_kit Ensure Spill Kit is Accessible add_solvent Add Solvent Slowly weigh->add_solvent dispose Dispose via EHS spill_kit->dispose seal_vessel Seal Reaction Vessel run_reaction Conduct Reaction workup Perform Work-up in Fume Hood segregate_waste Segregate Halogenated Waste workup->segregate_waste decontaminate Decontaminate Glassware collect_rinsate Collect Rinsate as Waste

Caption: Workflow for the safe handling of this compound.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

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  • Management guidelines for preventing exposure to antineoplastics. (2023). Precision Cancer Medicine. [Link]

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  • 2-Bromoethyl ethyl ether. (n.d.). PubChem. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link]

  • Organic solvent waste. (2025). Kemicentrum. [Link]

  • Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive. [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. (n.d.). Toxicological Profile for 1,2-Dibromoethane. [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025). Chemical Society Reviews. [Link]

  • Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. (2024). Princeton University Environmental Health & Safety. [Link]

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  • Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. (n.d.). PubMed. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.